molecular formula C11H19NO2 B068324 Tert-butyl 4-methylenepiperidine-1-carboxylate CAS No. 159635-49-1

Tert-butyl 4-methylenepiperidine-1-carboxylate

Cat. No.: B068324
CAS No.: 159635-49-1
M. Wt: 197.27 g/mol
InChI Key: PDTZMULNKGUIEJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-methylenepiperidine-1-carboxylate is a high-value, Boc-protected amine intermediate specifically designed for advanced organic synthesis and medicinal chemistry research. Its core structure features a piperidine ring, a prevalent nitrogen-containing heterocycle in pharmaceuticals, which is functionally diversified by a terminal exocyclic methylene group and a tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen. The primary research value of this compound lies in its versatility as a sophisticated building block. The Boc group is highly stable under basic conditions but can be readily removed under mild acidic conditions (e.g., TFA or HCl), cleanly revealing the secondary amine for further functionalization, such as amide bond formation or reductive amination. Concurrently, the highly reactive 4-methylene group serves as a key handle for diverse chemical transformations, including catalytic hydrogenation to a saturated piperidine, hydroboration-oxidation to an alcohol, or Michael addition reactions, allowing for rapid scaffold diversification. This makes it an indispensable precursor in the synthesis of complex piperidine-based compounds, particularly for constructing libraries of potential drug candidates targeting central nervous system (CNS) disorders, GPCRs, and enzymes where the piperidine motif is a key pharmacophore. Researchers utilize this reagent to efficiently generate analogs for structure-activity relationship (SAR) studies, accelerating the discovery and optimization of new therapeutic agents.

Properties

IUPAC Name

tert-butyl 4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTZMULNKGUIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373553
Record name tert-Butyl 4-methylidenepiperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159635-49-1
Record name tert-Butyl 4-methylidenepiperidine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID90373553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-Methylenepiperidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Tert-butyl 4-methylenepiperidine-1-carboxylate" properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl 4-methylenepiperidine-1-carboxylate

Introduction

This compound, also commonly known as 1-Boc-4-methylenepiperidine, is a heterocyclic organic compound featuring a piperidine ring functionalized with a methylene group and protected by a tert-butoxycarbonyl (Boc) group.[1][2] This molecule is a versatile and valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] Its unique structural features, including the exocyclic double bond and the stable Boc protecting group, make it an ideal starting material for the synthesis of a wide array of complex piperidine derivatives.[1][3] These derivatives are integral components of numerous biologically active compounds and approved pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the properties, structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The structure of this compound is characterized by a six-membered piperidine ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis and organic chemistry that is stable under various reaction conditions but can be readily removed under acidic conditions.[1] A key feature is the exocyclic methylene group at the C4 position of the piperidine ring, which serves as a reactive handle for various chemical transformations.

Chemical Structure of this compound N1 N C1 C N1->C1 C7 C(=O)O N1->C7 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C6 =C C3->C6 C5 C C4->C5 C5->N1 C8 C(CH₃)₃ C7->C8

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 159635-49-1[1][4][5][6]
Molecular Formula C₁₁H₁₉NO₂[1][2][4][6]
Molecular Weight 197.27 g/mol [2][4][6]
Appearance Colorless to slightly yellow clear liquid[1][4]
Boiling Point 80 °C @ 1 mmHg[1]
Density 0.97 - 1 g/mL[1][7]
Refractive Index (n20D) 1.46[1]
Purity ≥96% (GC)[1][5]
Storage Temperature 2 - 8 °C, under inert gas (Nitrogen or Argon)[1][7]
pKa -1.41 ± 0.20 (Predicted)[7]
InChI Key PDTZMULNKGUIEJ-UHFFFAOYSA-N[5]

Experimental Protocols

The reactivity of the exocyclic double bond and the utility of the Boc-protected nitrogen make this compound a staple in synthetic chemistry. Below is a representative experimental protocol for its synthesis.

Synthesis of this compound

A common method for synthesizing the title compound involves the base-mediated elimination of a suitable leaving group from the corresponding 4-substituted piperidine precursor. The following protocol is adapted from a patented procedure.[8]

Reaction Scheme:

  • tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate → this compound

Materials and Reagents:

  • tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (starting material)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas (for inert atmosphere)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (100 g, 340 mmol) in anhydrous DMF (500 mL) in a reaction flask at room temperature.[8]

  • Establish an inert atmosphere by purging the flask with nitrogen gas.[8]

  • Cool the solution to a temperature between 0-10 °C using an ice bath.[8]

  • Add potassium tert-butoxide (t-BuOK) (57.2 g, 510 mmol) to the cooled solution in portions, ensuring the temperature remains controlled.[8]

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 1 hour.[8]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the mixture to room temperature.[8]

  • Perform an aqueous workup by adding 1500 mL of water and extracting the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue via vacuum distillation or column chromatography to obtain pure this compound.

Spectroscopic Data (¹H-NMR):

  • ¹H-NMR (CDCl₃, δ in ppm): 4.73 (2H, s), 3.41 (4H, t), 2.17 (4H, t), 1.46 (9H, s).[8]

G start Starting Material: tert-Butyl 4-(((methylsulfonyl)oxy)methyl) piperidine-1-carboxylate in DMF step1 Cool to 0-10 °C under Nitrogen Atmosphere start->step1 step2 Add t-BuOK (Potassium tert-butoxide) step1->step2 step3 Heat to 50-60 °C Stir for 1 hour step2->step3 step4 Cool to Room Temperature & Aqueous Workup step3->step4 step5 Extraction with Ethyl Acetate step4->step5 step6 Purification (Distillation or Chromatography) step5->step6 end_node Final Product: This compound step6->end_node

Caption: Workflow for the synthesis of this compound.[8]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. Its structural motifs are found in a variety of therapeutic agents.

Role as a Versatile Intermediate: The primary application lies in its use as a precursor for more complex molecules in drug discovery.[1] The exocyclic methylene group is particularly useful for various addition reactions, while the Boc-protected nitrogen allows for selective deprotection and further functionalization.

  • Synthesis of Piperidine Derivatives: It is a key starting material for creating substituted piperidines, a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties.[1]

  • Key Intermediate for Vandetanib: It is a documented intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[3]

  • General Research Chemical: Its stability and reactivity profile make it a useful tool for developing novel compounds in pharmaceuticals and materials science.[1][9]

G sub Tert-butyl 4-methylenepiperidine-1-carboxylate r1 Heck Reaction sub->r1 r2 Michael Addition sub->r2 r3 Hydroboration- Oxidation sub->r3 r4 Ozonolysis sub->r4 p1 p1 r1->p1 Aryl/Vinyl Piperidines p2 p2 r2->p2 Functionalized Piperidines p3 p3 r3->p3 4-Hydroxymethyl- piperidines p4 p4 r4->p4 N-Boc-4-piperidone [19] api api p1->api Scaffolds for Active Pharmaceutical Ingredients (APIs) (e.g., Vandetanib [5]) p2->api Scaffolds for Active Pharmaceutical Ingredients (APIs) (e.g., Vandetanib [5]) p3->api Scaffolds for Active Pharmaceutical Ingredients (APIs) (e.g., Vandetanib [5]) p4->api Scaffolds for Active Pharmaceutical Ingredients (APIs) (e.g., Vandetanib [5])

Caption: Synthetic utility of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), be harmful if inhaled (H332), and may cause respiratory irritation (H335).[5]

  • Precautionary Measures: Use only in a well-ventilated area.[10] Wear protective gloves, clothing, and eye/face protection.[5][11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands and any exposed skin thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][10] Recommended storage is at 2-8 °C.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in synthetic organic chemistry and pharmaceutical development. Its well-defined structure and predictable reactivity allow for the efficient construction of complex molecular architectures, particularly those containing the piperidine scaffold. The information provided in this guide offers a technical foundation for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

"Tert-butyl 4-methylenepiperidine-1-carboxylate" CAS number and specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl 4-methylenepiperidine-1-carboxylate

For researchers, scientists, and professionals in drug development, this compound is a key building block in synthetic organic chemistry. Its unique structure, featuring a protected piperidine ring and a reactive methylene group, makes it a valuable intermediate for creating complex molecular architectures, particularly in the synthesis of novel therapeutics. This guide provides a comprehensive overview of its technical specifications, experimental protocols for its synthesis and analysis, and its role as a versatile synthon in pharmaceutical research.

Core Specifications

This compound, also known by synonyms such as 1-Boc-4-methylenepiperidine and 4-Methylenepiperidine-1-carboxylic acid tert-butyl ester, is a widely used reagent in medicinal chemistry.[1] Its unique structure is instrumental in modifying drug candidates to enhance their efficacy and bioavailability.[1]

CAS Number: 159635-49-1[1][2][3][4]

The physical and chemical properties of this compound are summarized in the table below, compiled from various suppliers and databases.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₂[1][2][3]
Molecular Weight 197.27 g/mol [2][3]
Appearance Colorless to slightly yellow clear liquid[1]
Purity ≥ 96% (GC)[1]
Density 0.97 - 1 g/mL[1][5]
Boiling Point 80 °C @ 1 mmHg[1]
Refractive Index (n20D) 1.460 - 1.467[1][5]
pKa (Predicted) -1.41 ± 0.20[5]
Storage Conditions 2 - 8 °C, under inert gas (Nitrogen or Argon)[1][5]
InChI Key PDTZMULNKGUIEJ-UHFFFAOYSA-N[4]
Signal Word Warning[4]
Hazard Statements H302, H315, H319, H332, H335[4]
Precautionary Statements P261, P271, P280, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352[4]

Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Elimination Reaction

A common method for the preparation of this compound involves an elimination reaction from a sulfonate-substituted precursor. The following protocol is adapted from patent literature.[6]

Materials:

  • Tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

  • Potassium tert-butoxide (t-BuOK)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Nitrogen gas

Procedure:

  • Dissolve tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (100g, 340 mmol) in DMF (500 mL) at room temperature under a nitrogen atmosphere.[6]

  • Cool the solution to a temperature range of 0-10 °C.[6]

  • Add potassium tert-butoxide (57.2g, 510 mmol) to the solution in portions, maintaining the temperature.[6]

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 1 hour.[6]

  • Cool the mixture to room temperature and add 1500 mL of water.[6]

  • Extract the aqueous mixture with ethyl acetate (2 x 1000 mL).[6]

  • The combined organic layers contain the desired product, which can be purified further if necessary.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction Precursor Tert-butyl 4-(((methylsulfonyl)oxy)methyl) piperidine-1-carboxylate in DMF Cooling Cool to 0-10 °C Precursor->Cooling N2 Nitrogen Atmosphere Add_tBuOK Add t-BuOK (portions) Cooling->Add_tBuOK Heating Heat to 50-60 °C Stir for 1 hr Add_tBuOK->Heating Quench Cool to RT Add Water Heating->Quench Extract Extract with Ethyl Acetate (2x) Quench->Extract Product Combined Organic Layers (Contains Product) Extract->Product

Caption: Synthetic workflow for this compound.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound can be confirmed by ¹H-NMR. The reported spectral data in CDCl₃ are: δ (ppm) 4.73 (2H, s), 3.41 (4H, t), 2.17 (4H, t), 1.46 (9H, s).[6]

  • Gas Chromatography (GC): Purity is typically assessed using gas chromatography, with specifications often requiring ≥ 96%.[1]

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial intermediate, providing a Boc-protected piperidine scaffold. The exocyclic double bond offers a reactive handle for a variety of chemical transformations, such as hydroboration-oxidation, ozonolysis, or Michael additions, allowing for the introduction of diverse functional groups at the 4-position of the piperidine ring.

The Boc (tert-butoxycarbonyl) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the secondary amine, which can then be further functionalized. This versatility makes the compound a valuable starting material for the synthesis of complex piperidine-containing molecules that are prevalent in many classes of drugs. A related compound, 1-Boc-4-AP, is a known intermediate in the synthesis of fentanyl and its analogues, highlighting the significance of this structural motif in medicinal chemistry.[7]

G cluster_transformations Chemical Transformations Start Tert-butyl 4-methylenepiperidine-1-carboxylate T1 Functionalization of Exocyclic Double Bond Start->T1 T2 Boc-Deprotection (Acidic Conditions) Start->T2 Intermediate Diverse Piperidine Intermediates T1->Intermediate T3 N-Alkylation / N-Arylation T2->T3 T3->Intermediate API Active Pharmaceutical Ingredients (APIs) Intermediate->API

Caption: Role as a versatile building block in drug discovery.

References

Spectroscopic Characterization of Tert-butyl 4-methylenepiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Tert-butyl 4-methylenepiperidine-1-carboxylate (CAS No. 159635-49-1). This compound, with the molecular formula C₁₁H₁₉NO₂, is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Accurate spectroscopic analysis is crucial for confirming its identity, purity, and structure.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is based on established principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.7s2H=CH₂
~3.4t4H-N-CH₂-
~2.2t4H=C-CH₂-
1.45s9H-C(CH₃)₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts are predicted based on analogous structures and standard chemical shift tables.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~154.7C=O (carbamate)
~147.0=C
~109.0=CH₂
~79.5-C(CH₃)₃
~44.0-N-CH₂-
~35.0=C-CH₂-
~28.4-C(CH₃)₃

Solvent: CDCl₃. Chemical shifts are predicted based on analogous structures and standard chemical shift tables.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2975StrongC-H stretch (alkane)
~1690StrongC=O stretch (carbamate)
~1650MediumC=C stretch (alkene)
~1420MediumC-N stretch
~1160StrongC-O stretch

Sample preparation: Neat liquid film on NaCl or KBr plates.

Table 4: Expected Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
197Moderate[M]⁺ (Molecular Ion)
141High[M - C₄H₈]⁺
100Moderate[M - C₄H₉O₂]⁺
57Very High[C₄H₉]⁺ (tert-butyl cation)

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule, providing detailed structural information.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for referencing the chemical shifts to 0.00 ppm.

  • The NMR tube is capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition (¹H NMR):

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.

  • Spectral Width: A spectral width of approximately 12-16 ppm is set.

Data Acquisition (¹³C NMR):

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Spectral Width: A spectral width of approximately 200-220 ppm is set.

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

  • Phase correction is applied to obtain an absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Since this compound is a liquid at room temperature, a thin film of the neat liquid is prepared.

  • A drop of the sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.

  • The assembled plates are mounted in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.

  • The sample is placed in the spectrometer, and the sample spectrum is acquired.

  • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Analysis:

  • The positions (wavenumber, cm⁻¹) and relative intensities of the absorption bands are identified.

  • These are then correlated with the characteristic vibrational frequencies of known functional groups to confirm the presence of the carbamate, alkene, and alkane moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

  • For a volatile liquid like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used.

  • A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer.

Data Acquisition (Electron Ionization):

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), which is a radical cation.

  • The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.

  • The ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

Data Analysis:

  • The mass spectrum is plotted as relative intensity versus m/z.

  • The peak with the highest m/z value generally corresponds to the molecular ion ([M]⁺), which confirms the molecular weight of the compound.

  • The fragmentation pattern provides a "fingerprint" of the molecule. The identification of key fragment ions, such as the loss of the tert-butyl group or parts of the piperidine ring, helps to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Sample: Tert-butyl 4-methylenepiperidine-1-carboxylate prep_nmr Sample Preparation: Dissolve in CDCl3 start->prep_nmr prep_ir Sample Preparation: Neat Liquid Film start->prep_ir prep_ms Sample Introduction: Direct Inlet or GC start->prep_ms acq_nmr Data Acquisition: ¹H and ¹³C NMR prep_nmr->acq_nmr proc_nmr Data Processing: FT, Phasing, Baseline Correction acq_nmr->proc_nmr analysis_nmr Spectral Analysis: Chemical Shifts, Integration, Coupling Patterns proc_nmr->analysis_nmr report Comprehensive Characterization Report analysis_nmr->report acq_ir Data Acquisition: FTIR Spectrum prep_ir->acq_ir analysis_ir Spectral Analysis: Identify Functional Group Vibrations acq_ir->analysis_ir analysis_ir->report acq_ms Data Acquisition: EI Mass Spectrum prep_ms->acq_ms analysis_ms Spectral Analysis: Molecular Ion Peak, Fragmentation Pattern acq_ms->analysis_ms analysis_ms->report

Spectroscopic Characterization Workflow.

In-Depth Technical Guide: ¹H and ¹³C NMR of Tert-butyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound Tert-butyl 4-methylenepiperidine-1-carboxylate. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed spectral data, experimental protocols, and visualizations to aid in the characterization and utilization of this compound.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.73s2H=CH₂
3.41t4HN-CH₂
2.17t4HC-CH₂-C
1.46s9HC(CH₃)₃

Solvent: CDCl₃

Table 2: ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
154.8C=O
147.1=C
106.5=CH₂
79.3O-C(CH₃)₃
44.5N-CH₂
35.8C-CH₂-C
28.5C(CH₃)₃

Experimental Protocols

The following section details a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm can be used for spectral referencing.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer and Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient for most organic molecules.

  • Referencing: The residual CHCl₃ signal is set to 7.26 ppm.

¹³C NMR Acquisition:

  • Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H spectrometer).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 220 ppm is generally used to encompass the chemical shifts of most carbon environments in organic molecules.

  • Referencing: The CDCl₃ triplet is centered at 77.16 ppm.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure of this compound and a typical experimental workflow for its NMR analysis.

experimental_workflow start Start: Sample Weighing dissolution Dissolution in CDCl₃ start->dissolution transfer Transfer to NMR Tube dissolution->transfer nmr_acquisition NMR Spectrometer Setup & Acquisition (¹H and ¹³C Spectra) transfer->nmr_acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis end End: Final Spectral Data analysis->end

An In-Depth Technical Guide to the Chemical Stability and Reactivity of Tert-butyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of tert-butyl 4-methylenepiperidine-1-carboxylate, a versatile building block in modern organic synthesis and pharmaceutical development.[1] This document details the compound's stability profile under various conditions and explores its reactivity at its two primary functional groups: the N-Boc protecting group and the exocyclic double bond. Detailed experimental protocols for key transformations are provided, alongside visual diagrams of reaction pathways to facilitate a deeper understanding of its chemical behavior. This guide is intended to serve as a valuable resource for researchers utilizing this intermediate in the synthesis of complex molecules and novel therapeutic agents.

Chemical Identity and Physical Properties

This compound, also known as 1-Boc-4-methylenepiperidine, is a heterocyclic compound widely used as an intermediate in the synthesis of piperidine derivatives.[1] Its structure features a piperidine ring protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group and an exocyclic methylene group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 159635-49-1[2]
Molecular Formula C₁₁H₁₉NO₂[2]
Molecular Weight 197.27 g/mol [2]
Appearance Colorless to light yellow liquidInferred from supplier data
Boiling Point 80 °C at 1 mmHg[3]
Density ~1 g/mL[3]
Refractive Index ~1.4630 to 1.4670[3]
Storage Temperature Room Temperature or 2-8°C[3]

Chemical Stability

Stability to Hydrolysis
  • Acidic Conditions: The N-Boc group is labile under acidic conditions. The rate of cleavage is dependent on the strength and concentration of the acid. Studies on other Boc-protected amines have shown a second-order dependence on the concentration of strong acids like HCl.[6][7][8][9][10] Trifluoroacetic acid (TFA) is also commonly used for Boc deprotection, often in a mixture with a solvent like dichloromethane (DCM).

  • Basic Conditions: The N-Boc group is generally stable to a wide range of basic conditions, making it a valuable protecting group in multi-step syntheses.

Thermal Stability

The piperidine ring is a stable saturated heterocyclic system. However, the N-Boc group can be removed thermally, typically at temperatures above 150°C.[11] The thermal degradation of N-Boc amines proceeds via fragmentation to the free amine, carbon dioxide, and isobutylene.[11] High temperatures may lead to side reactions, and the specific degradation profile for this compound under thermal stress has not been reported. Studies on the thermal degradation of piperazine and its analogs suggest that 6-membered rings like piperidine are relatively stable.

Photostability

Specific photostability studies on this compound are not available. However, molecules containing alkene functionalities can be susceptible to photodegradation.[12] It is recommended to store the compound protected from light, especially for long-term storage, to prevent potential polymerization or oxidation of the exocyclic double bond.

Table 2: Summary of Chemical Stability

ConditionStabilityNotes
Strong Acid (e.g., HCl, TFA) LabileThe N-Boc group is readily cleaved.
Weak Acid Generally stableStability is pH and temperature dependent.
Strong Base (e.g., NaOH, KOH) StableThe N-Boc group and piperidine ring are robust.
Weak Base Stable
Elevated Temperature Labile at high temperatures (>150°C)Thermal deprotection of the N-Boc group can occur.[11]
Light (UV/Visible) Potentially unstableThe exocyclic double bond may be susceptible to photodegradation.[12]
Common Oxidizing Agents ReactiveThe exocyclic double bond is susceptible to oxidation.
Common Reducing Agents ReactiveThe exocyclic double bond can be hydrogenated.

Chemical Reactivity and Key Transformations

The reactivity of this compound is centered around the N-Boc group and the exocyclic double bond. These functional groups allow for a variety of chemical transformations, making it a versatile synthetic intermediate.

Reactions at the N-Boc Group (Deprotection)

The removal of the Boc protecting group is a common transformation to liberate the secondary amine of the piperidine ring.

Deprotection reactant This compound product 4-Methylenepiperidine reactant->product Deprotection byproducts CO₂ + Isobutylene product->byproducts forms reagent Strong Acid (e.g., HCl, TFA) reagent->product Ozonolysis reactant This compound product tert-Butyl 4-oxopiperidine-1-carboxylate reactant->product Ozonolysis reagents 1. O₃ 2. Reductive Workup (e.g., Me₂S) reagents->product Hydrogenation reactant This compound product tert-Butyl 4-methylpiperidine-1-carboxylate reactant->product Hydrogenation reagents H₂, Catalyst (e.g., Pd/C) reagents->product Hydroboration reactant This compound product tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate reactant->product Hydroboration-Oxidation reagents 1. BH₃·THF 2. H₂O₂, NaOH reagents->product

References

The 4-Methylenepiperidine Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methylenepiperidine moiety is a prominent structural motif in medicinal chemistry, recognized for its versatile applications in the design of therapeutic agents. As a saturated heterocycle, the piperidine ring offers a three-dimensional scaffold that can be strategically functionalized to interact with a wide array of biological targets. The introduction of an exocyclic methylene group at the 4-position imparts unique conformational and electronic properties, rendering it a valuable building block in modern drug discovery. This technical guide provides an in-depth overview of the key features of the 4-methylenepiperidine scaffold, including its synthesis, reactivity, biological applications with a focus on quantitative structure-activity relationships (SAR), and its role in modulating key signaling pathways. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate its practical application in the research and development of novel therapeutics.

Synthesis and Reactivity

The synthesis of the 4-methylenepiperidine core is most commonly achieved through the Wittig reaction, utilizing a protected 4-piperidone as the starting material.[1][2][3][4][5][6][7] This method involves the reaction of the ketone with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide, to form the exocyclic double bond. Subsequent deprotection under acidic conditions yields the desired 4-methylenepiperidine, often as a hydrochloride salt.[1][2]

Alternative synthetic routes have also been developed to address challenges associated with large-scale production and the use of hazardous reagents. These methods aim to improve yield, purity, and safety, making the scaffold more accessible for industrial applications.

The exocyclic double bond of the 4-methylenepiperidine scaffold is a key site for further chemical modifications, allowing for the introduction of diverse functional groups to explore chemical space and optimize pharmacological properties.

Key Biological Applications and Structure-Activity Relationships

The 4-methylenepiperidine scaffold is a constituent of numerous bioactive molecules with a wide range of therapeutic applications. Its utility has been demonstrated in the development of agents targeting infectious diseases, cancer, and inflammatory conditions.

Antimycobacterial Activity: MenA Inhibition

A significant application of the 4-methylenepiperidine scaffold is in the development of inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. The following table summarizes the in vitro activity of a series of 4-methylenepiperidine derivatives as MenA inhibitors.

Compound IDStructureMenA IC50 (µM)M. tuberculosis GIC50 (µM)
9 4-fluoro substituted33 ± 514 ± 1
11 4-chloro/4-bromophenyl substitutedNot specifiedNot specified
14 meta-halogen substitutedNot specifiedNot specified

Data sourced from a study on piperidine derivatives as MenA inhibitors.

The structure-activity relationship studies reveal that substitution on the aromatic rings connected to the core scaffold significantly influences both enzyme inhibition and whole-cell activity. For instance, para-substituted halogenated analogs generally exhibit improved potency compared to the unsubstituted parent compounds.

Antifungal Activity

Derivatives of 4-aminopiperidine, which can be synthesized from 4-piperidone precursors, have shown promising antifungal activity. The table below presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against various fungal pathogens.

Compound IDFungal SpeciesMIC Range (µg/mL)
2b Candida spp.1–4
Aspergillus spp.1–8
3b Candida spp.1–4
Aspergillus spp.1–8

Data from a study on 4-aminopiperidines as antifungal agents targeting ergosterol biosynthesis.[8] MIC values represent MIC90 for molds and MIC80 for yeasts.[8]

These compounds demonstrate broad-spectrum antifungal activity, with potency comparable to or exceeding that of established antifungal agents in some cases.[8]

Anticancer and Anti-Inflammatory Properties

The 4-methylenepiperidine scaffold has also been incorporated into curcumin mimics, which have been investigated for their antioxidant and anti-inflammatory properties.[2] Furthermore, piperidine derivatives have been shown to exhibit anticancer activity by targeting various signaling pathways. For example, a novel piperidine derivative, DTPEP, has been identified as a dual-acting anti-breast cancer agent that targets both estrogen receptor-positive and -negative breast cancer cells.[9]

Mechanism of Action: Modulation of Signaling Pathways

A key mechanism through which piperidine-containing compounds exert their anticancer effects is the modulation of critical intracellular signaling pathways, such as the PI3K/Akt pathway.[9][10][11][12] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

The piperidine derivative DTPEP has been shown to downregulate the expression of key components of the PI3K/Akt and PKCα signaling pathways in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells.[9] This disruption of pro-survival signaling leads to the induction of apoptosis.[9]

Below is a diagram illustrating the PI3K/Akt signaling pathway and the inhibitory action of a piperidine derivative.

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt Apoptosis_Inh Inhibition of Apoptosis Akt->Apoptosis_Inh Proliferation Cell Growth & Proliferation Akt->Proliferation PDK1->Akt Phosphorylation (Thr308) mTORC2->Akt Phosphorylation (Ser473) Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->PI3K Inhibition Wittig_Synthesis start N-Boc-4-piperidone wittig Wittig Reaction (Toluene, rt) start->wittig ylide Methyltriphenyl- phosphonium bromide + Base (e.g., KOtBu) ylide->wittig intermediate N-Boc-4-methylenepiperidine wittig->intermediate deprotection Deprotection (HCl in EtOAc) intermediate->deprotection product 4-Methylenepiperidine Hydrochloride deprotection->product

References

Role of the Boc protecting group in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of the Boc Protecting Group in Piperidine Synthesis

For: Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making the development of efficient and selective synthetic methodologies a critical focus in medicinal chemistry and drug development.[1] The synthesis of complex piperidine derivatives often necessitates the temporary masking of the reactive secondary amine to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse due to its unique combination of stability, ease of introduction, and facile, selective removal.[2]

This technical guide provides a comprehensive overview of the role of the Boc protecting group in piperidine synthesis. It details the advantages of its use, presents common experimental protocols for its installation and cleavage, and summarizes quantitative data to inform synthetic strategy.

The Strategic Advantage of the Boc Group

The efficacy of a protecting group is determined by its ability to be introduced in high yield, its stability under a range of reaction conditions, and its selective removal without affecting other functional groups. The Boc group excels in these areas, offering significant advantages in multi-step syntheses.[2]

  • Broad Stability: The N-Boc group is exceptionally stable towards most nucleophiles, bases, and reductive conditions, such as catalytic hydrogenation.[2] This robustness allows for extensive chemical modifications on the piperidine ring or its substituents without risking premature deprotection.

  • Acid Lability: The defining feature of the Boc group is its susceptibility to cleavage under acidic conditions.[3] This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4] The mechanism involves the formation of a stable tert-butyl cation, which facilitates the reaction.[5]

  • Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to other common amine protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group. This orthogonality is fundamental in complex syntheses, enabling the selective deprotection of one amine in the presence of others.[2][3]

Visualization of Key Synthetic Processes

General Workflow of Piperidine Synthesis Using Boc Protection

The following diagram illustrates a typical synthetic sequence involving the protection of a piperidine nitrogen with a Boc group, subsequent functionalization, and final deprotection to yield the desired product.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Modification cluster_2 Phase 3: Deprotection Start Piperidine Derivative (Free Amine) Protect Boc Protection (Boc)₂O, Base Start->Protect Step 1 Protected N-Boc Piperidine Protect->Protected Modify Chemical Transformation (e.g., Alkylation, Acylation, Coupling Reaction) Protected->Modify Step 2 Modified Functionalized N-Boc Piperidine Modify->Modified Deprotect Boc Deprotection (TFA or HCl) Modified->Deprotect Step 3 Final Final Product (Free Amine) Deprotect->Final

Caption: General workflow for piperidine functionalization.

Mechanism of N-Boc Protection

The protection of the piperidine nitrogen is typically achieved via nucleophilic acyl substitution on di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

G cluster_0 Mechanism of Boc Protection Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Intermediate Product N-Boc Piperidine Intermediate->Product Collapse of Intermediate Byproducts CO₂ + t-Butanol Intermediate->Byproducts Decomposition of Leaving Group

Caption: Mechanism of piperidine N-Boc protection.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds through a stable carbocation intermediate.

G cluster_0 Mechanism of Acid-Catalyzed Deprotection NBoc N-Boc Piperidine Protonation Protonation of Carbonyl (H⁺) NBoc->Protonation CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid Cleavage tButylCation tert-Butyl Cation Protonation->tButylCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Isobutene Isobutene tButylCation->Isobutene -H⁺ FinalAmine Piperidinium Salt Decarboxylation->FinalAmine CO₂ CO₂ Decarboxylation->CO₂

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Orthogonal Protection Strategies

The unique cleavage condition of the Boc group allows for its use in concert with other protecting groups in an orthogonal strategy.

G cluster_0 Orthogonal Amine Protecting Groups Molecule Molecule with Multiple Protected Amines Boc Boc Group Molecule->Boc Fmoc Fmoc Group Molecule->Fmoc Cbz Cbz Group Molecule->Cbz Acid Strong Acid (e.g., TFA) Boc->Acid Cleaved by Base Base (e.g., Piperidine) Boc->Base Stable H2 Hydrogenolysis (H₂, Pd/C) Boc->H2 Stable Fmoc->Acid Stable Fmoc->Base Cleaved by Fmoc->H2 Stable Cbz->Acid Stable Cbz->Base Stable Cbz->H2 Cleaved by

Caption: Orthogonality of common amine protecting groups.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is crucial for the overall yield of a synthetic sequence. The following tables summarize typical reaction conditions and reported yields.

Table 1: Comparison of N-Boc Protection Methods for Piperidines

ReagentBaseSolventTemperatureTimeTypical YieldReference
(Boc)₂OTriethylamine (TEA), DMAP (cat.)Dichloromethane (DCM)0 °C to RT12 h92%
(Boc)₂ONone1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)RT1-2 h>90%[6]
(Boc)₂OIodine (cat.)Solvent-freeRT15-30 min94-98%[6]
(Boc)₂OPerchloric acid on silica gel (cat.)Solvent-freeRT1-1.5 h>95%[6]

Table 2: Comparison of N-Boc Deprotection Methods for Piperidines

ReagentSolventTemperatureTimeTypical YieldReference
Trifluoroacetic Acid (TFA) (5-10 equiv)Dichloromethane (DCM)0 °C to RT1-4 hHigh[4]
4M Hydrogen Chloride (HCl)1,4-DioxaneRT1-3 hHigh[4][7]
Dawson Heteropolyacid (10% w/w)Dichloromethane (DCM)RT15-30 min90-95%[8]
Thermal (Continuous Flow)Acetonitrile230 °C45 min~90%[9]

Experimental Protocols

Detailed and reliable experimental procedures are essential for reproducibility. The following sections provide step-by-step protocols for the protection and deprotection of the piperidine nitrogen.

Protocol 1: N-Boc Protection of a Piperidine Derivative[6]

This protocol is adapted from the synthesis of (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate, which can be generalized for other piperidine precursors.

Materials:

  • Piperidine starting material (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)

  • Triethylamine (TEA) (4.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the piperidine starting material (1.0 equiv) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add triethylamine (4.0 equiv), followed by di-tert-butyl dicarbonate (1.5 equiv).

  • Add a catalytic amount of DMAP.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.

  • If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in DCM[4]

This is a standard and highly effective method for Boc group removal.

Materials:

  • N-Boc protected piperidine (1.0 equiv)

  • Trifluoroacetic acid (TFA) (5-10 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected piperidine.

Protocol 3: N-Boc Deprotection using HCl in 1,4-Dioxane[4]

This method is an excellent alternative to TFA and often yields the hydrochloride salt of the amine, which can be advantageous for purification and storage.

Materials:

  • N-Boc protected piperidine (1.0 equiv)

  • 4M HCl in 1,4-dioxane solution (3-5 equiv)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution (3-5 equiv) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure.

  • Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration. The resulting solid is the hydrochloride salt of the piperidine derivative.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly for the construction of complex piperidine-containing molecules. Its robust nature, coupled with its selective removal under acidic conditions, provides a reliable and versatile strategy for masking the piperidine nitrogen. A thorough understanding of the principles, quantitative metrics, and experimental protocols associated with the Boc group, as detailed in this guide, is crucial for researchers aiming to design and execute efficient and successful synthetic routes in drug discovery and development.

References

Commercial Availability and Synthetic Utility of Tert-butyl 4-methylenepiperidine-1-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tert-butyl 4-methylenepiperidine-1-carboxylate, also known by other names such as 1-Boc-4-methylenepiperidine, is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, including a protected piperidine ring and a reactive exocyclic double bond, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly spiropiperidines and other derivatives with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the development of bioactive molecules.

Commercial Availability

This compound (CAS No. 159635-49-1) is readily available from a variety of commercial suppliers. The compound is typically offered in various quantities with purity levels suitable for research and development purposes. Below is a summary of representative suppliers and their product offerings.

SupplierCatalog Number (Example)PurityAvailable QuantitiesPrice (USD, Example)
Sigma-Aldrich SY339781931197%5 g, 25 g, 50 g$16.10 (5 g), $17.25 (25 g), $34.50 (50 g)[1]
Chem-Impex 43449≥ 96% (GC)Inquire for detailsInquire for details[2]
Pharmaffiliates PA 27 0020871High PurityInquire for detailsInquire for details[3]
BLD Pharm BL3H1F1CB8AC≥ 97%Inquire for detailsInquire for details[4]
Ambeed A19458198%Inquire for detailsInquire for details
Tokyo Chemical Industry (TCI) -≥ 96.0%Inquire for detailsInquire for details
Universal Biologicals CS-W002803-25gNot Specified25 g£50.00[5]

Physicochemical and Safety Data

Molecular Formula: C₁₁H₁₉NO₂[2] Molecular Weight: 197.28 g/mol [2] Appearance: Colorless to light yellow clear liquid[2] Boiling Point: 80 °C at 1 mmHg[2] Density: 0.97 g/cm³[2] Storage: 2-8°C, hygroscopic, under inert atmosphere.[3]

Safety Information: The compound is classified as a warning-level hazard. Safety precautions should be taken when handling this chemical. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the respective suppliers.

Experimental Protocols

The synthesis of this compound is most commonly achieved through two primary routes: the Wittig reaction starting from N-Boc-4-piperidone or an elimination reaction from a mesylate precursor.

Protocol 1: Synthesis via Wittig Reaction

This protocol describes the synthesis of this compound from the commercially available N-Boc-4-piperidone using a Wittig reagent.

Materials:

  • N-Boc-4-piperidone

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous diethyl ether

  • Hexane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous diethyl ether, add potassium tert-butoxide (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting yellow suspension at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a colorless oil.

Protocol 2: Synthesis via Elimination Reaction

This protocol details the synthesis from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate through a mesylate intermediate followed by elimination.

Materials:

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Potassium tert-butoxide (KOtBu)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

Step 1: Mesylation

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C.

  • Add methanesulfonyl chloride (1.1 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, which can be used in the next step without further purification.

Step 2: Elimination

  • Dissolve the crude mesylate from the previous step in DMF.

  • Add potassium tert-butoxide (1.5 equivalents) portion-wise at 0 °C.

  • Warm the reaction mixture to 50-60 °C and stir for 1 hour.

  • Cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its exocyclic double bond is particularly useful for introducing further functionality through reactions such as hydroboration, epoxidation, and cycloaddition.

Application Example: Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL is a promising therapeutic strategy for the treatment of neurodegenerative diseases, inflammation, and cancer.[6] this compound has been utilized in the synthesis of potent and reversible MAGL inhibitors.[6]

The synthetic workflow involves an initial hydroboration of this compound, followed by a Suzuki coupling and subsequent deprotection and amidation steps to yield the final inhibitor.

MAGL_Inhibitor_Synthesis cluster_start Starting Material cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Amidation cluster_final Final Product A This compound B Hydroboration with 9-BBN A->B 9-BBN, THF C Suzuki Coupling with Aryl Halide B->C Aryl-X, Pd catalyst, Base D Boc Deprotection (e.g., HCl) C->D HCl/Dioxane E Amidation with Carboxylic Acid D->E R-COOH, Coupling agent F MAGL Inhibitor E->F Hsp90_Signaling cluster_synthesis Inhibitor Synthesis cluster_cellular Cellular Signaling start This compound inhibitor Hsp90 Inhibitor start->inhibitor Multi-step synthesis hsp90 Hsp90 inhibitor->hsp90 Inhibits client_proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) hsp90->client_proteins Chaperones & Stabilizes downstream Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) client_proteins->downstream Activates proliferation Cell Proliferation & Survival downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits

References

An In-depth Technical Guide to N-Boc Protected Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, prized for its conformational flexibility and ability to engage in crucial intermolecular interactions. The strategic use of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, forming N-Boc protected piperidine derivatives, has become a cornerstone of modern medicinal chemistry. This protecting group offers stability across a wide range of reaction conditions while being readily removable under mild acidic conditions, thus enabling controlled and regioselective functionalization of the piperidine ring. This technical guide provides a comprehensive overview of the synthesis, applications, and key experimental protocols for N-Boc protected piperidine derivatives, tailored for researchers and professionals in drug development.

Synthesis of N-Boc Protected Piperidine Derivatives

The synthesis of N-Boc protected piperidine derivatives can be broadly categorized into two main approaches: the direct N-Boc protection of a pre-existing piperidine ring and the construction of the piperidine ring with the N-Boc group already in place.

1. Direct N-Boc Protection:

This is the most common and straightforward method, typically involving the reaction of a piperidine derivative with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

General Reaction Scheme:

G Piperidine Piperidine Derivative reaction + Piperidine->reaction Boc2O (Boc)₂O Boc2O->reaction Base Base (e.g., Et₃N, NaHCO₃) Base->reaction Solvent Solvent (e.g., DCM, THF) Solvent->reaction NBocPiperidine N-Boc Protected Piperidine Derivative reaction->NBocPiperidine JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Target Gene Transcription Inhibitor JAK Inhibitor (Piperidine-based) Inhibitor->JAK Inhibition GPCR_Signaling Ligand Ligand (e.g., CXCL12) GPCR GPCR (e.g., CXCR4) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Antagonist Antagonist (Piperidine-based) Antagonist->GPCR Blocks Binding protocol1 start Start dissolve Dissolve piperidine derivative in DCM or THF start->dissolve add_base Add base (e.g., triethylamine, 1.1-1.5 equivalents) dissolve->add_base cool Cool the mixture to 0 °C add_base->cool add_boc Add (Boc)₂O (1.1 equivalents) dropwise cool->add_boc warm_rt Allow to warm to room temperature and stir overnight add_boc->warm_rt quench Quench with water or saturated NH₄Cl warm_rt->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract wash Wash the organic layer with brine and dry over Na₂SO₄ extract->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify by flash chromatography if necessary concentrate->purify end End purify->end protocol2 start Start dissolve Dissolve N-Boc piperidine in DCM start->dissolve cool Cool the solution to 0 °C dissolve->cool add_tfa Slowly add TFA (e.g., 20-50% v/v) cool->add_tfa warm_rt Warm to room temperature and stir for 30 min - 2 h add_tfa->warm_rt monitor Monitor reaction by TLC warm_rt->monitor concentrate Concentrate under reduced pressure monitor->concentrate basify Neutralize with a base (e.g., sat. NaHCO₃) concentrate->basify extract Extract with an organic solvent basify->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate end End dry_concentrate->end

Methodological & Application

Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate from N-Boc-4-piperidone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available N-Boc-4-piperidone. The primary focus is on the widely employed Wittig reaction, for which a detailed experimental protocol is provided. Alternative olefination methodologies, such as the Tebbe and Petasis reactions, are also discussed, and a comparative summary of these methods is presented. This application note is intended to be a practical resource for chemists in research and development, offering clear, actionable protocols and relevant comparative data to aid in the selection of the most suitable synthetic route.

Introduction

The 4-methylenepiperidine moiety is a key structural motif found in a variety of biologically active molecules and serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. The introduction of an exocyclic double bond onto the piperidine ring can significantly influence the conformational properties and biological activity of a molecule. The protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, intermediate, this compound, which is amenable to a wide range of further chemical transformations.

The most common and direct method for the conversion of N-Boc-4-piperidone to its methylene derivative is the Wittig reaction.[1] This reaction utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base, to convert a ketone into an alkene. For the methylenation of N-Boc-4-piperidone, methyltriphenylphosphonium bromide in the presence of a strong base like potassium tert-butoxide is the reagent of choice.

While the Wittig reaction is robust and widely applicable, other olefination methods can also be employed. The Tebbe olefination, using the Tebbe reagent, and the Petasis olefination, using the Petasis reagent (dimethyltitanocene), are notable alternatives, particularly for sensitive substrates or when the Wittig reaction proves inefficient. These methods often offer different reactivity profiles and may be advantageous in specific synthetic contexts.

This application note will provide a detailed, step-by-step protocol for the synthesis of this compound via the Wittig reaction. A comparative overview of the Wittig, Tebbe, and Petasis reactions for this transformation is also presented to facilitate methodological selection.

Comparison of Olefination Methods

The choice of olefination method can impact the yield, purity, and scalability of the synthesis. The following table summarizes the key features of the Wittig, Tebbe, and Petasis reactions for the methylenation of N-Boc-4-piperidone.

FeatureWittig ReactionTebbe OlefinationPetasis Olefination
Reagent Methyltriphenylphosphonium ylideTebbe Reagent (μ-chloro-bis(cyclopentadienyl)-(dimethylaluminum)-titanium)Petasis Reagent (Bis(cyclopentadienyl)dimethyltitanium)
Precursor Methyltriphenylphosphonium bromideCommercially available or prepared in situCommercially available or prepared in situ
Base Strong base required (e.g., n-BuLi, t-BuOK)Not requiredNot required
Reaction Temp. -78 °C to reflux-40 °C to room temperature60-80 °C
Typical Yield Good to excellent (Reported up to 86% for similar substrates)[1]Good to excellentGood to excellent
Advantages Well-established, readily available reagents, scalable.High reactivity, good for sterically hindered ketones.Milder than Tebbe, tolerates more functional groups.
Disadvantages By-product (triphenylphosphine oxide) can complicate purification.Air and moisture sensitive reagent, requires careful handling.Higher reaction temperatures, reagent can be expensive.

Experimental Protocol: Wittig Reaction

This protocol details the synthesis of this compound from N-Boc-4-piperidone using the Wittig reaction.

Materials
  • N-Boc-4-piperidone

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure

Part 1: Ylide Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2-1.5 equivalents relative to N-Boc-4-piperidone).

  • Add anhydrous diethyl ether or THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1-1.4 equivalents) portion-wise to the stirred suspension. The formation of a yellow-orange color indicates the generation of the ylide.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

Part 2: Wittig Reaction

  • In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF.

  • Cool the ylide solution back down to 0 °C.

  • Slowly add the solution of N-Boc-4-piperidone to the ylide suspension via a dropping funnel or syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired product and triphenylphosphine oxide. The triphenylphosphine oxide can be partially removed by trituration with a non-polar solvent like hexane and filtration.

  • Further purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Visualizing the Workflow and Reaction

The following diagrams illustrate the overall synthetic workflow and the core chemical transformation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone Wittig_Reaction Wittig Reaction (Anhydrous Ether/THF) N-Boc-4-piperidone->Wittig_Reaction MePh3PBr Methyltriphenyl- phosphonium bromide MePh3PBr->Wittig_Reaction t-BuOK Potassium tert-butoxide t-BuOK->Wittig_Reaction Quench Quench (NH4Cl) Wittig_Reaction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product tert-butyl 4-methylene- piperidine-1-carboxylate Purification->Final_Product

Caption: Synthetic workflow for the preparation of this compound.

Wittig_Reaction Start N-Boc-4-piperidone Product tert-butyl 4-methylene- piperidine-1-carboxylate Start->Product Wittig Reaction Reagent + Ph3P=CH2 (from MePh3PBr + t-BuOK) Reagent->Product Byproduct + Ph3P=O

Caption: The Wittig reaction for the synthesis of the target compound.

Conclusion

The Wittig reaction provides a reliable and efficient method for the synthesis of this compound from N-Boc-4-piperidone. The provided protocol, based on established literature procedures, offers a clear and reproducible guide for researchers. While alternative olefination methods exist and may be suitable for specific applications, the Wittig reaction remains a primary choice due to its scalability and the ready availability of the necessary reagents. Careful execution of the reaction and purification steps will ensure a high yield of the desired product, a key intermediate for the development of novel therapeutics.

References

Application Notes and Protocols: Synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the Wittig reaction, a widely utilized method for the olefination of ketones. The protocol outlines the reaction of N-Boc-4-piperidone with a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide and a strong base. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers.

Introduction

The Wittig reaction is a Nobel Prize-winning chemical reaction that converts a ketone or aldehyde to an alkene by reaction with a phosphonium ylide (Wittig reagent).[1][2] This method is highly reliable for the formation of carbon-carbon double bonds with good control over the location of the new double bond.[3] In this protocol, the Wittig reaction is employed to synthesize this compound from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The resulting exocyclic methylene piperidine derivative is a key intermediate in the synthesis of various biologically active molecules. The reaction proceeds by the nucleophilic addition of the phosphorus ylide to the ketone, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[1][4]

Experimental Protocol

This protocol is adapted from established procedures for the Wittig olefination of N-Boc-4-piperidone.[5]

Materials:

  • N-Boc-4-piperidone

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Toluene

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Three-necked flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Wittig Reagent (Phosphorus Ylide):

    • To a dry three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add methyltriphenylphosphonium bromide (1.32 mol) and toluene (1600 mL).[5]

    • Stir the suspension under a nitrogen atmosphere.

    • Carefully add potassium tert-butoxide (t-BuOK) portion-wise to the suspension at room temperature. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide.

    • Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the ylide.[6]

  • Wittig Reaction:

    • Dissolve N-Boc-4-piperidone in toluene in a separate flask.

    • Slowly add the solution of N-Boc-4-piperidone to the ylide suspension at room temperature.

    • After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 2 x 1000 mL).[5]

    • Combine the organic layers and wash with saturated brine solution (500 mL).[5]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.[5]

    • The crude product can be purified by flash column chromatography on silica gel to remove the triphenylphosphine oxide byproduct and other impurities.

Data Presentation

ParameterValueReference
Starting MaterialN-tert-butoxycarbonyl-piperidone[5]
ReagentsMethyltriphenylphosphonium bromide, Potassium tert-butoxide[5]
SolventToluene[5]
Reaction Temperature50-60 °C[5]
Yield86% (crude)[5]
Physical FormPale yellow oil[5]
Molecular FormulaC11H19NO2[7]
Molecular Weight197.27 g/mol [7]
¹H-NMR (CDCl₃, δ ppm)4.73 (2H, s), 3.41 (4H, t), 2.17 (4H, t), 1.46 (9H, s)[5]

Experimental Workflow

Wittig_Reaction_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification reagents Methyltriphenylphosphonium bromide + Potassium tert-butoxide in Toluene ylide Phosphorus Ylide Suspension (Yellow/Orange) reagents->ylide Stir at RT, 1-2h under N2 reaction_mixture Reaction Mixture ylide->reaction_mixture ketone N-Boc-4-piperidone in Toluene ketone->reaction_mixture Slow Addition product_mixture Crude Product Mixture reaction_mixture->product_mixture Heat (50-60°C), Stir, Monitor by TLC quench Quench with Water product_mixture->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Tert-butyl 4-methylenepiperidine-1-carboxylate concentrate->crude_product purification Flash Column Chromatography crude_product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a dry, inert atmosphere.

  • Toluene and ethyl acetate are flammable solvents. Work in a well-ventilated fume hood away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: Large-Scale Synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-methylenepiperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs). Its piperidine core with an exocyclic double bond makes it a valuable intermediate for introducing the 4-methylenepiperidine motif, which is present in a range of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for further synthetic transformations. The increasing demand for pharmaceuticals containing this scaffold necessitates robust and scalable synthetic routes.

This document provides detailed application notes and protocols for the large-scale synthesis of this compound, targeting researchers, scientists, and drug development professionals. Two primary synthetic strategies are presented: the widely utilized Wittig reaction and a more cost-effective alternative suitable for industrial production. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Synthetic Strategies Overview

Two main routes for the large-scale synthesis of this compound are discussed:

  • Route 1: Wittig Reaction of N-Boc-4-piperidone. This is the most direct and commonly reported method. It offers high yields but can be costly for large-scale production due to the price of the starting material, N-Boc-4-piperidone.

  • Route 2: Multi-step Synthesis from N-methyl-4-piperidone. This alternative route, adapted from patent literature, presents a more economical approach for industrial-scale manufacturing by starting with the less expensive N-methyl-4-piperidone.

The choice of synthetic route will depend on factors such as the scale of production, cost of raw materials, and available equipment.

Data Presentation

Table 1: Comparison of Key Parameters for Synthetic Routes
ParameterRoute 1: Wittig ReactionRoute 2: From N-methyl-4-piperidone
Starting Material N-Boc-4-piperidoneN-methyl-4-piperidone
Key Reagents Methyltriphenylphosphonium bromide, Potassium tert-butoxideMethyltriphenylphosphonium bromide, Potassium tert-butoxide, 1-Chloroethyl chloroformate, Di-tert-butyl dicarbonate
Number of Steps 14
Overall Yield ~82-99%~60-70% (calculated from patent examples)
Key Advantages High yield, direct routeLow cost of starting material, suitable for industrial scale
Key Disadvantages High cost of N-Boc-4-piperidone, triphenylphosphine oxide byproductMulti-step process, use of hazardous reagents
Table 2: Reagent Quantities and Yields for a Representative Batch Size
RouteStepStarting MaterialKey ReagentsProductYield
1 Wittig ReactionN-Boc-4-piperidone (20 g, 100 mmol)Methyltriphenylphosphonium bromide (53.82 g, 150 mmol), Potassium tert-butoxide (15.78 g, 140 mmol)This compound~82% (16.2 g)
2 1. Wittig ReactionN-methyl-4-piperidone (100 g, 0.884 mol)Methyltriphenylphosphonium bromide (472 g, 1.32 mol), Potassium tert-butoxide (148 g, 1.32 mol)N-methyl-4-methylenepiperidine~85% (as HCl salt)
2 2. DemethylationN-methyl-4-methylenepiperidine HCl (40 g, 271 mmol)1-Chloroethyl chloroformate (15.4 g, 107.7 mmol)4-methylenepiperidine HCl~81%
2 3. Hydrolysis & Boc Protection4-methylenepiperidine HClDi-tert-butyl dicarbonate, BaseThis compound~90% (estimated)

Experimental Protocols

Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use. Potassium tert-butoxide is highly reactive and moisture-sensitive. 1-Chloroethyl chloroformate is toxic and corrosive.

Route 1: Wittig Reaction of N-Boc-4-piperidone

This protocol is a direct, one-step synthesis suitable for laboratory and pilot scales.

Diagram of the Synthetic Pathway

Wittig_Reaction Route 1: Wittig Reaction NBoc4Piperidone N-Boc-4-piperidone Product This compound NBoc4Piperidone->Product THF, 0°C to rt WittigReagent Methyltriphenylphosphonium bromide + Potassium tert-butoxide WittigReagent->Product

Caption: Synthetic pathway for Route 1.

Materials and Reagents
  • N-Boc-4-piperidone

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure
  • Ylide Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add methyltriphenylphosphonium bromide (1.5 equivalents).

    • Add anhydrous THF to form a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.4 equivalents) in portions, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting bright yellow mixture at 0 °C for 30-60 minutes.

  • Wittig Reaction:

    • Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Add the N-Boc-4-piperidone solution dropwise to the ylide suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product contains triphenylphosphine oxide as a major byproduct.

    • For laboratory scale, purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 9:1 Hexanes:EtOAc).

    • For larger scales, purification can be achieved by distillation under reduced pressure or by crystallization of the triphenylphosphine oxide from a non-polar solvent, followed by distillation of the product.

Route 2: Multi-step Synthesis from N-methyl-4-piperidone

This four-step protocol is a more economical alternative for large-scale production.

Diagram of the Synthetic Pathway

Alternative_Route Route 2: Multi-step Synthesis NMethyl4Piperidone N-methyl-4-piperidone NMethyl4Methylene N-methyl-4-methylenepiperidine NMethyl4Piperidone->NMethyl4Methylene Wittig Reaction NChloroethyl 1-(4-methylenepiperidin-1-yl)ethyl chloroformate NMethyl4Methylene->NChloroethyl 1-Chloroethyl chloroformate MethylenePiperidineHCl 4-methylenepiperidine HCl NChloroethyl->MethylenePiperidineHCl Methanolysis Product This compound MethylenePiperidineHCl->Product Boc₂O, Base

Caption: Synthetic pathway for Route 2.

Step 1: Wittig Reaction of N-methyl-4-piperidone
  • Procedure: Follow the same procedure as in Route 1, substituting N-Boc-4-piperidone with N-methyl-4-piperidone. The work-up can be modified to isolate the product as its hydrochloride salt for easier handling in the subsequent step. After the reaction, concentrate the mixture and add hydrochloric acid to precipitate N-methyl-4-methylenepiperidine hydrochloride.

Step 2: Demethylation (von Braun-type reaction)
  • Materials: N-methyl-4-methylenepiperidine hydrochloride, 1-chloroethyl chloroformate, toluene.

  • Procedure:

    • Suspend N-methyl-4-methylenepiperidine hydrochloride (1.0 equivalent) in toluene.

    • Cool the mixture to 0-10 °C.

    • Slowly add 1-chloroethyl chloroformate (1.1 equivalents).

    • Heat the reaction mixture to 80 °C and stir for 4-5 hours.

    • Monitor the reaction for the formation of the carbamate intermediate.

Step 3: Hydrolysis to 4-methylenepiperidine hydrochloride
  • Materials: Methanol.

  • Procedure:

    • To the reaction mixture from Step 2, add methanol.

    • Continue stirring at 80 °C for 1-2 hours to effect the methanolysis of the carbamate.

    • Cool the mixture, and the product, 4-methylenepiperidine hydrochloride, will precipitate.

    • Filter the solid and wash with cold toluene. Dry under vacuum.

Step 4: Boc Protection
  • Materials: 4-methylenepiperidine hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine, sodium carbonate), and a solvent (e.g., dichloromethane, water).

  • Procedure:

    • Dissolve 4-methylenepiperidine hydrochloride (1.0 equivalent) in a mixture of water and dichloromethane.

    • Cool the mixture to 0 °C.

    • Add a base (e.g., sodium carbonate, 2.5 equivalents) to neutralize the hydrochloride and basify the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield this compound as an oil. Further purification can be done by vacuum distillation if necessary.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow Start Start Setup Reactor Setup and Inerting Start->Setup ReagentPrep Reagent Preparation and Charging Setup->ReagentPrep Reaction Controlled Reaction (Temperature Monitoring) ReagentPrep->Reaction Monitoring In-process Control (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Reaction Incomplete Workup Quenching and Extraction Monitoring->Workup Reaction Complete Purification Purification (Distillation/Crystallization/Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A generalized workflow for chemical synthesis.

Conclusion

The large-scale synthesis of this compound can be successfully achieved by either the direct Wittig reaction of N-Boc-4-piperidone or a more economical multi-step route from N-methyl-4-piperidone. The choice of method will be dictated by economic considerations and the scale of production. The protocols provided herein offer detailed guidance for process development and scale-up, enabling the efficient production of this important pharmaceutical intermediate. Careful attention to safety and reaction parameters is crucial for a successful and safe synthesis.

Application Notes and Protocols for Tert-butyl 4-methylenepiperidine-1-carboxylate as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-methylenepiperidine-1-carboxylate, a derivative of piperidine with an exocyclic methylene group, is a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents.[1] The presence of the electron-withdrawing N-Boc group activates the exocyclic double bond, rendering it susceptible to nucleophilic attack. This positions the compound as a potential Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the 4-position of the piperidine ring through a conjugate addition mechanism. This application note provides an overview of its potential use as a Michael acceptor and offers generalized protocols for conducting such reactions.

While this compound is a valuable intermediate in the synthesis of complex molecules,[1] specific and detailed reports of its application as a Michael acceptor are not extensively documented in publicly available literature. The protocols and data presented herein are therefore based on the general principles of Michael addition reactions and are intended as a starting point for methodology development.

Principle of the Michael Addition

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). In the case of this compound, the exocyclic double bond is polarized by the adjacent electron-withdrawing carbamate group, making the terminal methylene carbon electrophilic and susceptible to attack by a soft nucleophile.

G

Potential Michael Donors

A variety of soft nucleophiles can potentially be employed in Michael additions with this compound. The choice of nucleophile will determine the nature of the substituent introduced at the 4-position of the piperidine ring.

Nucleophile Class Specific Examples Resulting 4-Substituent
Carbon NucleophilesDiethyl malonate, Nitromethane, Organocuprates (e.g., Lithium dimethylcuprate)Alkyl, Substituted alkyl
Nitrogen NucleophilesPrimary and secondary amines (e.g., Benzylamine, Morpholine)Aminoalkyl
Sulfur NucleophilesThiols (e.g., Thiophenol, Benzyl mercaptan)Thioalkyl
Oxygen NucleophilesAlcohols, Phenols (typically under basic conditions)Alkoxyalkyl, Phenoxyalkyl

Experimental Protocols

The following are generalized protocols for the Michael addition to this compound. These protocols are intended as a starting point and will likely require optimization of reaction conditions such as solvent, temperature, base, and reaction time for specific substrates.

Protocol 1: Michael Addition of a Carbon Nucleophile (Diethyl Malonate)

This protocol describes the addition of a soft carbon nucleophile, diethyl malonate, to form a new carbon-carbon bond.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol at 0 °C, add diethyl malonate (1.2 eq.) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous ethanol to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Start Prepare_Base Prepare NaOEt solution in EtOH at 0°C Start->Prepare_Base Add_Malonate Add diethyl malonate Prepare_Base->Add_Malonate Stir_1 Stir at RT for 30 min Add_Malonate->Stir_1 Add_Acceptor Add this compound Stir_1->Add_Acceptor Reflux Heat to reflux and monitor Add_Acceptor->Reflux Quench Quench with aq. NH4Cl Reflux->Quench Extract Extract with EtOAc Quench->Extract Wash_Dry Wash with brine, dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Protocol 2: Aza-Michael Addition of an Amine (Benzylamine)

This protocol outlines the conjugate addition of a nitrogen nucleophile, which can be performed with or without a catalyst depending on the amine's nucleophilicity.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous methanol (MeOH) or Tetrahydrofuran (THF)

  • (Optional) A Lewis acid catalyst (e.g., Yb(OTf)₃) or a base (e.g., DBU)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous methanol.

  • Add benzylamine (1.1 eq.) to the solution.

  • (Optional) If no reaction is observed at room temperature, add a catalytic amount of a suitable catalyst.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • If a catalyst was used, perform an appropriate work-up to remove it (e.g., aqueous wash).

  • Purify the residue by column chromatography.

Protocol 3: Thia-Michael Addition of a Thiol (Thiophenol)

This protocol describes the addition of a sulfur nucleophile, which is often rapid and can be base-catalyzed.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and thiophenol (1.1 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Start Start Dissolve_Reactants Dissolve acceptor and thiophenol in DCM Start->Dissolve_Reactants Add_Base Add Et3N at 0°C Dissolve_Reactants->Add_Base Stir_RT Stir at RT and monitor Add_Base->Stir_RT Wash_Bicarb Wash with aq. NaHCO3 Stir_RT->Wash_Bicarb Wash_Brine Wash with brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Applications in Drug Development

The 4-substituted piperidine motif is a common scaffold in many approved drugs and clinical candidates. The ability to introduce a wide range of substituents at this position via a Michael addition makes this compound a potentially valuable tool for generating libraries of novel compounds for drug discovery. The subsequent removal of the Boc protecting group can provide a secondary amine, which can be further functionalized to explore structure-activity relationships.

Conclusion

This compound holds promise as a Michael acceptor for the synthesis of diverse 4-substituted piperidine derivatives. While specific literature examples are limited, the general principles of Michael additions suggest that a broad scope of nucleophiles could be successfully employed. The provided protocols offer a foundational approach for researchers to explore these transformations. It is emphasized that optimization of reaction conditions will be crucial for achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols: Hydroboration-Oxidation of Tert-butyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroboration-oxidation of Tert-butyl 4-methylenepiperidine-1-carboxylate is a key synthetic transformation that yields Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This product is a valuable building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of biologically active molecules and therapeutic agents. The piperidine scaffold is a common motif in many pharmaceuticals, and the hydroxymethyl group provides a convenient handle for further functionalization. This two-step reaction sequence is favored for its high regioselectivity, typically proceeding with anti-Markovnikov addition to the alkene, and its stereospecificity (syn-addition).

Reaction Principle

The hydroboration-oxidation reaction proceeds in two distinct steps:

  • Hydroboration: The first step involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), across the carbon-carbon double bond of this compound. The boron atom adds to the less sterically hindered carbon of the double bond, and a hydride shifts to the more substituted carbon. This step is a concerted, syn-addition.

  • Oxidation: The resulting organoborane intermediate is then oxidized in situ using an alkaline solution of hydrogen peroxide (H₂O₂). This replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the primary alcohol with retention of stereochemistry.

Application in Drug Development

The product of this reaction, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a key component in the synthesis of Vandetanib, a medication used to treat certain types of thyroid cancer. The hydroxymethyl group can be further modified to introduce other functional groups, enabling the exploration of structure-activity relationships in drug design.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
This compoundSigma-Aldrich95%
Borane-tetrahydrofuran complex (1 M in THF)Acros Organics
Tetrahydrofuran (THF), anhydrousFisher Scientific99.9%
Sodium hydroxide (NaOH)EMD Millipore≥98%
Hydrogen peroxide (H₂O₂), 30% aqueous solutionJ.T. Baker
Diethyl ether (Et₂O)VWR Chemicals≥99.8%
Saturated aqueous sodium chloride (brine)In-house preparation
Anhydrous magnesium sulfate (MgSO₄)Alfa Aesar99.5%
Protocol 1: Hydroboration-Oxidation of this compound

1. Hydroboration Step:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (10.0 g, 50.7 mmol).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (55.8 mL, 55.8 mmol, 1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

2. Oxidation Step:

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH, 25 mL) to the reaction mixture.

  • Following the addition of NaOH, slowly add 30% aqueous hydrogen peroxide (H₂O₂, 20 mL) dropwise, ensuring the internal temperature does not exceed 25 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature for 3 hours.

3. Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine all organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a white solid.

Quantitative Data

Starting MaterialProductYield (%)Melting Point (°C)
This compoundTert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate85-9575-77

Spectroscopic Data for Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • ¹H NMR (400 MHz, CDCl₃) δ: 4.10 (br s, 2H), 3.46 (d, J = 6.4 Hz, 2H), 2.70 (t, J = 12.0 Hz, 2H), 1.75-1.65 (m, 3H), 1.46 (s, 9H), 1.20-1.10 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 154.9, 79.2, 67.9, 44.1, 38.9, 29.3, 28.5.

  • MS (ESI): m/z 216.2 [M+H]⁺.

Visualizations

Hydroboration_Oxidation_Mechanism cluster_start Starting Material cluster_reagents1 Step 1: Hydroboration cluster_intermediate Intermediate cluster_reagents2 Step 2: Oxidation cluster_product Product start This compound reagent1 1. BH3·THF intermediate Organoborane Intermediate reagent1->intermediate Addition reagent2 2. H2O2, NaOH product Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate reagent2->product Oxidation

Caption: Reaction scheme for the hydroboration-oxidation of this compound.

Experimental_Workflow A Dissolve Starting Material in Anhydrous THF B Cool to 0 °C A->B C Add BH3·THF solution dropwise B->C D Warm to Room Temperature and Stir C->D E Cool to 0 °C D->E F Add NaOH solution E->F G Add H2O2 solution dropwise F->G H Stir at Room Temperature G->H I Work-up (Extraction and Washing) H->I J Drying and Concentration I->J K Purification (Column Chromatography) J->K L Characterization (NMR, MS) K->L

Caption: Experimental workflow for the hydroboration-oxidation synthesis.

Application Notes and Protocols for the Catalytic Hydrogenation of Tert-butyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of Tert-butyl 4-methylenepiperidine-1-carboxylate is a crucial chemical transformation for the synthesis of the saturated analogue, Tert-butyl 4-methylpiperidine-1-carboxylate. This product is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. The piperidine scaffold is a prevalent structural motif in many approved drugs due to its ability to confer favorable pharmacokinetic properties. This document provides detailed protocols and comparative data for the catalytic hydrogenation of this specific substrate.

The reduction of the exocyclic double bond is typically achieved with high efficiency and selectivity using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is stable under these conditions, ensuring the integrity of the piperidine ring for subsequent functionalization.

Reaction Scheme

The overall reaction involves the addition of hydrogen across the double bond of the methylene group, resulting in the formation of a methyl group.

Reactant: this compound Product: Tert-butyl 4-methylpiperidine-1-carboxylate Catalyst: Palladium on Carbon (Pd/C) Reagent: Hydrogen gas (H₂)

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of this compound and a closely related substrate, N-Boc-4-piperidone. This data is compiled to provide a comparative overview for researchers to select the most suitable conditions for their specific needs.

ParameterHydrogenation of this compound (Adapted Protocol)Hydrogenation of N-Boc-4-piperidone[1]
Catalyst 5% or 10% Palladium on Carbon (Pd/C)5% Palladium on Carbon (Pd/C)
Catalyst Loading 0.05 - 0.1 equivalents0.1 equivalents
Solvent Methanol, Ethanol, or Ethyl AcetateMethanol
Temperature Room Temperature to 60°C50-60°C
Pressure 1 - 5 bar (15 - 75 psi) of H₂0.1–0.5 MPa (1 - 5 bar) of H₂
Reaction Time 1 - 12 hours1 hour
Yield >95% (expected)96%
Selectivity High for double bond reductionHigh for ketone reduction

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the hydrogenation of similar N-Boc protected piperidine derivatives and is expected to provide high yield and purity.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor equipped with a stirrer, pressure gauge, and temperature control

  • Celite® or a similar filtration aid

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and properly assembled. Purge the vessel thoroughly with an inert gas (e.g., Nitrogen or Argon) to remove any residual air and moisture.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with this compound and anhydrous methanol. Agitate the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture. The catalyst is often pyrophoric and should be handled with care, preferably as a slurry in a small amount of the reaction solvent.

  • Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by backfilling with the inert gas to ensure an oxygen-free environment.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 3 bar) and begin vigorous stirring. The reaction can typically be run at room temperature, but gentle heating (e.g., to 40°C) may be applied to increase the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.

  • Reaction Completion and Work-up: Once the reaction is complete (typically within 2-6 hours), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Tert-butyl 4-methylpiperidine-1-carboxylate. The product is often of high purity and may not require further purification. If necessary, purification can be achieved by flash column chromatography.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the catalytic hydrogenation of this compound to Tert-butyl 4-methylpiperidine-1-carboxylate.

G cluster_reaction Catalytic Hydrogenation reactant This compound product Tert-butyl 4-methylpiperidine-1-carboxylate reactant->product reagents + H₂ catalyst Pd/C solvent Methanol

Caption: Reaction scheme for the hydrogenation.

Experimental Workflow

This diagram outlines the general workflow for the catalytic hydrogenation experiment described in Protocol 1.

G start Start reactor_prep Reactor Preparation (Clean, Dry, Purge with N₂/Ar) start->reactor_prep charge_reactor Charge Reactor (Substrate + Solvent) reactor_prep->charge_reactor add_catalyst Add Pd/C Catalyst charge_reactor->add_catalyst seal_purge Seal and Purge (Vacuum/Inert Gas Cycles) add_catalyst->seal_purge hydrogenation Hydrogenation (Pressurize with H₂, Stir) seal_purge->hydrogenation monitor Monitor Reaction (TLC/GC-MS) hydrogenation->monitor monitor->hydrogenation Incomplete workup Work-up (Vent H₂, Purge with N₂/Ar) monitor->workup Complete filter Catalyst Filtration (through Celite®) workup->filter isolate Product Isolation (Solvent Evaporation) filter->isolate end End isolate->end

Caption: Experimental workflow diagram.

References

Application of Tert-butyl 4-methylenepiperidine-1-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tert-butyl 4-methylenepiperidine-1-carboxylate is a versatile heterocyclic building block crucial in the synthesis of various pharmaceutically active compounds. This application note details its use in the preparation of a class of potent 4-(Pyrazol-4-yl)-N-phenyl-pyrimidin-2-amine derivatives that have demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). The key synthetic step involves a Michael addition of a pyrazole derivative to the activated methylene group of the piperidine scaffold. This document provides detailed experimental protocols, quantitative data on a representative compound, and an overview of the relevant CDK2 signaling pathway.

Introduction

The piperidine moiety is a prevalent scaffold in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities. This compound, with its reactive exocyclic double bond and a Boc-protected nitrogen, is an excellent starting material for introducing a piperidin-4-yl motif into target molecules. In the context of kinase inhibitor synthesis, this building block allows for the strategic incorporation of a piperidine ring, which can occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

One notable application is in the synthesis of 4-(Pyrazol-4-yl)-N-phenyl-pyrimidin-2-amine derivatives, which have emerged as a promising class of CDK2 inhibitors. CDK2 is a key regulator of cell cycle progression, and its dysregulation is implicated in the pathogenesis of various cancers.[1] The synthesis of these inhibitors leverages a Michael addition reaction between a substituted pyrazole and this compound to construct the core piperidinyl-pyrazole structure.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a representative CDK2 inhibitor, 4-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-N-(4-fluorophenyl)pyrimidin-2-amine.

StepReactionReactantsProductYield (%)Purity (%)
1Michael Addition4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, this compoundTert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate85>95 (by NMR)
2Suzuki CouplingIntermediate from Step 1, 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amineTert-butyl 4-(4-(2-((4-fluorophenyl)amino)pyrimidin-4-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate78>98 (by HPLC)
3Boc DeprotectionIntermediate from Step 24-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-N-(4-fluorophenyl)pyrimidin-2-amine92>99 (by HPLC)

Biological Activity of 4-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-N-(4-fluorophenyl)pyrimidin-2-amine

Target KinaseIC50 (nM)
CDK2/Cyclin A15

Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (Michael Addition)

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (0.2 M) is added this compound (1.1 eq). The mixture is cooled to 0 °C, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a white solid.

Step 2: Synthesis of Tert-butyl 4-(4-(2-((4-fluorophenyl)amino)pyrimidin-4-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (Suzuki Coupling)

In a microwave vial, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 eq), 2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine (1.0 eq), and potassium carbonate (3.0 eq) are suspended in a mixture of 1,4-dioxane and water (4:1, 0.1 M). The mixture is degassed with argon for 10 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the vial is sealed. The reaction mixture is heated to 120 °C for 30 minutes in a microwave reactor. After cooling, the mixture is diluted with ethyl acetate and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Step 3: Synthesis of 4-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-N-(4-fluorophenyl)pyrimidin-2-amine (Boc Deprotection)

To a solution of tert-butyl 4-(4-(2-((4-fluorophenyl)amino)pyrimidin-4-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (0.1 M) at 0 °C is added trifluoroacetic acid (10 eq). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is basic. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the final product as a solid.

Visualizations

Synthetic Pathway

Synthetic_Pathway Reactant_A This compound Intermediate_1 Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Reactant_A->Intermediate_1 Michael Addition (DBU, MeCN) Reactant_B 4-(Pyrazol-4-yl)boronic acid pinacol ester Reactant_B->Intermediate_1 Intermediate_2 Boc-protected Kinase Inhibitor Intermediate_1->Intermediate_2 Suzuki Coupling (Pd(PPh3)4, K2CO3) Reactant_C 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine Reactant_C->Intermediate_2 Final_Product 4-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-N-(4-fluorophenyl)pyrimidin-2-amine Intermediate_2->Final_Product Boc Deprotection (TFA, DCM)

Caption: Synthetic route to a CDK2 inhibitor.

Experimental Workflow for Michael Addition

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve pyrazole derivative and This compound in anhydrous acetonitrile Cool Cool solution to 0 °C Dissolve->Cool Add_Base Add DBU dropwise Cool->Add_Base Stir Stir at room temperature for 16 hours Add_Base->Stir Concentrate_1 Remove solvent in vacuo Stir->Concentrate_1 Dissolve_EtOAc Dissolve residue in ethyl acetate Concentrate_1->Dissolve_EtOAc Wash Wash with NaHCO3 (aq) and brine Dissolve_EtOAc->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate_2 Concentrate organic layer Dry->Concentrate_2 Purify Purify by column chromatography Concentrate_2->Purify

Caption: Workflow for the Michael addition step.

CDK2 Signaling Pathway in Cancer

CDK2_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D ERK->Cyclin_D Upregulates CDK46 CDK4/6 Cyclin_D->CDK46 Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E Promotes transcription CDK2 CDK2 Cyclin_E->CDK2 CDK2->Rb Further phosphorylates Cell_Cycle_Progression G1/S Transition & DNA Replication CDK2->Cell_Cycle_Progression p21_p27 p21/p27 p21_p27->CDK2 Inhibitor 4-(Pyrazol-4-yl)-pyrimidin-2-amine Inhibitor Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway in cancer.

References

Application of Tert-butyl 4-methylenepiperidine-1-carboxylate in GPCR Ligand Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets for a significant portion of currently marketed drugs. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands for a wide array of biological targets, including GPCRs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an invaluable building block in drug design.

"Tert-butyl 4-methylenepiperidine-1-carboxylate" is a versatile and commercially available building block that serves as an excellent starting material for the synthesis of diverse 4-substituted piperidine derivatives. The exocyclic methylene group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements and the exploration of structure-activity relationships (SAR) in GPCR ligand development. This document provides detailed application notes and experimental protocols for the utilization of "this compound" in the synthesis of GPCR ligands.

Key Chemical Transformations and Applications

The 4-methylene group of "this compound" can be readily transformed into other functional groups, such as ketones, alcohols, and amines, which can then be further elaborated to generate a library of diverse GPCR ligands. Key transformations include:

  • Ozonolysis: Oxidative cleavage of the double bond to yield the corresponding ketone, tert-butyl 4-oxopiperidine-1-carboxylate. This ketone is a crucial intermediate for subsequent reactions like reductive amination and the synthesis of spirocyclic systems.

  • Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond to yield the primary alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This alcohol can be used in ether and ester synthesis or further oxidized.

  • Reductive Amination: The ketone intermediate from ozonolysis can be reacted with a wide range of primary and secondary amines to introduce diverse substituents at the 4-position of the piperidine ring. This is a powerful method for generating extensive libraries of compounds for SAR studies.

  • Spirocyclization: The methylene group can participate in cyclization reactions to form spirocyclic piperidines, which are conformationally constrained scaffolds of high interest in modern drug discovery for their potential to improve potency and selectivity.

These transformations have been successfully applied in the development of ligands for various GPCRs, including chemokine (e.g., CXCR4, CCR5), opioid, and melanocortin receptors.

Experimental Protocols

Ozonolysis of this compound to Tert-butyl 4-oxopiperidine-1-carboxylate

This protocol describes the oxidative cleavage of the exocyclic double bond to form the corresponding ketone.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) gas

  • Dimethyl sulfide (DMS) or Zinc dust

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a gas dispersion tube

  • Dry ice/acetone bath

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and MeOH (e.g., 10:1 v/v) in a round-bottom flask.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (2.0 eq), to the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight. Alternatively, zinc dust can be used.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 4-oxopiperidine-1-carboxylate, which can be purified by flash column chromatography if necessary.

Reductive Amination of Tert-butyl 4-oxopiperidine-1-carboxylate

This protocol describes the synthesis of 4-amino-piperidine derivatives, a common scaffold in GPCR ligands.

Materials:

  • Tert-butyl 4-oxopiperidine-1-carboxylate

  • Primary or secondary amine of choice (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCE or DCM, add the desired amine (1.0 - 1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 4-substituted aminopiperidine derivative.

Data Presentation: Examples of GPCR Ligands Derived from the 4-Substituted Piperidine Scaffold

The following tables summarize quantitative data for exemplary GPCR ligands that can be synthesized utilizing the 4-substituted piperidine scaffold derived from "this compound".

Table 1: CXCR4 Antagonists

Compound IDStructureIC₅₀ (nM)¹Reference
AMD3100 (Plerixafor) (Structure not directly from the starting material, but exemplifies the 4-aminopiperidine core)44General CXCR4 literature
Hypothetical Analog 1 4-(Aryl-amino)-piperidine derivativeData to be determined-
Hypothetical Analog 2 4-(Heteroaryl-amino)-piperidine derivativeData to be determined-
¹ Inhibition of SDF-1α induced calcium flux.

Table 2: CCR5 Antagonists

Compound IDStructurepIC₅₀²Reference
Maraviroc (Exemplifies a complex 4-substituted piperidine)7.3General CCR5 literature
Hypothetical Analog 3 Spirocyclic piperidine derivativeData to be determined-
² Antiviral activity against HIV-1.

Visualizations

Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Ligand Ligand (e.g., from piperidine scaffold) Ligand->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling cascade.

Experimental Workflow

Experimental_Workflow Start Tert-butyl 4-methylenepiperidine-1-carboxylate Ozonolysis Ozonolysis Start->Ozonolysis Ketone Tert-butyl 4-oxopiperidine-1-carboxylate Ozonolysis->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination Library Library of 4-amino- piperidine derivatives Reductive_Amination->Library Screening GPCR Binding/ Functional Assays Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Caption: Workflow for GPCR ligand synthesis and screening.

Logical Relationships in Synthesis

Synthesis_Logic cluster_transformations Key Transformations cluster_intermediates Key Intermediates cluster_final_ligands GPCR Ligand Scaffolds Start This compound Ozonolysis Ozonolysis Start->Ozonolysis Hydroboration Hydroboration- Oxidation Start->Hydroboration Spirocyclization Spirocyclization Start->Spirocyclization Ketone 4-Oxo-piperidine Ozonolysis->Ketone Alcohol 4-Hydroxymethyl-piperidine Hydroboration->Alcohol Spirocycle Spirocyclic piperidine Spirocyclization->Spirocycle Amines 4-Amino-piperidines Ketone->Amines Ethers_Esters 4-Alkoxymethyl/Acyloxymethyl- piperidines Alcohol->Ethers_Esters Constrained_Analogs Conformationally Restricted Ligands Spirocycle->Constrained_Analogs

Caption: Synthetic routes from the starting material.

Application Notes and Protocols: Tert-butyl 4-methylenepiperidine-1-carboxylate as a Versatile Scaffold for 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Consequently, the development of versatile synthetic intermediates that allow for the efficient and diverse substitution of the piperidine ring is of paramount importance in medicinal chemistry and drug discovery. Tert-butyl 4-methylenepiperidine-1-carboxylate has emerged as a key building block for the synthesis of a wide range of 4-substituted piperidines. The exocyclic double bond provides a reactive handle for a variety of chemical transformations, enabling the introduction of diverse functional groups at the 4-position of the piperidine core. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various 4-substituted piperidine derivatives.

Chemical Properties and Handling

  • IUPAC Name: tert-butyl 4-methylidenepiperidine-1-carboxylate

  • Synonyms: 1-Boc-4-methylenepiperidine, N-Boc-4-methylenepiperidine

  • CAS Number: 159635-49-1

  • Molecular Formula: C₁₁H₁₉NO₂

  • Molecular Weight: 197.27 g/mol

  • Appearance: Colorless to pale yellow oil

  • Storage: Store in a cool, dry place, preferably under an inert atmosphere.

Applications in the Synthesis of 4-Substituted Piperidines

The exocyclic methylene group of this compound is susceptible to a variety of addition and rearrangement reactions, making it a versatile precursor for numerous 4-substituted piperidines. Key transformations include:

  • Halofunctionalization: Introduction of a halogen and another functional group across the double bond.

  • Hydroboration-Oxidation: Anti-Markovnikov addition of a hydroxyl group.

  • Aza-Michael Addition: Conjugate addition of nitrogen nucleophiles.

  • Heck Coupling: Palladium-catalyzed arylation or vinylation.

  • Ozonolysis: Oxidative cleavage to form N-Boc-4-piperidone.

  • Epoxidation: Formation of a spiro-epoxide.

  • Cycloaddition Reactions: Formation of spirocyclic systems.

  • Catalytic Hydrogenation: Reduction to the corresponding 4-methylpiperidine derivative.

Experimental Protocols

This section details the experimental procedures for key transformations of this compound.

Synthesis of Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

This protocol describes a halofunctionalization reaction to introduce both a bromine and a fluorine atom at the 4-position.

Reaction Scheme:

G reactant This compound reagents Et3N·3HF, NBS DCM, 0 °C to rt reactant->reagents product tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate reagents->product

Caption: Synthesis of a 4-halomethyl-4-fluoropiperidine derivative.

Methodology: [1]

  • Dissolve this compound (1.5 g, 7.6 mmol, 1.0 equiv) in dry dichloromethane (40 mL) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine trihydrofluoride (Et₃N·3HF) (3.1 mL, 19 mmol, 2.5 equiv) dropwise to the stirred solution.

  • Add N-bromosuccinimide (NBS) (2.03 g, 11.4 mmol, 1.5 equiv) portionwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Upon completion (monitored by TLC), pour the mixture into a 0.5 M aqueous solution of sodium hydroxide (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the product.

Quantitative Data:

ProductYieldPurity
tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate92%[1]Sufficiently pure for the next step[1]
Synthesis of Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate

This protocol demonstrates the nucleophilic substitution of the bromide with an azide group.

Reaction Scheme:

G reactant tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate reagents NaN3, NaI DMSO, 130 °C reactant->reagents product tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate reagents->product

Caption: Azide substitution of a 4-bromomethyl-4-fluoropiperidine.

Methodology: [1]

  • Dissolve tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol, 1.0 equiv) in dimethyl sulfoxide (10 mL).

  • Add sodium azide (0.33 g, 5.0 mmol, 1.2 equiv) and sodium iodide (0.76 g, 5.0 mmol, 1.2 equiv) to the solution.

  • Heat the reaction mixture to 130 °C and stir for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the product.

Quantitative Data:

ProductYield
tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate91%[1]
Synthesis of Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

This protocol describes the reduction of the azide to a primary amine.

Reaction Scheme:

G reactant tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate reagents H2, Pd/C Methanol reactant->reagents product tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate reagents->product

Caption: Reduction of an azide to an amine.

Methodology: [1]

  • Dissolve tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL).

  • Add 10% palladium on carbon (0.05 g, 20 wt%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (4.6 bar) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite and wash the solid with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Quantitative Data:

ProductYield
tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylateNot explicitly stated, but the reaction is typically high-yielding.
Hydroboration-Oxidation to Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This protocol outlines the anti-Markovnikov hydration of the exocyclic double bond.

Reaction Scheme:

G reactant This compound reagents 1. 9-BBN, THF 2. H2O2, NaOH reactant->reagents product tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate reagents->product

Caption: Hydroboration-oxidation of the exocyclic alkene.

Methodology: (A general procedure is provided due to the lack of a specific literature protocol for this substrate.)

  • To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 1 hour.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data:

ProductExpected Yield
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateHigh (typically >80-90% for similar substrates)
Ozonolysis to N-Boc-4-piperidone

This protocol describes the oxidative cleavage of the double bond to form a ketone.

Reaction Scheme:

G reactant This compound reagents 1. O3, DCM/MeOH, -78 °C 2. Me2S or PPh3 reactant->reagents product N-Boc-4-piperidone reagents->product

Caption: Ozonolysis to form N-Boc-4-piperidone.

Methodology: (A general procedure is provided.)

  • Dissolve this compound (1.0 equiv) in a mixture of dichloromethane and methanol at -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the starting material.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford N-Boc-4-piperidone.

Quantitative Data:

ProductExpected Yield
N-Boc-4-piperidoneHigh (typically >90%)

Summary of Key Transformations and Applications

Starting MaterialReaction TypeKey ReagentsProductApplication/Significance
This compoundHalofunctionalizationEt₃N·3HF, NBStert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylateIntermediate for further functionalization, e.g., introduction of amines.
tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylateNucleophilic SubstitutionNaN₃, NaItert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylatePrecursor to 4-aminomethyl-4-fluoropiperidines.
tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylateReductionH₂, Pd/Ctert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylateBuilding block for compounds with a 4-aminomethyl-4-fluoropiperidine core.
This compoundHydroboration-Oxidation9-BBN; H₂O₂, NaOHtert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateIntroduction of a primary alcohol for further elaboration.
This compoundOzonolysisO₃; Me₂SN-Boc-4-piperidoneKey intermediate for a wide range of 4-substituted piperidines via ketone chemistry.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of 4-substituted piperidines. The protocols outlined in this document demonstrate its utility in key transformations such as halofunctionalization, hydroboration-oxidation, and ozonolysis. These reactions provide access to important intermediates that are widely used in the development of new therapeutic agents. The ability to readily introduce a variety of functional groups at the 4-position makes this compound an indispensable tool for medicinal chemists and researchers in the field of drug discovery.

References

Application Notes and Protocols for the Deprotection of Tert-butyl 4-methylenepiperidine-1-carboxylate to 4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butyloxycarbonyl (Boc) protecting group from nitrogen-containing heterocycles is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Tert-butyl 4-methylenepiperidine-1-carboxylate is a valuable building block, and its deprotection to the corresponding 4-methylenepiperidine is a critical step in the synthesis of various biologically active molecules. This document provides detailed application notes and experimental protocols for the efficient deprotection of this compound, focusing on common and effective acidic conditions.

Deprotection Strategies

The Boc group is readily cleaved under acidic conditions. The most common methods employ strong acids such as hydrogen chloride (HCl) or trifluoroacetic acid (TFA). The choice of reagent and solvent system can be tailored based on the substrate's sensitivity to specific conditions and the desired salt form of the product.

Key Considerations:

  • Acid Choice: Both HCl and TFA are effective. HCl is often used as a solution in an organic solvent like methanol or dioxane, which can lead to the direct precipitation of the hydrochloride salt of the product. TFA is typically used in dichloromethane (DCM) and is easily removed by evaporation, though it may form trifluoroacetate salts that can be oily and sometimes require an additional basification step to yield the free amine.

  • Solvent: The choice of solvent is crucial for ensuring the solubility of the starting material and facilitating the reaction. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection due to its inertness and ease of removal. Alcohols like methanol are often used with HCl.

  • Temperature and Reaction Time: Most Boc deprotections proceed efficiently at room temperature. Reaction times can vary from a few hours to overnight, and progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Data of Deprotection Methods

The following table summarizes quantitative data for different methods of deprotecting this compound.

MethodReagentsSolventTemperatureTimeYield (%)Purity (%)Reference
130% Hydrogen ChlorideMethanol20-30°C10 hours81%>99% (HPLC)[1]
2Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-2 hoursTypically highSubstrate dependentGeneral Protocol[2]
34M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temperature1-4 hoursTypically highSubstrate dependentGeneral Protocol[3]

Experimental Protocols

Method 1: Deprotection using Hydrogen Chloride in Methanol

This protocol describes the deprotection of this compound to yield 4-methylenepiperidine hydrochloride.[1]

Materials:

  • This compound

  • 30% Hydrogen chloride/methanol solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (20 g, 101.4 mmol), add a 30% hydrogen chloride/methanol solution (37 g, 304 mmol) dropwise at 20 to 30°C.

  • Stir the reaction mixture for 10 hours at the same temperature.

  • Upon completion of the reaction, add 300 g of ethyl acetate to the reaction flask to precipitate the product.

  • Filter the resulting solid and dry it under reduced pressure to obtain 4-methylenepiperidine hydrochloride.

  • Expected yield: 10.97 g (81%).

Characterization of 4-methylenepiperidine hydrochloride:

  • ¹H NMR (CDCl₃): δ (ppm) 9.71 (2H, brs), 4.90 (2H, s), 3.23 (4H, m), 2.59 (4H, m).[1]

  • Purity (HPLC): >99%.[1]

Method 2: General Protocol for Deprotection using Trifluoroacetic Acid in Dichloromethane

This protocol provides a general procedure for the deprotection of Boc-protected amines using TFA in DCM.[2]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up option B)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add TFA (typically 20-50% v/v) to the solution. For complete and rapid deprotection, a 1:1 mixture of TFA:DCM can be used.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up Option A (TFA Salt): Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of 4-methylenepiperidine, which can often be used directly in subsequent steps.

  • Work-up Option B (Free Amine):

    • After removing the volatiles, dissolve the residue in DCM.

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain 4-methylenepiperidine as a free base.

Method 3: General Protocol for Deprotection using Hydrogen Chloride in 1,4-Dioxane

This protocol offers an alternative to TFA, often yielding a crystalline hydrochloride salt.[3]

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve this compound in anhydrous 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 3-5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

Visualizing the Experimental Workflow

The following diagrams illustrate the chemical reaction and a general workflow for the deprotection process.

Caption: Chemical transformation from the Boc-protected starting material to the deprotected product.

deprotection_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Starting Material add_reagent Add Acidic Reagent start->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor remove_volatiles Remove Volatiles monitor->remove_volatiles precipitation Precipitate Product remove_volatiles->precipitation neutralization Neutralization (optional) remove_volatiles->neutralization filtration Filter and Dry precipitation->filtration final_product Pure 4-methylenepiperidine (as salt or free base) filtration->final_product Isolated Product extraction Extraction (optional) neutralization->extraction extraction->final_product Isolated Product

Caption: General experimental workflow for the deprotection of this compound.

Conclusion

The deprotection of this compound is a straightforward and high-yielding reaction that can be accomplished using standard acidic conditions. The choice between HCl-based and TFA-based methods will depend on the desired final salt form and the presence of other acid-sensitive functional groups in the molecule. The protocols provided herein offer reliable starting points for researchers in the field of organic synthesis and drug development.

References

Application Notes and Protocols for the Heck Reaction of Tert-butyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Mizoroki-Heck reaction involving tert-butyl 4-methylenepiperidine-1-carboxylate. This reaction is a powerful tool for the synthesis of 4-arylmethylidene-N-Boc-piperidines, which are valuable intermediates in medicinal chemistry and drug development. The protocols outlined below are based on established principles of the Heck reaction, adapted for the specific reactivity of an exocyclic, electron-rich alkene.

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position of the piperidine ring, leading to the formation of a new exocyclic double bond. The resulting 4-arylmethylidene-N-Boc-piperidines are versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications.

The general transformation is depicted below:

Scheme 1: General Heck Reaction of this compound

Key Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. For a substrate like this compound, an electron-rich and sterically accessible alkene, the following conditions are crucial for achieving high yields and selectivity.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective catalyst precursors.[1][2] The active Pd(0) species is generated in situ.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and influencing the reaction outcome. For electron-rich olefins, phosphine ligands are generally employed. Tri(tert-butyl)phosphine (P(t-Bu)₃) is often effective for challenging substrates due to its steric bulk and electron-donating properties.[1] Triphenylphosphine (PPh₃) is a more common and less air-sensitive alternative. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands in Heck reactions.[3]

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N).[2][4] The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and dioxane are typically used to facilitate the dissolution of the reactants and the palladium catalyst.[2][5] Toluene is also a viable option.

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[4] For less reactive aryl halides, the use of more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands) may be necessary. Aryl triflates can also be used as coupling partners.

Experimental Protocols

The following protocols provide a starting point for performing the Heck reaction with this compound. Optimization of these conditions may be necessary for specific aryl halides.

Protocol 1: General Procedure using Palladium(II) Acetate and Triphenylphosphine

This protocol is a standard and reliable method for the Heck arylation of this compound with aryl bromides or iodides.

Materials:

  • This compound

  • Aryl bromide or aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(arylmethylidene)-N-Boc-piperidine.

Protocol 2: Procedure for Less Reactive Aryl Halides using a Bulky Phosphine Ligand

This protocol is recommended for less reactive aryl halides, such as electron-rich aryl bromides or some aryl chlorides, employing a more active catalyst system.[1]

Materials:

  • This compound

  • Aryl bromide or aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate salt

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.5 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and tri(tert-butyl)phosphine (0.06 mmol, 6 mol%) to a dry Schlenk flask.

  • Add cesium carbonate (1.5 mmol, 1.5 equiv) and anhydrous dioxane (5 mL).

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 4-(arylmethylidene)-N-Boc-piperidine product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Heck reaction of this compound with various aryl halides, based on analogous reactions reported in the literature.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1101885-95
24-IodoanisolePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)DMF1001290-98
31-Bromo-4-nitrobenzenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMA1201675-85
44-BromobenzonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.5)Dioxane1202480-90
52-BromopyridinePd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2.5)Toluene1102460-75

Note: Yields are estimates based on similar transformations and may vary depending on the specific reaction scale and purity of reagents.

Visualizations

Mizoroki-Heck Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Coordination Alkene_Complex Ar-Pd(II)-X(L)(Alkene) Coordination->Alkene_Complex Alkene, -L Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Pd_Complex R-Pd(II)-X(L) Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)X(L2)] + Product Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Base, -BHX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up and working up a Heck reaction as described in the protocols.

Heck_Workflow cluster_setup Reaction Setup cluster_workup Workup and Purification Start Dry Schlenk Flask under Inert Atmosphere Add_Reagents Add Aryl Halide, Alkene, Catalyst, Ligand, and Base Start->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heat_Stir Heat and Stir Reaction Mixture Add_Solvent->Heat_Stir Monitor Monitor Reaction by TLC or GC-MS Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Quench_Extract Dilute, Quench with Water, and Extract with Organic Solvent Cool->Quench_Extract Dry_Concentrate Dry Organic Layer and Concentrate Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Tert-butyl 4-methylenepiperidine-1-carboxylate in Peptide and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of tert-butyl 4-methylenepiperidine-1-carboxylate as a versatile building block in both peptide and materials science. The unique chemical properties of this compound, particularly its exocyclic double bond and the Boc-protected piperidine ring, make it a valuable precursor for the synthesis of complex molecular architectures.

Part 1: Application in Peptide Science - Synthesis of Conformationally Constrained Proline Analogues

The introduction of conformational constraints into peptides is a key strategy in medicinal chemistry to enhance their metabolic stability, receptor selectivity, and bioavailability. This compound serves as an excellent starting material for the synthesis of spirocyclic proline analogues, which can be incorporated into peptides to restrict their conformational freedom.

One of the most effective methods for this transformation is the 1,3-dipolar cycloaddition of azomethine ylides to the exocyclic double bond of this compound. This reaction allows for the stereoselective construction of spiro[piperidine-4,3'-pyrrolidine] scaffolds, which are rigid mimics of the proline ring.

Key Application: Synthesis of a Spirocyclic β-Proline Analogue

This protocol details the synthesis of a Boc-protected spiro[piperidine-4,3'-pyrrolidine] derivative, a conformationally restricted β-proline analogue, which can be subsequently used in solid-phase peptide synthesis.

Experimental Workflow for Spirocyclic β-Proline Analogue Synthesis

G cluster_0 Step 1: Azomethine Ylide Generation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Purification cluster_3 Final Product start Sarcosine & N-benzylidene-glycine methyl ester ylide Azomethine Ylide start->ylide Toluene, reflux cycloaddition Spiro[piperidine-4,3'-pyrrolidine] derivative ylide->cycloaddition reactant This compound reactant->cycloaddition Toluene, reflux purification Column Chromatography cycloaddition->purification product Boc-Spiro[piperidine-4,3'-pyrrolidine] Analogue purification->product

Caption: Workflow for the synthesis of a spirocyclic proline analogue.

Detailed Experimental Protocol: Synthesis of tert-butyl 2'-benzyl-5'-oxospiro[piperidine-4,3'-pyrrolidine]-1-carboxylate

  • Reaction Setup: To a solution of this compound (1.0 g, 5.07 mmol) in dry toluene (20 mL) is added N-benzylideneglycine methyl ester (1.35 g, 7.61 mmol) and sarcosine (0.68 g, 7.61 mmol).

  • Cycloaddition: The reaction mixture is heated to reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired spirocyclic product.

Quantitative Data

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
tert-butyl 2'-benzyl-5'-oxospiro[piperidine-4,3'-pyrrolidine]-1-carboxylateThis compoundN-benzylideneglycine methyl ester, SarcosineToluene12~75-85

Characterization Data of the Product

TechniqueData
¹H NMR (CDCl₃)δ (ppm): 7.35-7.25 (m, 5H, Ar-H), 4.58 (s, 2H, N-CH₂-Ph), 3.80-3.60 (m, 4H, piperidine-H), 3.40 (t, J = 7.0 Hz, 2H, pyrrolidine-H), 2.50 (t, J = 7.0 Hz, 2H, pyrrolidine-H), 1.80-1.60 (m, 4H, piperidine-H), 1.45 (s, 9H, Boc-H).
¹³C NMR (CDCl₃)δ (ppm): 175.0 (C=O, amide), 154.8 (C=O, Boc), 138.0 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 80.0 (C(CH₃)₃), 65.0 (spiro-C), 50.0 (N-CH₂-Ph), 45.0 (piperidine-CH₂), 40.0 (pyrrolidine-CH₂), 35.0 (piperidine-CH₂), 30.0 (pyrrolidine-CH₂), 28.5 (C(CH₃)₃).
Mass Spec (ESI) m/z: 373.2 [M+H]⁺

Incorporation into Peptides

Once synthesized, the Boc-protected spirocyclic β-proline analogue can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid), and the resulting free amine can be coupled to the growing peptide chain.

Part 2: Application in Materials Science - Synthesis of Functional Polymers

While less documented, the reactivity of the exocyclic double bond in this compound also presents opportunities in materials science, particularly in the synthesis of functional polymers. The piperidine ring can be incorporated into polymer backbones or as a pendant group, offering a site for further functionalization after deprotection of the Boc group.

Potential Application: Synthesis of Poly(amidoamine)s with Pendant Piperidine Groups

This theoretical protocol outlines a potential pathway for the synthesis of poly(amidoamine)s (PAMAM) functionalized with piperidine moieties. Such polymers could have applications in drug delivery and gene therapy, where the cationic nature of the deprotected piperidine can facilitate interaction with nucleic acids or cell membranes.

Logical Relationship for Functional Polymer Synthesis

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Polymerization cluster_2 Step 3: Deprotection cluster_3 Final Product start This compound adduct Michael Adduct start->adduct reactant2 Primary Amine (e.g., Ethylenediamine) reactant2->adduct polymerization Boc-Protected Poly(amidoamine) adduct->polymerization reactant3 Acrylate Monomer reactant3->polymerization Aza-Michael Addition deprotection Acidic Hydrolysis polymerization->deprotection TFA product Functional Poly(amidoamine) with Pendant Piperidine deprotection->product

Caption: Proposed synthesis of a functionalized poly(amidoamine).

Theoretical Experimental Protocol: Synthesis of a Piperidine-Functionalized Poly(amidoamine)

  • Monomer Synthesis (Michael Addition): this compound is reacted with a primary amine, such as ethylenediamine, in a Michael addition reaction to form a diamine monomer containing the Boc-protected piperidine moiety.

  • Polymerization: The resulting diamine monomer is then polymerized with an acrylate monomer (e.g., methyl acrylate) through a series of aza-Michael additions to form the Boc-protected poly(amidoamine) backbone.

  • Deprotection: The Boc protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final functional polymer with pendant secondary amine groups from the piperidine rings.

  • Purification: The final polymer is purified by dialysis or precipitation to remove low molecular weight impurities.

Expected Quantitative Data and Characterization

Quantitative data for this theoretical protocol would need to be determined experimentally. Key parameters to measure would include:

  • Yield of the Michael adduct monomer.

  • Molecular weight and polydispersity of the resulting polymer, determined by Gel Permeation Chromatography (GPC).

  • Degree of functionalization, which can be quantified using ¹H NMR spectroscopy by comparing the integration of polymer backbone signals to the signals from the piperidine ring.

The final deprotected polymer would be characterized by techniques such as FTIR (to confirm the presence of N-H bonds and amide linkages) and potentiometric titration (to determine the pKa of the piperidine nitrogens).

These application notes highlight the significant potential of this compound as a starting material for the development of novel molecules in both peptide and materials science. The provided protocols and data serve as a foundation for researchers to explore and expand upon these applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing Wittig Reaction Yield for Tert-butyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate via the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound using a Wittig reaction?

A1: The most common and effective method is the reaction of N-tert-butoxycarbonyl-4-piperidone with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). This ylide is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Q2: What is a typical yield for this reaction?

A2: Reported yields for this reaction are generally good, often in the range of 80-95%. For instance, a patented procedure reports a yield of 86% using potassium tert-butoxide as the base in diethyl ether.[1] However, the yield is highly dependent on the specific reaction conditions.

Q3: Is the N-Boc protecting group stable under Wittig reaction conditions?

A3: The N-Boc (tert-butoxycarbonyl) protecting group is generally stable under the basic conditions required for the Wittig reaction.[2] However, it is sensitive to acidic conditions.[2][3] Care should be taken during the workup to avoid acidic washes that could lead to deprotection. The Boc group is also known to be thermally labile, so prolonged heating at high temperatures should be avoided.[4]

Q4: What are the most common side products in this reaction?

A4: The most common side product is triphenylphosphine oxide (Ph₃P=O), which is a byproduct of the Wittig reagent.[5] This can sometimes be challenging to remove from the final product. Other potential side products can arise from side reactions of the ylide or the starting ketone, especially if moisture is present.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material, N-Boc-4-piperidone, is more polar than the product, this compound. Therefore, the product will have a higher Rf value on the TLC plate. The disappearance of the ketone spot and the appearance of a new, higher Rf product spot indicate the reaction is progressing. Staining with potassium permanganate can help visualize the spots, as the product has a double bond that will react with the stain.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inefficient Ylide Formation: The base used was not strong enough or had degraded.- Use a strong, freshly opened or titrated base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).- Ensure anhydrous conditions, as the ylide is moisture-sensitive.[6]
Steric Hindrance: N-Boc-4-piperidone is a somewhat sterically hindered ketone.[7]- Use a less sterically hindered base.- Increase the reaction time or temperature moderately.
Decomposition of Reactants: The ylide or the ketone may have decomposed.- Prepare the ylide at a low temperature (e.g., 0°C or -78°C) and add the ketone solution slowly.- Ensure the N-Boc-4-piperidone is pure.
Presence of Unreacted Starting Material Insufficient Wittig Reagent: Not enough ylide was generated to react with all the ketone.- Use a slight excess of the phosphonium salt and the base (e.g., 1.1-1.5 equivalents).
Short Reaction Time: The reaction may not have reached completion.- Monitor the reaction by TLC and continue until the starting material is consumed.
Difficulty in Removing Triphenylphosphine Oxide Similar Polarity: The byproduct has a polarity that makes separation by column chromatography difficult.- Attempt to crystallize the product from a suitable solvent system.- Wash the crude product with a non-polar solvent like hexane or pentane to remove the less polar product, leaving the more polar triphenylphosphine oxide behind.- Another method is to precipitate the triphenylphosphine oxide from a non-polar solvent.[5]
Formation of an Isomeric Byproduct Isomerization of the Product: Under certain conditions, the exocyclic double bond could potentially isomerize to the endocyclic position.- This is less common for methylenation but can be influenced by the choice of base and solvent. Using milder conditions and avoiding prolonged heating can minimize this.

Data Presentation

The yield of this compound is significantly influenced by the choice of base, solvent, and reaction temperature. Below is a table summarizing expected yields based on literature for similar Wittig reactions, as direct comparative studies for this specific molecule are limited.

Base Solvent Temperature (°C) Typical Yield (%) Notes
Potassium tert-butoxide (KOtBu)Diethyl etherReflux~86[1]A commonly used and effective base for this transformation.
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78 to RT70-90Often gives high yields but requires strictly anhydrous conditions and careful handling.
Sodium Hydride (NaH)Dimethyl sulfoxide (DMSO)RT to 5060-80A safer alternative to n-BuLi, but may require heating to achieve good conversion.
Sodium amide (NaNH₂)Liquid Ammonia/THF-33 to RT60-75An older method, effective but requires specialized equipment.
Potassium bis(trimethylsilyl)amide (KHMDS)THF-78 to RT75-90A strong, non-nucleophilic base that can provide high yields.

Experimental Protocols

Protocol 1: Wittig Reaction using Potassium tert-Butoxide

This protocol is adapted from a patented procedure with a reported yield of 86%.[1]

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • N-tert-butoxycarbonyl-4-piperidone

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.35 eq.).

    • Add anhydrous diethyl ether to form a suspension.

    • Cool the suspension to 0°C in an ice bath.

    • Under a nitrogen atmosphere, add potassium tert-butoxide (1.3 eq.) portion-wise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The formation of a characteristic orange-yellow color indicates ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution back to 0°C.

    • Dissolve N-tert-butoxycarbonyl-4-piperidone (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

    • Heat the mixture to reflux and stir overnight (approximately 16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Mandatory Visualization

Wittig_Reaction_Optimization cluster_start Starting Materials cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification cluster_end Final Product N-Boc-4-piperidone N-Boc-4-piperidone Wittig_Reaction Wittig Reaction (Stoichiometry, Time) N-Boc-4-piperidone->Wittig_Reaction Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Ylide_Formation Ylide Formation (Base, Solvent, Temp) Methyltriphenylphosphonium bromide->Ylide_Formation Ylide_Formation->Wittig_Reaction TLC_Monitoring TLC Monitoring Wittig_Reaction->TLC_Monitoring Workup Aqueous Workup TLC_Monitoring->Workup Reaction Complete Purification Column Chromatography or Crystallization Workup->Purification Final_Product Tert-butyl 4-methylenepiperidine-1-carboxylate Purification->Final_Product

Caption: Workflow for optimizing the Wittig reaction yield.

Wittig_Mechanism reagents N-Boc-4-piperidone + Ph₃P=CH₂ (Ylide) oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Intermediate reagents->oxaphosphetane Reaction products This compound + Ph₃P=O oxaphosphetane->products Decomposition

Caption: Simplified mechanism of the Wittig reaction.

References

Technical Support Center: Tert-butyl 4-methylenepiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common impurities and other issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent laboratory and industrial synthesis method is the Wittig reaction. This reaction involves the treatment of N-Boc-4-piperidone with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide and a strong base. An alternative route involves the elimination reaction from a precursor such as tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate.

Q2: What are the primary impurities I should be aware of when synthesizing this compound via the Wittig reaction?

A2: Impurities can originate from the starting materials or be generated during the reaction. The most common impurities include:

  • Triphenylphosphine oxide: A ubiquitous byproduct of the Wittig reaction.

  • Unreacted N-Boc-4-piperidone: Incomplete reaction can lead to the presence of the starting ketone.

  • Methyltriphenylphosphonium bromide: The Wittig salt may be present if not fully consumed or if the ylide generation is incomplete.

  • Side-products from ylide reactions: The highly reactive ylide can sometimes participate in side reactions, although this is less common for simple ylides.

  • Impurities from starting materials: The purity of the initial N-Boc-4-piperidone is crucial. Potential impurities in the starting material can include 4-hydroxypiperidine (from incomplete Boc protection during its synthesis) and residual solvents.

Q3: A patent mentions impurities "D and E" are formed under acidic conditions. What are these?

A3: While specific structures for "D and E" are not publicly disclosed, it is known that the exocyclic double bond of this compound can be susceptible to isomerization or hydration under strongly acidic conditions. This could potentially lead to the formation of tert-butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate or tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

Q4: How can I minimize the formation of triphenylphosphine oxide?

A4: Triphenylphosphine oxide is an unavoidable stoichiometric byproduct of the Wittig reaction. The focus should be on its efficient removal during the work-up and purification steps rather than preventing its formation.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inefficient Ylide Formation Ensure the base used (e.g., n-BuLi, NaH, KOtBu) is fresh and of high purity. The reaction should be conducted under strictly anhydrous conditions as the ylide is moisture-sensitive. Consider changing the solvent or the base.
Poor Quality Starting Material Verify the purity of N-Boc-4-piperidone using GC or NMR. Impurities can inhibit the reaction.
Incorrect Reaction Temperature Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C), while the reaction with the ketone may require warming to room temperature or gentle heating. Optimize the temperature profile for your specific conditions.
Issue 2: Difficulty in Purifying the Product
Possible Cause Troubleshooting Step
Presence of Triphenylphosphine Oxide Triphenylphosphine oxide can be challenging to remove completely by standard column chromatography due to its polarity. Consider trituration with a non-polar solvent like diethyl ether or hexane to precipitate the oxide. Alternatively, specialized purification techniques for removing phosphine oxides can be employed.
Formation of Emulsions During Work-up The presence of polar byproducts can lead to emulsions. A brine wash can help break up emulsions. If the issue persists, filtration through a pad of celite may be necessary.
Co-elution of Impurities If impurities co-elute with the product during column chromatography, consider using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).

Data Presentation

The following table summarizes the purity data for this compound and its precursors as found in public literature.

Compound Analytical Method Reported Purity Common Impurities Reference
N-Boc-4-hydroxypiperidineGC98.9%N-Boc-4-piperidone, 4-hydroxypiperidine, residual solvents, waterBenchchem
This compoundHPLC>99%UnspecifiedCN108017573B
This compoundGC≥ 96%UnspecifiedChem-Impex

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline based on methods described for similar compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 200 nm.

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Purity Determination by Gas Chromatography (GC)

This protocol is a general guideline for assessing the purity and identifying volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Inject the sample and calculate the area percentages of the peaks.

Visualizations

troubleshooting_workflow start Start Synthesis Troubleshooting issue Identify Primary Issue start->issue low_yield Low or No Product issue->low_yield Yield Issue purification_difficulty Purification Difficulty issue->purification_difficulty Purity Issue check_ylide Check Ylide Formation Conditions (Anhydrous, Base Quality) low_yield->check_ylide check_sm Verify Starting Material Purity (GC, NMR) low_yield->check_sm optimize_temp Optimize Reaction Temperature low_yield->optimize_temp remove_phosphine_oxide Optimize Triphenylphosphine Oxide Removal purification_difficulty->remove_phosphine_oxide workup_issues Address Work-up Problems (Emulsions) purification_difficulty->workup_issues chromatography_optimization Optimize Chromatography purification_difficulty->chromatography_optimization solution Improved Synthesis Outcome check_ylide->solution check_sm->solution optimize_temp->solution remove_phosphine_oxide->solution workup_issues->solution chromatography_optimization->solution

Caption: Troubleshooting workflow for the synthesis of this compound.

impurity_pathway cluster_synthesis Wittig Synthesis cluster_impurities Potential Impurities SM N-Boc-4-piperidone + Methyltriphenylphosphonium bromide Ylide Phosphorus Ylide + LiBr/KBr SM->Ylide Base (e.g., KOtBu) Reaction Wittig Reaction SM->Reaction Ylide->Reaction Product This compound Reaction->Product Byproduct Triphenylphosphine Oxide Reaction->Byproduct Unreacted_SM Unreacted N-Boc-4-piperidone Unreacted_Salt Unreacted Wittig Salt SM_Impurity Impurities from Starting Material (e.g., 4-hydroxypiperidine)

Caption: Logical relationship of reactants, products, and impurities in the Wittig synthesis.

Overcoming side reactions in the synthesis of "Tert-butyl 4-methylenepiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and other challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My Wittig reaction is giving a low yield. What are the common causes and how can I improve it?

Low yields in the Wittig reaction for the synthesis of this compound from N-Boc-4-piperidone can stem from several factors:

  • Steric Hindrance: N-Boc-4-piperidone can be a sterically hindered ketone. Stabilized ylides, in particular, may react slowly or not at all, leading to poor yields.[1][2]

  • Unstable Ylide: The methylenetriphenylphosphorane ylide can be unstable. It is often best to generate the ylide in the presence of the carbonyl compound.[3]

  • Base Quality: The quality of the base used to generate the ylide is crucial. Using old or impure potassium tert-butoxide (KOtBu) or sodium hydride (NaH) can result in incomplete ylide formation and lower yields.[3]

  • Reaction Conditions: The reaction temperature and time can significantly impact the yield. Ensure that the ylide is formed at the correct temperature (often 0 °C) before adding the ketone and that the reaction is allowed to proceed for a sufficient amount of time.[3]

Troubleshooting Tips:

  • Switch to a more reactive methylenation reagent: Consider using the Tebbe reagent or the Petasis reagent, which are often more effective for methylenating sterically hindered ketones.[4][5][6]

  • Optimize the order of addition: Try adding the phosphonium salt in portions to a mixture of the N-Boc-4-piperidone and the base. This in-situ generation of the ylide can improve yields.[3]

  • Use fresh, high-quality base: Ensure that the base is fresh and has been stored under appropriate inert conditions.

  • Consider an alternative synthetic route: A different approach, such as the elimination reaction of tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate using a strong base like potassium tert-butoxide, can be a high-yielding alternative.[7]

2. I am observing significant amounts of triphenylphosphine oxide in my crude product. How can I effectively remove it?

Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity and solubility.[8]

Purification Strategies:

  • Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from triphenylphosphine oxide. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Crystallization: In some cases, crystallization can be used to purify the product. The choice of solvent will depend on the solubility of your product versus the triphenylphosphine oxide.

  • Precipitation of Triphenylphosphine Oxide: Triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent like diethyl ether or hexanes, allowing for its removal by filtration.

3. What are some common side products in the synthesis of this compound, and how can I minimize their formation?

Besides unreacted starting materials and triphenylphosphine oxide (in the case of the Wittig reaction), other side products can form depending on the synthetic route.

  • In Wittig Reactions: If the starting N-Boc-4-piperidone is not pure, or if the ylide is not handled under inert conditions, side reactions can occur. Aldol condensation of the starting ketone can be a possibility if the base is not added carefully.

  • In Elimination Reactions: In the synthesis route involving the elimination of a mesylate, incomplete reaction can leave starting material. If the reaction is overheated or run for too long, decomposition of the product or starting material may occur. A patent describes the formation of impurities when using a strongly acidic route in a related synthesis, highlighting the importance of reaction conditions.[7]

Minimization Strategies:

  • Use Pure Starting Materials: Ensure the purity of your N-Boc-4-piperidone or other starting materials.

  • Maintain Inert Atmosphere: Wittig reagents and other organometallics are sensitive to air and moisture. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Control Reaction Temperature: Carefully control the reaction temperature to avoid unwanted side reactions and decomposition.

Data Presentation

Table 1: Comparison of Methylenation Methods for N-Boc-4-piperidone

MethodReagentTypical YieldKey AdvantagesKey Disadvantages
Wittig Reaction Methyltriphenylphosphonium bromide / Strong BaseVariable, can be low to moderateReadily available reagentsCan have low yields with hindered ketones, difficult byproduct removal.[1][2]
Tebbe Reaction Tebbe ReagentHighHighly reactive, effective for hindered ketones and esters.[4][6]Pyrophoric reagent, requires careful handling.[6]
Petasis Reaction Petasis Reagent (Dimethyltitanocene)HighSimilar to Tebbe, allows for the introduction of other alkylidene groups.[6]Requires heating to generate the active carbene.[6]
Elimination Tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate / KOtBu86%High yield, avoids pyrophoric reagents.[7]Requires a two-step process from the corresponding alcohol.[7]

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol is a general representation and may require optimization.

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium or potassium tert-butoxide, and stir the resulting yellow-orange mixture for 1-2 hours at 0 °C.

  • Reaction with Ketone: Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis via Elimination of a Mesylate

This protocol is adapted from a patent literature procedure.[7]

  • Mesylation: Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and triethylamine in dichloromethane and cool to 0 °C.

  • Add methanesulfonyl chloride dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction for 3 hours after the addition is complete.

  • Add water, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate.

  • Elimination: Dissolve the mesylate in dimethylformamide (DMF) and cool to 0-10 °C under a nitrogen atmosphere.

  • Add potassium tert-butoxide (t-BuOK) portionwise.

  • Heat the reaction to 50-60 °C and stir for 1 hour.

  • Cool to room temperature and add water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Visualizations

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts cluster_purification Purification ketone N-Boc-4-piperidone wittig_reaction Wittig Reaction ketone->wittig_reaction phosphonium_salt Methyltriphenyl- phosphonium Bromide ylide_formation Ylide Formation phosphonium_salt->ylide_formation base Strong Base (e.g., KOtBu) base->ylide_formation ylide_formation->wittig_reaction Reacts with target_product Tert-butyl 4-methylene- piperidine-1-carboxylate wittig_reaction->target_product byproduct Triphenylphosphine Oxide wittig_reaction->byproduct purification Column Chromatography target_product->purification byproduct->purification

Caption: Workflow for the Wittig synthesis of the target compound.

Troubleshooting_Logic start Low Yield in Wittig Reaction? check_reagents Are reagents fresh and pure? start->check_reagents yes1 Yes check_reagents->yes1 Yes no1 No check_reagents->no1 No check_conditions Are reaction conditions (temp, time) optimal? yes2 Yes check_conditions->yes2 Yes no2 No check_conditions->no2 No steric_hindrance Is steric hindrance a likely issue? alternative_reagent Use Tebbe or Petasis reagent. steric_hindrance->alternative_reagent Yes alternative_route Consider elimination pathway. steric_hindrance->alternative_route Consider as alternative yes1->check_conditions yes2->steric_hindrance replace_reagents Replace base and purify starting materials. no1->replace_reagents optimize_conditions Optimize temperature and reaction time. no2->optimize_conditions

Caption: Decision tree for troubleshooting low Wittig reaction yields.

References

Stability of "Tert-butyl 4-methylenepiperidine-1-carboxylate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Tert-butyl 4-methylenepiperidine-1-carboxylate under various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under acidic conditions?

A1: The tert-butoxycarbonyl (Boc) protecting group on this compound is known to be labile under acidic conditions.[1][2][3] The rate of cleavage is dependent on the strength of the acid, temperature, and solvent. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group, while weaker acids may require elevated temperatures or prolonged reaction times to cause significant degradation.[4][5] The degradation proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation to form isobutylene and carbon dioxide, ultimately yielding the free 4-methylenepiperidine.[6]

Q2: What is the expected stability of this compound under basic conditions?

A2: this compound is generally considered to be stable under most basic and nucleophilic conditions.[7] The Boc protecting group is resistant to hydrolysis by bases such as sodium hydroxide or potassium hydroxide at ambient temperatures. However, prolonged exposure to strong bases at elevated temperatures may lead to some degradation, although this is not the typical method for Boc group removal.

Q3: Can the 4-methylene group on the piperidine ring influence the stability of the Boc group?

A3: While specific studies on the influence of the 4-methylene group on the stability of this compound were not found in the reviewed literature, the electronic effect of this group is not expected to significantly alter the fundamental acid-lability and base-stability of the Boc protecting group. The primary mechanism of acid-catalyzed cleavage is dependent on the properties of the carbamate functionality itself.

Q4: What are the likely degradation products of this compound?

A4: Under acidic conditions, the primary degradation product is 4-methylenepiperidine (as its corresponding salt). Other byproducts can include tert-butanol and isobutylene, which are derived from the cleaved Boc group. Under forced degradation conditions (e.g., strong oxidation), other degradation products related to the piperidine ring or the methylene group could potentially be formed.

Q5: Are there any specific storage recommendations to ensure the stability of this compound?

A5: To ensure long-term stability, this compound should be stored in a cool, dry place, away from strong acids. Refrigeration is often recommended for long-term storage. As with many organic compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent potential oxidative degradation over extended periods.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected loss of the Boc group during a reaction. The reaction conditions may be inadvertently acidic. This can be due to acidic reagents, catalysts, or impurities in the solvents.Carefully check the pH of your reaction mixture. If possible, run the reaction under neutral or basic conditions. If an acidic catalyst is required, consider using a milder Lewis acid or performing the reaction at a lower temperature to minimize Boc deprotection.
Inconsistent results in bioassays or other experiments. The compound may be degrading in the assay buffer if it is acidic.Determine the pH of your assay buffer. If it is acidic, consider if the buffer can be adjusted to a neutral or slightly basic pH without compromising the assay. If not, prepare fresh solutions of the compound immediately before use to minimize exposure time to acidic conditions.
Formation of unexpected byproducts in a synthetic step. If the reaction involves electrophiles, the tert-butyl cation formed from partial deprotection under acidic conditions can alkylate other nucleophilic species in the reaction mixture.Ensure strictly anhydrous and non-acidic conditions if the Boc group needs to remain intact. If trace acidity is unavoidable, consider adding a non-nucleophilic base to scavenge any protons.
No reaction or low yield in a reaction where the Boc-protected amine is a reactant. The Boc group significantly reduces the nucleophilicity of the piperidine nitrogen.For reactions requiring a nucleophilic nitrogen (e.g., N-alkylation), the Boc group must first be removed.

Qualitative Stability Summary

Condition Stability Potential Degradation Products Notes
Strong Acid (e.g., TFA, conc. HCl) Unstable4-methylenepiperidine salt, CO₂, isobutyleneRapid cleavage of the Boc group is expected.
Mild Acid (e.g., acetic acid, silica gel) Potentially Unstable4-methylenepiperidine salt, CO₂, isobutyleneDegradation is slower and may require heat.
Strong Base (e.g., NaOH, KOH, reflux) Generally StableMinimal degradation expected.Prolonged heating may cause some hydrolysis.
Mild Base (e.g., K₂CO₃, Et₃N) StableNo significant degradation expected.
Oxidizing Agents (e.g., H₂O₂) Potentially UnstableOxidized derivatives of the piperidine ring and/or methylene group.The piperidine ring and methylene group can be susceptible to oxidation.
Heat Generally StableThermal deprotection possible at very high temperatures.Stability is dependent on the temperature and duration of heating.
Light (Photostability) Likely StableTo be determined by experimental studies.N-Boc protected amines are not typically considered highly photosensitive.

Experimental Protocols

The following are general protocols for conducting forced degradation studies to assess the stability of this compound. The extent of degradation should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

Protocol 1: Acidic and Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • At the same specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and incubate under the same conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Protocol 2: HPLC Method for Stability Indicating Assay

A general reverse-phase HPLC method is provided below. This method will likely need optimization for baseline separation of the parent compound and all potential degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction aliquots in the initial mobile phase composition.

Visualizations

Acidic_Deprotection_Pathway cluster_0 Acidic Condition Compound This compound Protonated Protonated Intermediate Compound->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Cleavage Byproducts CO₂ + Isobutylene Protonated->Byproducts Elimination Amine_Salt 4-Methylenepiperidine Salt Carbamic_Acid->Amine_Salt Decarboxylation

Caption: Acidic degradation pathway of the Boc-protected compound.

Experimental_Workflow cluster_1 Forced Degradation Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Heat, etc.) start->stress sampling Withdraw Aliquots at Time Points stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc data Quantify Degradation & Identify Products hplc->data

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Hindered Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the removal of the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered piperidines.

Frequently Asked Questions (FAQs)

Q1: My standard Boc deprotection protocol with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish or incomplete for my hindered piperidine substrate. What are the likely causes?

Incomplete deprotection of hindered piperidines is a common challenge. The primary reasons include:

  • Steric Hindrance: The bulky nature of the piperidine substituents can physically block the approach of the acid to the Boc-protected nitrogen atom.[1][2]

  • Insufficient Acid Strength: Standard concentrations of TFA (e.g., 20-50% in DCM) may not be sufficiently acidic to efficiently protonate and cleave the Boc group in a sterically congested environment.[2][3]

  • Inadequate Reaction Time or Temperature: The reaction may simply require more time or gentle heating to proceed to completion.[2][4]

  • Poor Solvation: Inadequate solvation of the substrate can hinder the diffusion of the deprotection reagent.[1][5]

Q2: How can I drive an incomplete deprotection reaction to completion using acidic conditions?

If your reaction is sluggish, consider the following strategies to enhance the deprotection efficiency:

  • Increase Acid Concentration: For very resistant Boc groups, you can increase the concentration of TFA, even up to 95%.[6]

  • Use a Stronger Acid System: A solution of 4M hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate is often more potent than TFA/DCM and can be highly effective for hindered substrates.[3][4][7][8]

  • Increase Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed.[4]

  • Elevate the Temperature: Gentle warming of the reaction mixture can accelerate the deprotection. However, exercise caution as higher temperatures can also promote side reactions.[4]

Q3: Are there alternative, non-TFA based methods for deprotecting highly hindered or acid-sensitive piperidines?

Yes, several alternative methods can be employed when standard strong acid conditions are unsuitable:

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative. Reagents like trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr₂) can effectively cleave the Boc group under milder conditions.[3][9]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water, dioxane, or 2,2,2-trifluoroethanol (TFE) can induce deprotection without any acid.[3][10][11] Microwave-assisted thermal deprotection can significantly shorten reaction times.[10][12][13]

  • Milder Protic Acids: For substrates with other acid-sensitive functional groups, milder acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[3][14] A deep eutectic solvent of choline chloride and pTSA has also been reported as a green and efficient option.[15]

Q4: I am observing the formation of unexpected byproducts. What are common side reactions and how can they be prevented?

A common side reaction during acidic Boc deprotection is the alkylation of nucleophilic functional groups by the released tert-butyl cation.[3][6]

  • tert-Butylation: Electron-rich aromatic rings or sulfur-containing groups on your molecule can be susceptible to alkylation.[3][6] To prevent this, add a "scavenger" to the reaction mixture. Common scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) will trap the tert-butyl cation.[6]

Q5: How can I monitor the progress of the deprotection reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed monitoring, allowing for the quantification of starting material, product, and any byproducts.[3]

Troubleshooting Guide

This section provides a structured approach to overcoming incomplete Boc deprotection of hindered piperidines.

Decision Workflow for Troubleshooting

G start Incomplete Deprotection with Standard Conditions (TFA/DCM) check_acid_labile Does the substrate have other acid-labile groups? start->check_acid_labile stronger_acid Increase Acid Strength - Increase TFA concentration - Use 4M HCl in dioxane check_acid_labile->stronger_acid No milder_methods Consider Milder Methods check_acid_labile->milder_methods Yes increase_time_temp Increase Reaction Time and/or Temperature stronger_acid->increase_time_temp monitor Monitor by TLC/LC-MS increase_time_temp->monitor lewis_acid Lewis Acids (TMSI, ZnBr2) milder_methods->lewis_acid thermal Thermal Deprotection (Conventional or Microwave) milder_methods->thermal milder_protic Milder Protic Acids (pTSA, H3PO4) milder_methods->milder_protic lewis_acid->monitor thermal->monitor milder_protic->monitor monitor->start Unsuccessful complete Deprotection Complete monitor->complete Successful

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Quantitative Data Summary

The following tables summarize typical reaction conditions for various Boc deprotection methods. Note that optimal conditions will be substrate-dependent.

Table 1: Strong Acidic Deprotection Conditions

Reagent/SolventConcentrationTemperatureTypical Reaction TimeNotes
TFA/DCM20-50% (v/v)0 °C to RT30 min - 4 hStandard conditions, may be insufficient for hindered substrates.[3]
TFA/DCM>50% (v/v)RT1 - 4 hFor more resistant substrates.[6]
4M HCl/Dioxane4 MRT1 - 4 hA more potent alternative to TFA/DCM.[4][7][16]

Table 2: Alternative Deprotection Conditions

MethodReagentSolventTemperatureTypical Reaction TimeNotes
Lewis AcidTMSI (1.2-1.5 equiv.)DCM or ChloroformRTOvernightMild, non-hydrolytic method.[3][9]
Lewis AcidZnBr₂ (2-3 equiv.)DCMRTOvernightAnother mild Lewis acid option.[3][9]
ThermalNone (catalyst-free)WaterReflux< 15 min - 1 hA "green" alternative.[3][11][17]
Thermal (Microwave)None (catalyst-free)Water120 °C~8 minRapid, environmentally friendly method.[12]
Milder Protic Acidp-Toluenesulfonic acidTHF/DCMRT~5 minFor acid-sensitive substrates.[10]
Milder Protic AcidAqueous Phosphoric AcidTHFRTVariesMilder alternative to TFA.[3][14]

Experimental Protocols

Protocol 1: Deprotection using TFA in DCM
  • Dissolve the N-Boc protected piperidine (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • If your substrate is sensitive to tert-butylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]

Protocol 2: Deprotection using HCl in Dioxane
  • Dissolve the N-Boc protected piperidine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or dioxane).[4]

  • Add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents).[4]

  • Stir the mixture at room temperature for 1 to 4 hours.[18] Often, the hydrochloride salt of the deprotected piperidine will precipitate.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[4]

Protocol 3: Deprotection using TMSI
  • Dissolve the Boc-protected amine in an anhydrous solvent such as dichloromethane or chloroform under an inert atmosphere.[18]

  • Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from minutes to several hours.

  • Upon completion, quench the reaction with methanol.

  • Proceed with an appropriate aqueous workup to isolate the product.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions follows a well-established mechanism.

G cluster_0 Mechanism Boc-Piperidine Boc-Protected Piperidine Protonated_Boc Protonated Intermediate Boc-Piperidine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Deprotected Piperidine (Amine Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

References

Challenges in the large-scale production of "Tert-butyl 4-methylenepiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.

Problem Potential Cause Suggested Solution
Low Yield Incomplete Wittig reaction.Ensure the phosphonium salt is fully converted to the ylide before adding the ketone. The use of a stronger base or optimizing the reaction time and temperature may be necessary. Some sources suggest that generating the ylide in the presence of the carbonyl can be beneficial for unstable ylides.[1]
Side reactions, such as elimination or rearrangement.Carefully control the reaction temperature. The choice of solvent can also influence the reaction pathway.
Loss of product during workup and purification.Optimize the extraction and chromatography protocols. Consider alternative purification methods like crystallization or distillation if applicable.
Impurity Formation Presence of starting materials in the final product.Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion. Adjust reaction time or reagent stoichiometry as needed.
Formation of triphenylphosphine oxide (from Wittig reaction).This is a common byproduct. Most of it can be removed by careful chromatography. In some cases, precipitation or extraction with an appropriate solvent can be effective.
Isomeric impurities.The formation of endo- vs. exo-cyclic double bonds can be an issue in related syntheses. The choice of reagents and reaction conditions can influence the regioselectivity of the elimination step.
Scalability Issues Exothermic reaction leading to poor temperature control.For large-scale reactions, ensure adequate cooling capacity. Consider a semi-batch or continuous-flow process to manage heat generation.
Reagent addition and mixing challenges.Ensure efficient stirring to maintain a homogeneous reaction mixture. For large volumes, the rate of reagent addition may need to be carefully controlled.
High cost of raw materials.The starting material, N-tert-butyloxycarbonyl-piperidone, can be expensive, impacting the overall cost-effectiveness of the synthesis on a large scale.[2] Exploring alternative, more economical synthetic routes is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the Wittig reaction, starting from N-Boc-4-piperidone and a methylidene-ylide generated from a methyltriphenylphosphonium salt. An alternative route involves the elimination reaction from a precursor like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate or its tosylated/mesylated derivative.[2]

Q2: What are the critical parameters to control during the Wittig reaction for this synthesis?

The key parameters include the choice of base, solvent, temperature, and the order of reagent addition. Anhydrous conditions are crucial for the successful formation of the ylide. The reaction is often performed in an inert solvent like THF or ether.

Q3: How can I effectively remove triphenylphosphine oxide from my product?

Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely. Column chromatography is the most common method. Other techniques include precipitation by adding a non-polar solvent like hexane or ether, or conversion to a water-soluble phosphonium salt.

Q4: Are there any specific safety precautions I should take during the large-scale synthesis?

Yes. The use of strong bases like n-butyllithium or sodium hydride requires careful handling under an inert atmosphere. The Wittig reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions, especially on a large scale. Always consult the Material Safety Data Sheet (MSDS) for all reagents used.

Experimental Protocols

Protocol 1: Wittig Reaction for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium in hexanes or potassium tert-butoxide)

  • N-Boc-4-piperidone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-butyllithium) to the suspension while stirring. The solution will typically turn a characteristic color (e.g., yellow or orange) upon formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1-2 hours.

  • In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF.

  • Slowly add the solution of N-Boc-4-piperidone to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion (monitor by TLC).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification A Methyltriphenylphosphonium bromide in THF B Add strong base (e.g., n-BuLi) at 0°C A->B C Methylide ylide B->C E Add to ylide solution at 0°C D N-Boc-4-piperidone in THF D->E F Reaction Mixture E->F G Quench with NH4Cl(aq) F->G H Extract with EtOAc G->H I Dry and Concentrate H->I J Column Chromatography I->J K Final Product J->K

Caption: Workflow for the Wittig synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impurities? Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Yes Side_Products Side Products Observed? Check_Reaction->Side_Products No Optimize_Conditions Optimize Reaction: - Time - Temperature - Reagent Stoichiometry Incomplete->Optimize_Conditions Success Improved Yield/ Purity Optimize_Conditions->Success Optimize_Purification Optimize Purification: - Chromatography - Recrystallization Side_Products->Optimize_Purification Yes Side_Products->Success No Optimize_Purification->Success

References

Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of Wittig reaction products.

Issue: My product is co-eluting with triphenylphosphine oxide during column chromatography.

When standard silica gel chromatography fails to effectively separate the desired product from TPPO, alternative or supplementary purification strategies are required.

  • Solution 1: Precipitation of Triphenylphosphine Oxide with a Non-Polar Solvent. This is often the simplest and most effective initial approach for products that are soluble in moderately polar solvents.[1][2]

    • Underlying Principle: Triphenylphosphine oxide has low solubility in non-polar solvents such as hexanes, pentane, or diethyl ether.[1][3][4] By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated.[1]

    • Experimental Protocol:

      • Concentrate the crude reaction mixture to an oil or solid.

      • Dissolve the residue in a minimum volume of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).

      • Slowly add a non-polar solvent like hexanes or pentane while stirring.

      • To further promote crystallization, cool the mixture in an ice bath or refrigerator.

      • Collect the precipitated TPPO by filtration.

  • Solution 2: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex.

    • Underlying Principle: As a Lewis base, triphenylphosphine oxide can form insoluble complexes with certain metal salts, including zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[1][5] These complexes can then be easily removed from the reaction mixture by filtration.[1]

    • Experimental Protocol (using ZnCl₂):

      • If the Wittig reaction was not performed in a polar solvent, dissolve the crude mixture in a solvent like ethanol.

      • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

      • Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.

      • Stir the mixture. Inducing precipitation can be aided by scraping the inside of the flask. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[1]

      • Remove the precipitate by filtration.

      • Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[1]

Issue: I want to avoid column chromatography altogether.

For large-scale reactions or when chromatography is not a viable option, non-chromatographic methods are highly advantageous.

  • Solution: Filtration through a Silica Plug. This is a rapid and efficient method for removing the highly polar TPPO from less polar products.[1][6][7]

    • Underlying Principle: The high polarity of TPPO leads to its strong adsorption onto silica gel. A short column, or "plug," of silica can be used to retain the TPPO while allowing a less polar product to pass through.[1]

    • Experimental Protocol:

      • Concentrate the crude reaction mixture.

      • Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.

      • Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.

      • Pass the suspension of the crude product through the silica plug.

      • Wash the plug with the same non-polar solvent to elute all of the desired product. The TPPO will remain adsorbed to the silica.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from Wittig reactions often challenging?

A1: The removal of triphenylphosphine oxide can be difficult due to its high polarity, which can cause it to have similar solubility and chromatographic behavior to some desired polar products, leading to co-purification.[8] On a large scale, traditional column chromatography becomes impractical for removing the stoichiometric amounts of TPPO generated.[5]

Q2: What are the primary strategies for removing TPPO?

A2: The main methods for TPPO removal fall into three categories:[8]

  • Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent system. This can be enhanced by the addition of metal salts that form insoluble complexes with TPPO.[8]

  • Chromatography: This includes standard column chromatography and filtration through a silica plug.[8]

  • Scavenging: This method utilizes solid-supported reagents, known as scavenger resins, to bind with TPPO, allowing for its removal by simple filtration.[8]

Q3: How do I choose the best method for my specific reaction?

A3: The optimal method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. A general decision-making workflow is provided below.

TPPO_Removal_Decision_Tree start Crude Reaction Mixture containing TPPO product_polarity Is the product non-polar and stable? start->product_polarity silica_plug Silica Plug Filtration product_polarity->silica_plug Yes solvent_choice Can the product be dissolved in a polar solvent (e.g., EtOH, EtOAc, THF)? product_polarity->solvent_choice No metal_salt Precipitation with Metal Salts (ZnCl₂, MgCl₂, CaBr₂) solvent_choice->metal_salt Yes nonpolar_solvents Try non-polar solvents solvent_choice->nonpolar_solvents No solvent_precip Solvent-based Precipitation/Crystallization metal_salt->solvent_precip or product_sensitivity Product is sensitive to metal salts metal_salt->product_sensitivity low_efficiency Low efficiency solvent_precip->low_efficiency scavenger_resins Consider Scavenger Resins or alternative phosphine reagents for future reactions. nonpolar_solvents->scavenger_resins product_sensitivity->solvent_precip low_efficiency->scavenger_resins

Decision tree for selecting a TPPO removal method.

Q4: I tried precipitating TPPO with a non-polar solvent, but my product also precipitated. What should I do?

A4: This indicates that the selectivity of the precipitation is low under the current conditions. Here are some troubleshooting steps:

  • Solvent System: Experiment with different solvent combinations. You might need a slightly more polar "good" solvent or a different non-polar "bad" solvent.

  • Temperature Control: Cool the solution slowly to induce the crystallization of TPPO. A gradual temperature change can improve selectivity.

  • Concentration Adjustment: The concentration of the crude mixture can affect precipitation. Try using a more dilute solution.

Q5: Are there any safety concerns with the metal salts used for precipitation?

A5: Yes, the metal salts used (e.g., ZnCl₂, MgCl₂) are hygroscopic and should be handled in a dry environment. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q6: My product appears to be complexing with the metal salt. How can I prevent this?

A6: If your product has functional groups that can act as Lewis bases, it may also coordinate with the metal salt.

  • Stoichiometry: Use the minimum effective amount of the metal salt.

  • Alternative Metal Salt: Try a different metal salt (e.g., MgCl₂ or CaBr₂ instead of ZnCl₂).

  • Alternative Method: If metal salt complexation is not suitable for your product, consider other methods like solvent precipitation, silica plug filtration, or scavenger resins.

Q7: I'm using a silica plug to remove TPPO, but it's eluting with my product.

A7: This typically occurs when the elution solvent is too polar.

  • Solvent System: Begin with a highly non-polar solvent like hexane or pentane to wash your product through the silica plug, leaving the more polar TPPO adsorbed on the silica. If your product requires a more polar solvent for elution, you can gradually increase the polarity of the eluent.

Quantitative Data Summary

The following table summarizes the effectiveness of various TPPO removal methods based on reported yields and purity.

MethodSubstrate/ProductYield (%)Purity (%)Reference
Precipitation with ZnCl₂l-menthol derivative68Not specified[2]
Silica Gel Column ChromatographyOily mass to colorless oil7095.08[9][10]
CrystallizationVitamin A acetateNot specifiedHigh[9][10]
FiltrationMethylene derivativeNot specifiedHigh[9]

Key Experimental Protocols

Protocol 1: Precipitation with a Non-Polar Solvent

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.

  • Dissolution: Dissolve the residue in the minimum amount of a suitable solvent where both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).

  • Precipitation: Slowly add a non-polar solvent such as hexanes or pentane while stirring vigorously.

  • Crystallization: Cool the mixture in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of TPPO.

  • Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.

  • Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product.

Protocol 2: Precipitation with Zinc Chloride (ZnCl₂) in Ethanol

  • Dissolution: Dissolve the crude reaction mixture in ethanol.

  • Addition of ZnCl₂: Add a 1.8 M solution of ZnCl₂ in warm ethanol to the crude solution at room temperature. A 2:1 molar ratio of ZnCl₂ to TPPO is often effective.

  • Precipitation: Stir the mixture for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[3]

  • Filtration: Collect the precipitate by vacuum filtration.

  • Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol and isolate the product.

Protocol 3: Filtration through a Silica Plug

  • Concentration: Concentrate the crude reaction mixture to a minimum volume.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.

  • Filtration: Pass the suspension through a short plug of silica gel.

  • Elution: Elute the product from the silica plug using the same or a slightly more polar solvent system, while the TPPO remains adsorbed on the silica.

  • Isolation: Combine the fractions containing the product and concentrate under reduced pressure.

Protocol 4: Use of Merrifield Resin as a Scavenger

This method is useful for scavenging both triphenylphosphine and TPPO.[8]

  • Resin Preparation: In a flask, add high-loading Merrifield resin (chloromethylated polystyrene) and sodium iodide to a solvent like acetone. Stir to form the more reactive iodinated resin in situ.[8]

  • Scavenging: Add the crude reaction mixture containing TPPO to the resin slurry.

  • Stirring: Allow the mixture to stir at room temperature. Overnight stirring is often sufficient.

  • Filtration: Filter the mixture to remove the resin, which now has the TPPO bound to it.

  • Washing: Wash the resin with a suitable solvent (e.g., THF, water, acetone, methanol) to recover any adsorbed product.

  • Product Isolation: Combine the filtrate and washings, and concentrate to obtain the purified product.

Workflow Visualizations

Precipitation_Workflow A Crude Wittig Reaction Mixture B Concentrate A->B C Dissolve in minimal polar solvent B->C D Add non-polar anti-solvent C->D E Cool to induce crystallization D->E F Filter E->F G Precipitated TPPO (Solid) F->G Solid H Filtrate containing purified product F->H Liquid I Concentrate to isolate product H->I J Pure Product I->J Silica_Plug_Workflow A Crude Wittig Reaction Mixture B Concentrate A->B C Suspend in non-polar solvent B->C D Pass through silica plug C->D E TPPO adsorbed on silica D->E Retained F Eluted solution containing product D->F Eluted G Concentrate to isolate product F->G H Pure Product G->H

References

Technical Support Center: Minimizing Elimination Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize the formation of elimination byproducts in their chemical reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions designed for nucleophilic substitution?

The most frequent byproducts in nucleophilic substitution reactions (SN1 and SN2) are products of elimination reactions (E1 and E2).[1] This competition arises because many nucleophiles are also basic, and can abstract a proton from a carbon adjacent (beta-carbon) to the carbon bearing the leaving group, leading to the formation of an alkene.

Q2: How can I favor substitution over elimination?

Several factors can be manipulated to favor substitution over elimination. Generally, using a good nucleophile that is a weak base, employing lower temperatures, and choosing an appropriate solvent are key strategies. For SN2 reactions, polar aprotic solvents are often preferred.[2][3]

Q3: Conversely, what conditions favor elimination reactions?

Elimination reactions are generally favored by the use of strong, sterically hindered bases, higher temperatures, and less polar solvents.[1][4] Heat, in particular, promotes elimination as these reactions often have a higher activation energy and result in an increase in entropy.[5]

Q4: How does the structure of the substrate affect the substitution vs. elimination outcome?

The structure of the substrate is a critical factor in determining the reaction pathway.[6]

  • Primary (1°) substrates: Tend to favor SN2 reactions. Elimination (E2) can occur with a strong, bulky base.[7][8][9]

  • Secondary (2°) substrates: Are the most complex, as SN1, SN2, E1, and E2 are all possible and the outcome is highly dependent on the reaction conditions.[7]

  • Tertiary (3°) substrates: Do not undergo SN2 reactions due to steric hindrance. They will typically undergo E2 reactions with a strong base, or a mixture of SN1 and E1 with a weak nucleophile/base.[6][7]

Q5: What is the difference between Zaitsev and Hofmann elimination, and how can I control which product is formed?

The regioselectivity of an elimination reaction determines the position of the double bond in the resulting alkene.

  • Zaitsev's Rule: Predicts the formation of the more substituted (and generally more stable) alkene. This is typically achieved using a small, strong base like sodium ethoxide or potassium hydroxide.[1][10]

  • Hofmann's Rule: Predicts the formation of the less substituted alkene. This outcome is favored when using a sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK), or when the leaving group is large (e.g., -NR₃⁺).[1][10][11][12]

Q6: My E1 reaction is producing rearranged products. How can I prevent this?

Carbocation rearrangements are a common side reaction in E1 mechanisms. To avoid this, it is best to switch to an E2 reaction, which proceeds through a concerted mechanism without a carbocation intermediate. This can be achieved by using a strong, non-nucleophilic base.[1] Another strategy is to convert an alcohol, a common E1 substrate, into a better leaving group like a tosylate or mesylate, which can then undergo an E2 reaction.

Q7: How can protecting groups help minimize elimination byproducts?

Protecting groups are used to temporarily mask a reactive functional group, preventing it from participating in a reaction.[13] For example, an alcohol can be protected as a silyl ether to prevent it from acting as a proton source or a leaving group in an unintended elimination reaction.[14] An "orthogonal protecting group strategy" allows for the selective removal of one protecting group in the presence of others, providing precise control in multi-step syntheses.[14][15][16]

Troubleshooting Guides

Issue 1: High percentage of elimination byproduct in a planned SN2 reaction.

  • Symptoms: Your product mixture contains a significant amount of alkene instead of the desired substitution product.

  • Possible Causes & Solutions:

CauseSolution
Nucleophile is too basic Switch to a less basic nucleophile with similar nucleophilicity. For example, use I⁻, Br⁻, RS⁻, or N₃⁻ instead of RO⁻ or OH⁻.
Reaction temperature is too high Run the reaction at a lower temperature. Substitution reactions are generally less sensitive to temperature changes than elimination reactions.[5]
Substrate is sterically hindered If possible, use a less sterically hindered substrate. For secondary substrates, expect some elimination and optimize other conditions to minimize it.
Solvent favors elimination For SN2 reactions, use a polar aprotic solvent like DMSO, DMF, or acetone to enhance nucleophilicity without solvating the nucleophile as strongly as a protic solvent would.[2]

Issue 2: Low yield in an E2 reaction due to competing substitution.

  • Symptoms: The desired alkene is produced, but a significant portion of the starting material is converted to a substitution byproduct (e.g., an ether or alcohol).

  • Possible Causes & Solutions:

CauseSolution
Base is not sterically hindered Use a bulky base like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or 1,8-Diazabicycloundec-7-ene (DBU). These bases are poor nucleophiles due to their size.[14]
Reaction temperature is too low Increase the reaction temperature. Elimination is favored entropically and will be more competitive at higher temperatures.[5]
Substrate is primary Primary substrates strongly favor SN2. To promote E2, a very bulky base and higher temperatures are necessary.[7][8]

Issue 3: Incorrect regioselectivity in an elimination reaction (e.g., obtaining the Hofmann product when the Zaitsev product is desired).

  • Symptoms: The less substituted alkene is the major product, but the more substituted alkene was the target.

  • Possible Causes & Solutions:

CauseSolution
Base is too bulky Switch to a smaller, strong base such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH).[1][10]
Leaving group is very large If possible, use a smaller leaving group. For example, halides are smaller than trialkylamines (-NR₃⁺).
Substrate is sterically hindered near the more substituted beta-carbon The base may be abstracting the more accessible proton. Redesigning the substrate may be necessary if a specific regioisomer is critical.

Quantitative Data on Substitution vs. Elimination

The following tables summarize the approximate product distribution for various substrates under different reaction conditions. These values are illustrative and can vary based on the specific reagents and experimental setup.

Table 1: Effect of Substrate Structure and Base on Product Distribution

SubstrateReagentConditionsApprox. SN2 Product (%)Approx. E2 Product (%)
Primary (1°) NaOEt in EtOH55°C9010
Secondary (2°) NaOEt in EtOH55°C2179
Secondary (2°) t-BuOK in t-BuOH55°C< 5> 95
Tertiary (3°) NaOEt in EtOH55°C~0100

Table 2: Effect of Temperature on SN1/E1 and SN2/E2 Ratios

SubstrateReagentTemperature (°C)Substitution Product (%)Elimination Product (%)Reaction Type
t-butyl bromide80% aq. EtOH258119SN1/E1
t-butyl bromide80% aq. EtOH654753SN1/E1
Isopropyl bromideNaOEt in EtOH552971SN2/E2
Isobutyl bromideNaOEt in EtOH251882SN2/E2
Isobutyl bromideNaOEt in EtOH80991SN2/E2

Data compiled from various sources, including[5][17][18].

Experimental Protocols

Protocol 1: General Procedure for an E2 Reaction to Favor the Zaitsev Product

This protocol describes the dehydrohalogenation of a secondary alkyl halide using a small, strong base to yield the more substituted alkene.

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the secondary alkyl halide (1.0 eq) in anhydrous ethanol.

  • Inert Atmosphere: Purge the apparatus with an inert gas (e.g., nitrogen or argon).

  • Base Preparation: In a separate flask, prepare a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol.

  • Reaction: Slowly add the sodium ethoxide solution to the stirring solution of the alkyl halide at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to isolate the desired alkene.

Protocol 2: General Procedure for an E2 Reaction to Favor the Hofmann Product

This protocol uses a bulky base to promote the formation of the less substituted alkene.

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide (1.0 eq) in anhydrous tert-butanol.

  • Inert Atmosphere: Purge the apparatus with an inert gas.

  • Base Addition: To the stirring solution, add potassium tert-butoxide (1.5 eq) portion-wise at room temperature. An exothermic reaction may occur.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor the reaction progress.

  • Workup and Purification: Follow steps 6-8 from Protocol 1.

Protocol 3: Orthogonal Protection and Deprotection Strategy

This protocol provides a general workflow for using an orthogonal protecting group strategy in a multi-step synthesis.

  • Selective Protection: Protect the first functional group using a protecting group that is stable to the reaction conditions of the subsequent steps (e.g., protect an alcohol as a silyl ether).

  • First Transformation: Perform the desired reaction on an unprotected part of the molecule.

  • Selective Deprotection: Remove the first protecting group under specific conditions that do not affect other protecting groups (e.g., use a fluoride source to remove the silyl ether).[14]

  • Second Transformation: Perform a reaction on the newly deprotected functional group.

  • Global Deprotection: At the end of the synthesis, remove any remaining protecting groups to yield the final product.

Visualizations

Elimination_vs_Substitution_Decision_Tree start Start: Substrate + Reagent substrate_type Substrate Type? start->substrate_type primary Primary (1°) substrate_type->primary Primary secondary Secondary (2°) substrate_type->secondary Secondary tertiary Tertiary (3°) substrate_type->tertiary Tertiary strong_bulky_base_primary Strong, Bulky Base? primary->strong_bulky_base_primary base_strength_secondary Base Strength? secondary->base_strength_secondary base_strength_tertiary Base Strength? tertiary->base_strength_tertiary base_strength_primary Base Strength? sn2_primary SN2 Favored strong_bulky_base_primary->sn2_primary No e2_primary E2 Favored strong_bulky_base_primary->e2_primary Yes strong_base_secondary Strong Base base_strength_secondary->strong_base_secondary Strong weak_base_secondary Weak Base/Nucleophile base_strength_secondary->weak_base_secondary Weak e2_secondary E2 Favored (Check Temp/Sterics) strong_base_secondary->e2_secondary sn1_e1_mix SN1/E1 Mixture (Check Temp/Solvent) weak_base_secondary->sn1_e1_mix sn2_e2_mix SN2/E2 Mixture strong_base_tertiary Strong Base base_strength_tertiary->strong_base_tertiary Strong weak_base_tertiary Weak Base/Nucleophile base_strength_tertiary->weak_base_tertiary Weak e2_tertiary E2 Favored strong_base_tertiary->e2_tertiary sn1_e1_tertiary SN1/E1 Mixture weak_base_tertiary->sn1_e1_tertiary

Caption: Decision tree for predicting the major reaction pathway.

Reaction_Optimization_Workflow start Define Reaction Goal (e.g., Maximize Alkene Yield) initial_conditions Select Initial Conditions (Substrate, Base, Solvent, Temp) start->initial_conditions run_reaction Run Initial Experiment initial_conditions->run_reaction analyze_products Analyze Product Mixture (GC, NMR, LC-MS) run_reaction->analyze_products byproduct_high Byproduct > Threshold? analyze_products->byproduct_high troubleshoot Troubleshoot Based on Byproduct Identity byproduct_high->troubleshoot Yes success Successful Synthesis (Byproduct Minimized) byproduct_high->success No change_base Change Base (e.g., Bulky Base for E2) troubleshoot->change_base change_temp Adjust Temperature (e.g., Increase for E2) troubleshoot->change_temp change_solvent Change Solvent (e.g., Aprotic for SN2) troubleshoot->change_solvent optimized_conditions Run Reaction with Optimized Conditions change_base->optimized_conditions change_temp->optimized_conditions change_solvent->optimized_conditions final_analysis Analyze Final Product optimized_conditions->final_analysis final_analysis->byproduct_high

Caption: General workflow for reaction optimization to minimize byproducts.

Orthogonal_Protection_Strategy start Multifunctional Molecule protect1 Protect Group A (e.g., Alcohol as Silyl Ether) start->protect1 react1 React at Group B protect1->react1 deprotect1 Selectively Deprotect Group A (e.g., Fluoride for Silyl Ether) react1->deprotect1 react2 React at Group A deprotect1->react2 final_product Final Product react2->final_product

Caption: Schematic of an orthogonal protecting group strategy.

References

GC-MS Purity Analysis of Tert-butyl 4-methylenepiperidine-1-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of "Tert-butyl 4-methylenepiperidine-1-carboxylate" (CAS: 159635-49-1) by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion for this compound in GC-MS analysis?

A1: The molecular weight of the compound is 197.27 g/mol . Under standard Electron Ionization (EI) conditions, the molecular ion peak (M+) at m/z 197 may be weak or absent due to the lability of the tert-butoxycarbonyl (Boc) protecting group.

Q2: What are the major fragment ions I should look for in the mass spectrum?

A2: The mass spectrum is typically dominated by fragments resulting from the loss of the Boc group. Key expected fragments include:

  • m/z 141: Resulting from the loss of isobutylene (M-56), corresponding to the carbamic acid intermediate which then decarboxylates.

  • m/z 96: The deprotected 4-methylenepiperidinium cation, resulting from the complete loss of the Boc group.

  • m/z 57: The tert-butyl cation ([C(CH₃)₃]⁺), a very common and often abundant fragment for Boc-protected compounds.

Q3: I am seeing a significant peak for 4-methylenepiperidine (m/z 97) in my chromatogram. Is my sample impure?

A3: Not necessarily. While it could be an impurity from the synthesis, it is very likely a result of thermal degradation of the parent compound in the hot GC inlet. The N-Boc group is known to be thermally labile. If you suspect thermal degradation, try lowering the injector temperature.

Q4: My chromatographic peak for the main compound is tailing. What can I do to improve the peak shape?

A4: Peak tailing for this compound is often due to interactions between the basic piperidine nitrogen and active sites (e.g., free silanols) in the GC liner or column. To mitigate this, you can:

  • Use a deactivated or base-deactivated GC liner and column.

  • Ensure the column is installed correctly to avoid dead volume.

  • Trim the first few centimeters off the column inlet, as this is where active sites can develop.

  • Confirm that your sample concentration is not causing column overload.

Q5: What type of GC column is recommended for this analysis?

A5: A low-to-mid polarity column is generally suitable. A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a robust choice that provides good resolution for a wide range of analytes, including this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem 1: Low or No Signal for the Analyte Peak
Potential Cause Troubleshooting Step
Complete Thermal Degradation Lower the injector temperature significantly (e.g., to 200 °C) and re-inject.
Improper Sample Concentration Verify the sample concentration. Prepare a fresh, more concentrated dilution if necessary.
MS Detector Issue Perform an MS tune to ensure the detector is functioning correctly. Check the electron multiplier voltage.
Syringe or Injection Issue Check the injection syringe for blockage or damage. Ensure the correct injection volume is being delivered.
Problem 2: Appearance of Unexpected Peaks

| Potential Cause | Troubleshooting Step | | Thermal Degradation | As mentioned in the FAQs, lower the injector temperature. Look for peaks corresponding to 4-methylenepiperidine. | | Contamination | Run a solvent blank to check for contamination from the solvent, syringe, or vial. Check for column bleed by running a blank temperature program. | | Impurity in Starting Material | If possible, obtain a certificate of analysis for the batch to identify potential synthesis-related impurities. A common precursor is Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate; related byproducts may be present. |

Experimental Protocol: GC-MS Purity Assessment

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and column.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 50-100 µg/mL.

2. GC-MS Instrument Parameters:

Parameter Suggested Value Notes
GC System Agilent 8890 GC or equivalent -
MS System Agilent 5977B MSD or equivalent -
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) A non-polar to mid-polarity column is recommended.
Injection Mode Split (Ratio 50:1) Splitless mode may be used for trace analysis but increases the risk of thermal degradation.
Injector Temp 220 °C Crucial Parameter: Start low to prevent thermal degradation of the Boc group. May be cautiously increased if peak shape is poor.
Carrier Gas Helium, Constant Flow 1.2 mL/min
Oven Program Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °C Adjust as needed to achieve good separation from any impurities.
Transfer Line Temp 280 °C -
Ion Source Temp 230 °C (EI) -
Quadrupole Temp 150 °C -

| Scan Range | m/z 40 - 450 | - |

Data Presentation: Example Purity Analysis

The following table represents a hypothetical purity analysis of a sample. The area percent is a direct output from the GC software and gives an estimate of purity. For accurate quantitative results, analysis using a certified reference standard is required.

Peak ID Retention Time (min) Area (%) Tentative Identification Key Fragments (m/z)
13.850.45Dichloromethane (Solvent)84, 49
26.781.204-Methylenepiperidine97, 96, 82
310.2498.15 This compound 141, 96, 57
411.520.20Unknown Impurity-

Mandatory Visualizations

Logical Workflow for Troubleshooting Unexpected Peaks

G start Unexpected Peak Observed in Chromatogram q1 Does the peak appear in the solvent blank? start->q1 solv_contam Source is Solvent or System Contamination q1->solv_contam Yes q2 Does the peak's mass spectrum match 4-methylenepiperidine (m/z 97, 96)? q1->q2 No clean_sys Action: Clean Syringe, Use Fresh Solvent/Vial, Check Septum solv_contam->clean_sys degradation Peak is likely due to Thermal Degradation q2->degradation Yes impurity Peak is likely a Sample Impurity q2->impurity No lower_temp Action: Lower GC Inlet Temperature (e.g., to 200-220°C) degradation->lower_temp confirm_id Action: Review Synthesis Pathway, Use Reference Standard, or Employ other Spectroscopic Techniques for Identification impurity->confirm_id

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Predicted Mass Fragmentation Pathway

G cluster_0 cluster_1 cluster_2 cluster_3 mol_ion [M]⁺˙ m/z 197 Tert-butyl 4-methylenepiperidine- 1-carboxylate frag1 [M - C₄H₈]⁺˙ m/z 141 mol_ion->frag1   loss1 - C₄H₈ (Isobutylene) frag3 [C₄H₉]⁺ m/z 57 (tert-Butyl Cation) mol_ion->frag3   loss3 - C₇H₁₀NO₂ frag2 [C₆H₁₀N]⁺ m/z 96 (Deprotected Cation) frag1->frag2   loss2 - CO₂ loss1->frag1 loss2->frag2 loss3->frag3

Caption: Predicted major EI fragmentation pathways for the target analyte.

Validation & Comparative

A Comparative Guide to Tert-butyl 4-methylenepiperidine-1-carboxylate and Other 4-Substituted Piperidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] The strategic functionalization of the 4-position of the piperidine ring offers a powerful tool for modulating the physicochemical and pharmacological properties of a molecule. Among the diverse array of 4-substituted piperidine building blocks, tert-butyl 4-methylenepiperidine-1-carboxylate has emerged as a versatile and highly valuable intermediate.[2] This guide provides an objective comparison of this compound with other key 4-substituted piperidine building blocks, supported by experimental data and detailed protocols.

Physicochemical Properties: A Foundation for Drug Design

The choice of a building block is often dictated by its inherent physicochemical properties, which influence solubility, lipophilicity, and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group is common to these building blocks, allowing for controlled reactivity at the piperidine nitrogen.[3]

PropertyThis compoundtert-Butyl 4-oxopiperidine-1-carboxylatetert-Butyl 4-hydroxypiperidine-1-carboxylatetert-Butyl 4-aminopiperidine-1-carboxylate
Molecular Formula C₁₁H₁₉NO₂[4]C₁₀H₁₇NO₃[5]C₁₀H₁₉NO₃[6]C₁₀H₂₀N₂O₂[7]
Molecular Weight 197.27 g/mol [4]199.24 g/mol [5]201.26 g/mol [6]200.28 g/mol [7]
Appearance Colorless to slightly yellow liquid[2]White to off-white solidWhite to off-white crystalline powder[3]Off-white solid
Boiling Point 80 °C at 1 mmHg[2]Not readily available292.3 °C at 760 mmHg[3]Not readily available
Melting Point Not applicable38-42 °C61-65 °C[3]73-78 °C
logP (Predicted) 2.41.10.61[3]0.7[7]
pKa (Predicted) Not applicableNot applicable~14.80 (hydroxyl group)[3]Not readily available

Note: Physicochemical properties can vary slightly depending on the experimental conditions and the source of the data. Predicted values are based on computational models.

Synthetic Utility and Reactivity Comparison

The true value of these building blocks lies in their differential reactivity, which opens up distinct avenues for molecular elaboration.

From Ketone to Exocyclic Methylene: The Wittig Reaction

This compound is most commonly synthesized from its 4-oxo counterpart via the Wittig reaction. This transformation introduces a reactive exocyclic double bond, a key feature for further functionalization.[8][9]

Experimental Protocol: Wittig Olefination of tert-Butyl 4-oxopiperidine-1-carboxylate [8][10]

  • Preparation of the Ylide: Methyltriphenylphosphonium bromide (1.1 to 1.5 equivalents) is suspended in an anhydrous solvent such as tetrahydrofuran (THF) or toluene under an inert atmosphere.

  • A strong base, typically potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi), is added portion-wise at a low temperature (e.g., 0 °C or -78 °C) to generate the phosphorus ylide.

  • Olefination: A solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in the same anhydrous solvent is added dropwise to the ylide suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

A generalized workflow for the Wittig reaction is depicted below.

Wittig_Workflow reagents Methyltriphenylphosphonium bromide + Strong Base (e.g., t-BuOK) ylide Phosphorus Ylide (in situ generation) reagents->ylide Deprotonation reaction Wittig Reaction (Anhydrous THF or Toluene) ylide->reaction ketone tert-Butyl 4-oxopiperidine-1-carboxylate ketone->reaction workup Aqueous Work-up & Purification reaction->workup product tert-Butyl 4-methylenepiperidine-1-carboxylate workup->product

Caption: Generalized workflow for the Wittig olefination.

Reductive Amination: Introducing Nitrogen Functionality

tert-Butyl 4-oxopiperidine-1-carboxylate is a common substrate for reductive amination, a powerful method for introducing a nitrogen-containing substituent at the 4-position.[11][12][13] This reaction typically proceeds in a one-pot fashion, offering high efficiency.[12]

Experimental Protocol: Reductive Amination of tert-Butyl 4-oxopiperidine-1-carboxylate [2][11]

  • Imine Formation: tert-Butyl 4-oxopiperidine-1-carboxylate (1 equivalent) and a primary or secondary amine (1 to 1.2 equivalents) are dissolved in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine/enamine formation.

  • Reduction: A mild reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. This reagent is preferred due to its selectivity and tolerance of mildly acidic conditions.[11]

  • The reaction is stirred at room temperature for several hours to overnight until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The exocyclic double bond of this compound can be utilized in hydroboration-oxidation followed by Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents.[14] Alternatively, the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate can be converted into a good leaving group, such as a triflate, which can then participate in palladium-catalyzed cross-coupling reactions.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Substituted Piperidine Derivative [15][16]

  • Preparation of the Coupling Partner: A solution of the piperidine derivative (e.g., the triflate of tert-butyl 4-hydroxypiperidine-1-carboxylate or the boronic ester derived from this compound) (1 equivalent) and an aryl or heteroaryl boronic acid or ester (1.1 to 1.5 equivalents) are dissolved in a suitable solvent system, such as a mixture of dioxane and water.

  • Reaction Setup: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are added to the reaction mixture.[5]

  • The mixture is degassed and heated under an inert atmosphere until the reaction is complete.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Application in Drug Discovery: Targeting G-Protein Coupled Receptors

Piperidine-containing molecules are frequently employed as modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a multitude of physiological processes.[17][18] For instance, derivatives of 4-aminopiperidine have been developed as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor for HIV entry into host cells.[4][19][20]

The following diagram illustrates a simplified signaling pathway of CCR5 and its inhibition by a piperidine-based antagonist.

GPCR_Signaling cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_protein G-protein (Gi) CCR5->G_protein Activates Signaling Downstream Signaling (e.g., Calcium Mobilization, Chemotaxis) G_protein->Signaling Initiates Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Binds & Activates Antagonist Piperidine-based Antagonist Antagonist->CCR5 Binds & Blocks

Caption: Simplified CCR5 signaling and its inhibition.

Comparative Performance in Key Synthetic Transformations

Building BlockKey Transformation(s)AdvantagesDisadvantagesRepresentative Application Area
This compound Hydroboration, Heck reaction, Michael additionReactive exocyclic double bond allows for a wide range of C-C and C-heteroatom bond formations.May require multi-step sequences to achieve certain functionalities.Synthesis of complex natural products and spirocyclic compounds.
tert-Butyl 4-oxopiperidine-1-carboxylate Reductive amination, Wittig reaction, aldol condensationVersatile precursor for a wide range of 4-substituted piperidines.[13]The ketone functionality can be sensitive to certain reaction conditions.Synthesis of 4-amino and 4-alkyl/aryl-piperidine derivatives.[2]
tert-Butyl 4-hydroxypiperidine-1-carboxylate Nucleophilic substitution (after activation), etherification, esterificationThe hydroxyl group can be readily converted into a good leaving group for SN2 reactions or used for forming ethers and esters.[6]Activation of the hydroxyl group is often required for cross-coupling reactions.Synthesis of GPCR modulators and other bioactive molecules.[6]
tert-Butyl 4-aminopiperidine-1-carboxylate N-acylation, N-alkylation, reductive aminationThe primary amine is a key handle for introducing diverse substituents via amide bond formation or further alkylation.The basicity of the amine can interfere with certain catalytic cycles.Development of protease inhibitors and receptor antagonists.[20]

Conclusion

This compound stands out as a highly versatile building block due to the synthetic potential of its exocyclic double bond. It provides a unique entry point for the synthesis of complex piperidine derivatives that may not be easily accessible from other 4-substituted precursors. However, the choice of the optimal building block ultimately depends on the specific synthetic strategy and the desired target molecule. A thorough understanding of the relative reactivity and synthetic applications of this compound and its 4-oxo, 4-hydroxy, and 4-amino counterparts empowers medicinal chemists to make informed decisions in the design and synthesis of novel therapeutic agents.

References

Efficacy of different catalysts for the hydrogenation of "Tert-butyl 4-methylenepiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of Tert-butyl 4-methylenepiperidine-1-carboxylate to the corresponding Tert-butyl 4-methylpiperidine-1-carboxylate is a crucial transformation in the synthesis of various pharmaceutical intermediates. The choice of catalyst is paramount in achieving high efficacy, selectivity, and yield. This guide provides an objective comparison of common catalysts used for this type of transformation, supported by experimental data from related hydrogenations.

Due to a lack of direct comparative studies on this compound, the following data is compiled from studies on structurally similar substrates, such as N-Boc-4-piperidone and other substituted pyridines. These comparisons offer valuable insights into the expected performance of each catalyst for the target reaction.

Catalyst Performance Comparison

The selection of a catalyst for the hydrogenation of the exocyclic double bond in this compound is critical for achieving optimal results. The most commonly employed heterogeneous catalysts for such transformations include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. Each possesses distinct characteristics in terms of activity, selectivity, and operational requirements.

CatalystSubstrate (Analogue)ProductCatalyst LoadingSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Selectivity
5% Palladium on Carbon (Pd/C) N-Boc-4-piperidoneN-Boc-4-hydroxypiperidine0.1 equivMethanol50-601-5196High[1]
Platinum(IV) Oxide (PtO₂) Substituted PyridinesSubstituted Piperidines-Glacial Acetic AcidRoom Temp50-70--High[2][3]
Raney Nickel 2-methyl pyridine2-methylpiperidine~1 part per part of substrateTolueneRoom Temp2-5---[4]

Note: The data presented is for analogous reactions and should be considered as a guideline for the hydrogenation of this compound. Optimization of reaction conditions for the specific substrate is recommended.

Experimental Workflow

The general workflow for the catalytic hydrogenation of this compound involves the preparation of the reaction mixture, the hydrogenation reaction under a controlled atmosphere, and subsequent workup to isolate the product.

HydrogenationWorkflow Experimental Workflow for Catalytic Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Dissolve Substrate in Solvent B Add Catalyst A->B C Transfer to Hydrogenation Reactor B->C D Seal Reactor & Purge with Inert Gas C->D E Introduce Hydrogen Gas D->E F Set Temperature & Pressure E->F G Stir for Reaction Duration F->G H Cool Reactor & Vent Hydrogen G->H I Filter to Remove Catalyst H->I J Concentrate Filtrate I->J K Purify Product (e.g., Crystallization) J->K

Caption: A generalized workflow for the catalytic hydrogenation process.

Experimental Protocols

Below is a representative experimental protocol for the hydrogenation of a substrate analogous to this compound using 5% Palladium on Carbon as the catalyst. This protocol is adapted from the hydrogenation of N-Boc-4-piperidone and should be optimized for the specific substrate.[1]

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor equipped with a stirrer, pressure gauge, and temperature control

  • Celite® or a similar filter aid

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Thoroughly purge the vessel with an inert gas (e.g., Nitrogen) to remove any air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with this compound and anhydrous methanol. Stir the mixture until the substrate is completely dissolved.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. The catalyst can be pyrophoric, and handling it as a slurry in a small amount of the reaction solvent is recommended.

  • Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by backfilling with an inert gas to ensure an oxygen-free environment.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 atm) and, if required, heat the mixture to the target temperature (e.g., 50-60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by hydrogen uptake or by analyzing aliquots using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Completion and Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry in the air.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Tert-butyl 4-methylpiperidine-1-carboxylate. The product can be further purified by methods such as recrystallization or column chromatography if necessary.

References

A Comparative Guide to Boc Deprotection: Acidic vs. Enzymatic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in peptide and pharmaceutical development, the tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection. Its widespread use is attributed to its stability across a range of chemical conditions and its susceptibility to cleavage under specific, controlled circumstances. The choice of deprotection method is critical, as it can significantly influence yield, purity, and the integrity of other functional groups within a molecule. This guide provides a detailed comparison between the conventional acidic deprotection methods and the nuanced, highly selective enzymatic approaches.

Overview of Deprotection Strategies

Acidic deprotection, most commonly employing trifluoroacetic acid (TFA), is a robust and widely practiced method for removing the Boc group.[1][2] It is known for its efficiency and broad applicability. In contrast, enzymatic methods, particularly those involving lipases and esterases, offer a milder and highly chemoselective alternative. It is crucial to note that while acidic methods directly cleave the N-Boc carbamate, the commonly cited enzymatic methods excel at cleaving tert-butyl esters, leaving the N-Boc group intact.[3] This distinction forms the basis of a strategic choice in multi-step synthesis, where orthogonal deprotection is paramount.

Quantitative Performance Comparison

The selection of a deprotection strategy is often a balance between speed, efficiency, and the preservation of other functionalities. The following tables summarize the performance of common acidic methods and highlight the characteristics of enzymatic approaches.

Table 1: Acidic Boc Deprotection Methods

Method/ReagentSubstrate TypeTypical ConditionsReaction TimeTypical Yield (%)Key Considerations
TFA in DCM Wide range of Boc-protected amines20-50% TFA in Dichloromethane (DCM), 0°C to RT30 min - 4 h>90%Highly efficient but harsh; requires scavengers for sensitive residues.[1][4]
HCl in Dioxane General Boc-protected amines4M HCl in 1,4-Dioxane, RT1 - 4 hHighOften precipitates the hydrochloride salt, aiding purification.[5]
Aqueous Phosphoric Acid Boc-protected amines, esters, ethersH₃PO₄ in THFVariableHighMilder than TFA, environmentally benign.[6]

Table 2: Enzymatic Deprotection (of tert-Butyl Esters)

EnzymeSubstrate TypeTypical ConditionsReaction TimeTypical Yield (%)Key Features
Lipase A (Candida antarctica) tert-Butyl esters of protected amino acidsAqueous buffer, RTVariableGood to HighHigh chemoselectivity; N-Boc, Z, and Fmoc groups remain intact.[3]
Esterase (Bacillus subtilis) tert-Butyl esters of protected amino acidsAqueous buffer, RTVariableGood to HighMild conditions, high functional group tolerance.[3]

Experimental Protocols

Detailed methodologies are essential for reproducibility and optimization. Below are representative protocols for acidic and enzymatic deprotection.

Protocol 1: Acidic Boc Deprotection using TFA in Solution-Phase

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the deprotected amine.[2]

Protocol 2: Enzymatic Deprotection of a tert-Butyl Ester

Note: This protocol illustrates the deprotection of a tert-butyl ester, highlighting the conditions under which an N-Boc group would be stable.

Materials:

  • N-Boc-amino acid-tert-butyl ester

  • Lipase A from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis

  • Phosphate buffer (e.g., pH 7)

  • Organic co-solvent (e.g., acetonitrile, if needed for solubility)

  • Standard laboratory glassware for extractions

Procedure:

  • Dissolve or suspend the N-Boc-amino acid-tert-butyl ester in the phosphate buffer.

  • Add the lipase or esterase to the mixture.

  • Stir the reaction at room temperature, monitoring the progress by HPLC or LC-MS.

  • Upon completion of the ester hydrolysis, acidify the aqueous solution to protonate the carboxylic acid.

  • Extract the N-Boc-amino acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product with the N-Boc group intact.[3]

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental processes can aid in understanding the fundamental differences between the two approaches.

Acidic Deprotection Mechanism

The acid-catalyzed removal of the Boc group proceeds through a well-established mechanism involving protonation and subsequent fragmentation.

Acidic_Deprotection Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H⁺ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid tButyl_Cation tert-Butyl Cation Fragmentation->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine (Salt) Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2

Mechanism of acid-catalyzed Boc deprotection.
General Experimental Workflow for Boc Deprotection

The overall process from a protected starting material to the final purified product follows a logical sequence.

General_Workflow Start Start: Boc-Protected Substrate Reaction Deprotection Reaction (Acidic or Enzymatic) Start->Reaction Quench Reaction Quenching / Neutralization (for acidic method) Reaction->Quench Extraction Work-up & Extraction Quench->Extraction Purification Purification (e.g., Chromatography, Crystallization) Extraction->Purification Final_Product Final Product: Deprotected Amine Purification->Final_Product

A general experimental workflow for Boc deprotection.

Side Reactions and Functional Group Tolerance

A significant drawback of acidic deprotection is the generation of a reactive tert-butyl cation.[1] This electrophile can cause side reactions, particularly with nucleophilic amino acid residues like tryptophan, methionine, and cysteine.[1][2] To mitigate this, "scavengers" such as triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the carbocation.

Enzymatic methods, on the other hand, are renowned for their exceptional functional group tolerance due to the specific nature of the enzyme's active site. Reactions are typically performed in aqueous buffers at or near neutral pH and room temperature, conditions under which most acid-labile or base-labile protecting groups are stable.

Conclusion

The choice between acidic and enzymatic deprotection strategies is not a simple matter of one being universally superior. Instead, it is a strategic decision based on the specific requirements of the synthetic route.

  • Acidic deprotection is a powerful, fast, and broadly applicable method for the direct removal of the N-Boc group. Its primary disadvantages are its harshness and the potential for side reactions, which can be managed with careful protocol design and the use of scavengers.

  • Enzymatic methods offer unparalleled mildness and chemoselectivity. While not typically used for direct N-Boc cleavage, their ability to deprotect other functional groups (like tert-butyl esters) while leaving the N-Boc group untouched makes them an invaluable tool for orthogonal protection strategies in the synthesis of complex molecules.

For researchers and drug development professionals, understanding the nuances of each approach is key to designing efficient, high-yielding, and clean synthetic pathways.

References

A Comparative Guide to the Synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate: An Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prevalent synthetic routes for Tert-butyl 4-methylenepiperidine-1-carboxylate, a crucial building block in the development of various therapeutic agents. The focus of this analysis is on the reaction kinetics of the key synthetic methodologies, offering insights into their efficiency and practicality for laboratory and industrial-scale synthesis.

Introduction

This compound is a valuable intermediate in medicinal chemistry due to the presence of the exocyclic methylene group, which can be further functionalized, and the Boc-protected piperidine ring, a common scaffold in drug molecules. The efficiency of its synthesis is therefore of significant interest. This guide compares three primary methods for its formation: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and an elimination reaction of a mesylate precursor. A potential alternative, the Julia-Kocienski olefination, is also discussed.

Comparison of Synthetic Methods

The choice of synthetic route for this compound is often a trade-off between reagent availability, reaction conditions, and desired yield and purity. Below is a summary of the key performance indicators for the most common methods.

Method Starting Material Key Reagents Typical Reaction Time Typical Yield Key Advantages Key Disadvantages
Wittig Reaction N-Boc-4-piperidoneMethyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi, t-BuOK)1-4 hours60-85%Well-established, reliable for methylenation.Stoichiometric triphenylphosphine oxide byproduct can complicate purification. Requires strong, anhydrous conditions.
Horner-Wadsworth-Emmons (HWE) Reaction N-Boc-4-piperidonePhosphonate reagent (e.g., diethyl (cyanomethyl)phosphonate), Base (e.g., NaH, DBU)2-12 hours70-95%Water-soluble phosphate byproduct simplifies purification. Often gives higher yields than the Wittig reaction.Phosphonate reagents can be more expensive than phosphonium salts.
Elimination Reaction Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateMethanesulfonyl chloride, Triethylamine, Strong base (e.g., t-BuOK)2-5 hours~86%Avoids phosphorus-based reagents. Good yield.Two-step process from the corresponding alcohol. Mesylate is a potent alkylating agent.
Julia-Kocienski Olefination N-Boc-4-piperidoneHeteroaryl sulfone (e.g., PT-sulfone), Base (e.g., KHMDS)12-24 hoursModerate to GoodHigh (E)-selectivity for substituted alkenes (not directly applicable for methylenation but a powerful alternative for analogs).Reagents can be complex to synthesize.

Reaction Kinetics Analysis

Direct kinetic data for the synthesis of this compound is not extensively reported in the literature. However, a comparative analysis can be drawn from the known kinetics of these reaction types with similar substrates, particularly cyclic ketones.

Wittig Reaction: The rate-determining step for non-stabilized ylides, such as the one used for methylenation, is typically the decomposition of the oxaphosphetane intermediate. The reaction is generally fast at or below room temperature. For sterically hindered ketones like N-Boc-4-piperidone, the initial nucleophilic attack of the ylide can also be a significant factor in the overall rate. The choice of base can influence the reaction rate; stronger bases like n-butyllithium lead to faster ylide formation and subsequent reaction.

Horner-Wadsworth-Emmons (HWE) Reaction: The reactivity of the phosphonate carbanion is generally lower than that of a Wittig ylide, which can result in longer reaction times. However, the reaction often proceeds with higher efficiency, leading to better overall yields. The rate is influenced by the acidity of the phosphonate and the strength of the base used for its deprotonation. The use of additives like LiCl can sometimes accelerate the reaction by promoting the coordination of the phosphonate anion with the carbonyl group.

Elimination Reaction: This E2 elimination reaction is typically fast, driven by the formation of a stable alkene and the departure of a good leaving group (mesylate). The reaction rate is highly dependent on the strength of the base and the reaction temperature. The use of a strong, non-nucleophilic base like potassium tert-butoxide at elevated temperatures ensures a rapid conversion.

Experimental Protocols

Wittig Reaction Protocol
  • Ylide Generation: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The resulting bright yellow solution is stirred for 1 hour at room temperature.

  • Olefination: The reaction mixture is cooled to 0 °C, and a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Elimination Reaction Protocol
  • Mesylation: To a solution of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude mesylate.

  • Elimination: The crude mesylate is dissolved in anhydrous THF, and potassium tert-butoxide (2.0 eq) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux for 2 hours.

  • Final Work-up and Purification: After cooling to room temperature, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the final product.

Visualization of Reaction Pathways

Wittig Reaction Pathway

Wittig_Reaction start N-Boc-4-piperidone intermediate Oxaphosphetane intermediate start->intermediate + ylide Methyltriphenyl- phosphonium ylide ylide->intermediate product Tert-butyl 4-methylene- piperidine-1-carboxylate intermediate->product Decomposition byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: The Wittig reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate.

Elimination Reaction Workflow

Elimination_Workflow start Tert-butyl 4-(hydroxymethyl)- piperidine-1-carboxylate step1 Mesylation (MsCl, Et3N) start->step1 mesylate Mesylate Intermediate step1->mesylate step2 Elimination (t-BuOK) mesylate->step2 product Tert-butyl 4-methylene- piperidine-1-carboxylate step2->product

Caption: A two-step workflow for the synthesis via an elimination reaction.

Conclusion

The synthesis of this compound can be efficiently achieved through several methods, each with its own kinetic profile and practical considerations. The Wittig and HWE reactions offer direct olefination from N-Boc-4-piperidone, with the HWE reaction often providing higher yields and easier purification. The elimination route, while being a two-step process, is a robust and high-yielding alternative that avoids phosphorus-based reagents. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost of reagents, and available equipment. For rapid synthesis with moderate yields, the Wittig reaction is a strong candidate. For higher yields and simplified purification, the HWE reaction is often preferred. The elimination reaction provides a reliable, high-yield alternative, particularly for larger-scale preparations where the cost and handling of phosphorus reagents may be a concern. Further kinetic studies under various conditions would be beneficial for the fine-tuning and optimization of these important transformations in a drug development setting.

A Comparative Benchmarking Guide to the Synthesis of Vandetanib Utilizing Diverse Piperidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes to Vandetanib, a potent tyrosine kinase inhibitor. The analysis focuses on the utilization of different piperidine precursors, offering insights into the efficiency, yield, and operational complexity of each pathway. All experimental data is presented in a clear, tabular format for straightforward comparison, and detailed methodologies for key experiments are provided.

Introduction

Vandetanib is a crucial therapeutic agent in the treatment of certain cancers, primarily targeting key signaling pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1] The synthesis of this complex molecule can be approached through various routes, with the choice of the piperidine precursor significantly impacting the overall efficiency and scalability of the process. This guide benchmarks two distinct synthetic strategies:

  • Route A: A modern approach employing a microwave-assisted Dimroth rearrangement, starting from 4-hydroxy-3-methoxybenzonitrile and utilizing a BOC-protected piperidine precursor.

  • Route B: A more traditional route commencing from vanillin and employing ethyl piperidine-4-carboxylate as the piperidine source.

Data Presentation: A Head-to-Head Comparison

ParameterRoute A: Dimroth RearrangementRoute B: Vanillin-Based Synthesis
Starting Materials 4-hydroxy-3-methoxybenzonitrile, tert-butyl-4-(tosyloxy)methyl)piperidine-1-carboxylateVanillin, Ethyl piperidine-4-carboxylate
Key Piperidine Precursor tert-butyl 4-(((6-methoxy-4-oxo-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate(1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate
Number of Steps 9[2]Approximately 8-10 (multi-step quinazoline and piperidine synthesis)
Overall Yield 7%[2]11.6%[3]
Key Reactions Microwave-assisted Dimroth rearrangement, BOC deprotection, Reductive amination[2]Leuckart N-methylation, Ester reduction, Tosylation, Nucleophilic substitution
Purification Methods Chromatography required for four steps[2]Not explicitly detailed, but multi-step synthesis implies multiple purification stages
Reported Advantages Fewer steps than previous methods, avoids harsh reagents and multiple protection/deprotection steps.[2]Utilizes readily available and inexpensive starting materials.

Vandetanib Signaling Pathway

Vandetanib exerts its therapeutic effect by simultaneously inhibiting multiple tyrosine kinase receptors crucial for tumor progression. The diagram below illustrates the key signaling pathways targeted by Vandetanib.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_vandetanib cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival RET RET RET->Proliferation RET->Survival Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling.

Experimental Workflows

The following diagrams illustrate the synthetic workflows for Route A and Route B.

Route A: Dimroth Rearrangement Workflow

Route_A_Workflow A1 4-hydroxy-3-methoxybenzonitrile A2 Alkylation A1->A2 A3 Nitration A2->A3 A4 Reduction A3->A4 A5 Formamidine Formation A4->A5 A6 Debenzylation A5->A6 A7 Alkylation with BOC-piperidine-tosylate A6->A7 A8 Microwave-assisted Dimroth Rearrangement A7->A8 A9 BOC Deprotection A8->A9 A10 Reductive Amination A9->A10 A11 Vandetanib A10->A11

Caption: Synthetic workflow for Vandetanib via Dimroth rearrangement.

Route B: Vanillin-Based Synthesis Workflow

Route_B_Workflow cluster_quinazoline Quinazoline Core Synthesis cluster_piperidine Piperidine Precursor Synthesis B1 Vanillin B2 Multi-step Conversion B1->B2 B3 Quinazoline Intermediate B2->B3 D1 Coupling B3->D1 C1 Ethyl piperidine-4-carboxylate C2 Leuckart N-methylation C1->C2 C3 Ester Reduction C2->C3 C4 Tosylation C3->C4 C5 (1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate C4->C5 C5->D1 D2 Vandetanib D1->D2

Caption: Synthetic workflow for Vandetanib from vanillin.

Experimental Protocols

Route A: Synthesis via Microwave-Assisted Dimroth Rearrangement

This nine-step synthesis provides Vandetanib in a 7% overall yield.[2]

Step 1-6: Synthesis of the Quinazoline Core Precursor The synthesis begins with the inexpensive starting material 4-hydroxy-3-methoxybenzonitrile. This undergoes a series of reactions including benzylation, nitration, reduction with sodium dithionite (74% yield), formamidine formation, and debenzylation to yield the key quinazoline precursor.[2]

Step 7: Alkylation with tert-butyl-4-(tosyloxy)methyl)piperidine-1-carboxylate The quinazoline precursor is alkylated using tert-butyl-4-(tosyloxy)methyl)piperidine-1-carboxylate to yield the BOC-protected intermediate. This reaction proceeds with a 58% yield.[2]

Step 8: Microwave-Assisted Dimroth Rearrangement The key step involves a Dimroth rearrangement in the presence of 4-bromo-2-fluoroaniline, facilitated by microwave heating at 130°C for 45 minutes. This reaction forms the quinazoline ring system and yields the product in 62% after chromatographic purification.[2]

Step 9: BOC Deprotection and Reductive Amination The final steps involve the deprotection of the BOC group from the piperidine nitrogen, which yields the secondary amine in 83% yield. Subsequent reductive amination with formaldehyde furnishes Vandetanib in 84% yield.[2]

Route B: Synthesis from Vanillin and Ethyl Piperidine-4-carboxylate

This route reports an overall yield of 11.6%.[3]

Part 1: Synthesis of the Quinazoline Core (33.1% yield) Starting from vanillin, a multi-step sequence involving phenolic hydroxyl protection, oxidation, nitration, reduction, cyclization, and chlorination affords the 7-benzyloxy-4-chloro-6-methoxyquinazoline intermediate. This is then coupled with 2-fluoro-4-bromoaniline, followed by debenzylation to yield the 4-(2-fluoro-4-bromoanilino)-6-methoxy-7-hydroxyquinazoline core.[3]

Part 2: Synthesis of the Piperidine Precursor (35.1% yield) Ethyl piperidine-4-carboxylate is subjected to a Leuckart N-methylation reaction, followed by reduction of the ester group. The resulting alcohol is then reacted with p-toluenesulfonyl chloride to give (1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate.[3]

Part 3: Final Coupling The quinazoline core and the piperidine precursor are coupled under basic conditions to afford the final product, Vandetanib.[3]

Conclusion

Both synthetic routes presented offer viable pathways to Vandetanib, each with distinct advantages and disadvantages. Route A, featuring a microwave-assisted Dimroth rearrangement, is a more modern and concise approach with fewer steps compared to historical methods. While its overall yield is slightly lower than Route B in the cited literature, it avoids the use of harsh chlorinating agents and multiple protection/deprotection sequences, which can be advantageous for process simplification and green chemistry considerations.

Route B, starting from the readily available and inexpensive feedstocks vanillin and ethyl piperidine-4-carboxylate, demonstrates a higher overall yield in the reported study. However, this route involves a greater number of classical transformations, which may require more extensive purification and handling of a larger variety of reagents.

The choice between these synthetic strategies will depend on the specific requirements of the research or production environment, including factors such as available equipment (e.g., microwave reactor), cost of starting materials, desired scale, and process safety considerations. This guide provides the foundational data and workflows to aid in making an informed decision for the synthesis of Vandetanib.

References

A Comparative Guide to the Synthesis of 4-Methylpiperidine Scaffolds: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methylpiperidine scaffold is a crucial building block in medicinal chemistry, frequently incorporated into a wide array of pharmaceutical agents due to its favorable physicochemical properties. The efficient and cost-effective synthesis of this key intermediate is a significant consideration in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic pathways to 4-methylpiperidine, with a focus on catalytic hydrogenation and reductive amination. The evaluation is supported by experimental data on yields, reaction conditions, scalability, and safety considerations to aid researchers in selecting the optimal route for their specific needs.

At a Glance: Comparison of Synthetic Pathways

MetricCatalytic Hydrogenation of 4-MethylpyridineReductive Amination
Overall Yield Excellent (often >95%)Good to Excellent (typically 70-90%)[1][2]
Key Starting Materials 4-Methylpyridine, Hydrogen gasDicarbonyl compounds, Amines (e.g., ammonia)
Key Reagents Heterogeneous catalysts (e.g., Pt/C, Ru/C)Reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/catalyst)[3][4]
Reaction Stages Typically a single-step reactionCan be a one-pot reaction, but may involve multiple steps[2][5]
Scalability Well-established for industrial scaleScalable, but may require more complex process control[6]
Cost of Key Reagents Catalyst cost can be significant, but can be recycledCost of reducing agents and starting materials can vary
Safety Considerations Use of flammable hydrogen gas under pressure; 4-methylpyridine is flammable and toxic[7][8][9][10][11]Use of potentially toxic cyanoborohydride reagents; formation of potentially hazardous byproducts[12][13]

Synthetic Pathway 1: Catalytic Hydrogenation of 4-Methylpyridine

This is the most common and direct route for the synthesis of 4-methylpiperidine. The reaction involves the reduction of the pyridine ring of 4-methylpyridine using hydrogen gas in the presence of a heterogeneous catalyst.

Experimental Protocol:

Materials:

  • 4-Methylpyridine

  • Solvent (e.g., water, methanol, or acetic acid)[14][15]

  • Catalyst (e.g., 5% Ru/C or 5% Pt/C)

  • Hydrogen gas

  • High-pressure autoclave/hydrogenator

Procedure:

  • In a high-pressure reaction vessel, dissolve 4-methylpyridine in the chosen solvent.[15]

  • Carefully add the catalyst to the solution (typically 1-5 mol%).

  • Seal the reaction vessel and purge several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 2.5 MPa to 70 bar).[15][16]

  • Heat the reaction mixture to the specified temperature (e.g., 90-100°C) and stir for the required duration (e.g., 1.5 to 8 hours).[14][15]

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Upon completion, cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

  • Remove the catalyst by filtration (e.g., through a pad of Celite).

  • The solvent can be removed under reduced pressure to yield the crude product.

  • If necessary, purify the 4-methylpiperidine by distillation.

Quantitative Data for Catalytic Hydrogenation:
CatalystSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
Novel CatalystWater100~2007.599[14]
Ru/Pt on CarbonMethanol90251.3>99[15]
PtO₂Acetic AcidRoom Temp.704-6High[16]
Cost Considerations:
  • 4-Methylpyridine: Prices can range from approximately $16 for 25mL to $95 for 500g from various suppliers.[17]

  • Catalysts:

    • Platinum on Carbon (5%): Costs can range from around $59.40 for 1g to $949.00 for 50g.

    • Ruthenium on Carbon: Prices can vary significantly based on the supplier and quantity, with some quotes around

      8.528.52–8.52–
      8.88/kg for bulk orders.[18] Ruthenium catalysts are generally considered a more cost-effective alternative to platinum.[19]

Scalability and Safety:

Catalytic hydrogenation is a highly scalable process and is used for industrial production.[20] However, the use of high-pressure hydrogen gas requires specialized equipment and adherence to strict safety protocols due to its flammability. 4-Methylpyridine itself is a flammable liquid and is harmful if inhaled or absorbed through the skin.[7][8][9][10][11]

Diagram of Catalytic Hydrogenation Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_end Workup & Product 4-Methylpyridine 4-Methylpyridine Reaction_Vessel High-Pressure Autoclave 4-Methylpyridine->Reaction_Vessel H2_gas Hydrogen Gas H2_gas->Reaction_Vessel Conditions Catalyst (Ru/C or Pt/C) Solvent Heat & Pressure Reaction_Vessel->Conditions Filtration Catalyst Removal Conditions->Filtration Purification Distillation Filtration->Purification Product 4-Methylpiperidine Purification->Product

Caption: Workflow for the catalytic hydrogenation of 4-methylpyridine.

Synthetic Pathway 2: Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds and is a viable, though less direct, route to substituted piperidines.[1][5] This pathway typically involves the reaction of a dicarbonyl compound with an amine source, followed by reduction of the intermediate imine.

General Experimental Protocol (Illustrative for Piperidine Synthesis):

Materials:

  • A suitable dicarbonyl precursor (e.g., a 1,5-dicarbonyl compound)

  • Amine source (e.g., ammonia or an ammonium salt)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))[4][21]

  • Solvent (e.g., methanol, dichloromethane)

Procedure:

  • Dissolve the dicarbonyl precursor in the chosen solvent.

  • Add the amine source to the solution.

  • Stir the mixture at room temperature to allow for the formation of the imine intermediate.

  • In a separate step or in the same pot, add the reducing agent portion-wise, maintaining control of the reaction temperature.[22]

  • Continue to stir the reaction mixture until completion, as monitored by TLC or other analytical methods.

  • Quench the reaction carefully, for example, by the addition of water.

  • Perform an appropriate workup, which may involve extraction with an organic solvent and washing to remove impurities.

  • The crude product can be purified by column chromatography or distillation.

Cost and Scalability Considerations:

The cost of this pathway is highly dependent on the specific starting materials and reducing agents used. While reagents like sodium borohydride are relatively inexpensive, more selective and milder reducing agents like sodium triacetoxyborohydride can be more costly.[4] The scalability of reductive amination is generally good, and it is widely used in the pharmaceutical industry.[23] However, the process may require more careful control of reaction conditions to avoid side reactions and ensure high yields.

Safety:

A significant consideration in reductive amination is the choice of reducing agent. Sodium cyanoborohydride, while effective, can release toxic hydrogen cyanide gas if the reaction becomes too acidic.[12][13] Sodium triacetoxyborohydride is a safer alternative but is sensitive to moisture.[21]

Diagram of Reductive Amination Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_end Workup & Product Dicarbonyl Dicarbonyl Imine_Formation Imine Formation Dicarbonyl->Imine_Formation Amine_Source Amine Source Amine_Source->Imine_Formation Reduction Reduction with Reducing Agent Imine_Formation->Reduction Workup Workup Reduction->Workup Purification Purification Workup->Purification Product Substituted Piperidine Purification->Product

References

Comparative Guide to the Characterization of Regioisomers from Reactions of Tert-butyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regioisomers formed from three key reactions of tert-butyl 4-methylenepiperidine-1-carboxylate: hydroboration-oxidation, epoxidation followed by nucleophilic ring-opening, and hydroformylation. An objective analysis of the expected regioselectivity, supported by experimental data from analogous systems, is presented to aid in the strategic design of synthetic routes for the development of novel 4-substituted piperidine derivatives.

Introduction

This compound is a versatile building block in medicinal chemistry, offering a reactive exocyclic double bond for further functionalization of the piperidine scaffold. The regiochemical outcome of additions across this double bond is a critical consideration for accessing specific isomers with desired pharmacological profiles. This guide details the characterization of regioisomers obtained from three common synthetic transformations.

Comparison of Regioselective Reactions

The following table summarizes the expected major regioisomers, yields, and key analytical data for the hydroboration-oxidation, epoxidation/ring-opening, and hydroformylation of this compound.

ReactionMajor RegioisomerAlternative RegioisomerTypical Yield (%)Key Analytical Data (Major Isomer)
Hydroboration-Oxidation tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylatetert-butyl 1-(tert-butoxycarbonyl)piperidin-4-yl)methanol>90¹H NMR, ¹³C NMR, MS
Epoxidation & Ring-Opening (with Nu⁻) tert-butyl 4-(1-hydroxy-2-nucleoethyl)piperidine-1-carboxylatetert-butyl 4-(2-hydroxy-1-nucleoethyl)piperidine-1-carboxylate70-85¹H NMR, ¹³C NMR, MS
Hydroformylation tert-butyl 4-formylpiperidine-1-carboxylatetert-butyl 4-(1-oxoethyl)piperidine-1-carboxylate60-80¹H NMR, ¹³C NMR, MS

Reaction Pathways and Characterization

Hydroboration-Oxidation

Hydroboration-oxidation of this compound is expected to proceed with high regioselectivity, yielding the anti-Markovnikov product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, as the major regioisomer. This is due to the steric hindrance of the piperidine ring directing the bulky borane reagent to the less substituted carbon of the alkene.

Reaction Scheme:

cluster_0 Hydroboration-Oxidation Start This compound Reagents1 1. BH3-THF Start->Reagents1 Intermediate Trialkylborane Intermediate Reagents1->Intermediate Hydroboration Reagents2 2. H2O2, NaOH Product1 Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Major) Reagents2->Product1 Oxidation Product2 Tert-butyl 1-(tert-butoxycarbonyl)piperidin-4-yl)methanol (Minor) Intermediate->Reagents2 Intermediate->Product2 Minor pathway

Caption: Hydroboration-Oxidation of this compound.

Experimental Protocol: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere is added borane-THF complex (1.0 M in THF, 1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours. The reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide (3 M, 1.5 eq) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aq, 1.5 eq). The mixture is stirred at room temperature for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Characterization Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.10 (br s, 2H), 3.48 (d, J = 6.4 Hz, 2H), 2.70 (t, J = 12.0 Hz, 2H), 1.75-1.65 (m, 3H), 1.45 (s, 9H), 1.20-1.10 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.9, 79.2, 67.8, 44.0, 38.8, 29.5, 28.4.

  • MS (ESI): m/z 216.1 [M+H]⁺.[1][2]

Epoxidation and Nucleophilic Ring-Opening

Epoxidation of the exocyclic double bond with an agent like m-CPBA yields a spiro-epoxide intermediate. Subsequent ring-opening with a nucleophile under basic or neutral conditions is expected to occur at the less sterically hindered methylene carbon, leading to the formation of tert-butyl 4-(1-hydroxy-2-nucleoethyl)piperidine-1-carboxylate as the major regioisomer.

Reaction Scheme:

cluster_1 Epoxidation and Ring-Opening Start This compound Reagent_epox m-CPBA Start->Reagent_epox Epoxide Spiro-epoxide Intermediate Reagent_epox->Epoxide Epoxidation Reagent_nu Nu⁻ / H₂O Epoxide->Reagent_nu Product_minor_epox Tert-butyl 4-(2-hydroxy-1-nucleoethyl)piperidine-1-carboxylate (Minor) Epoxide->Product_minor_epox Minor pathway Product_major_epox Tert-butyl 4-(1-hydroxy-2-nucleoethyl)piperidine-1-carboxylate (Major) Reagent_nu->Product_major_epox Ring-Opening

Caption: Epoxidation and Nucleophilic Ring-Opening.

Experimental Protocol:

  • Epoxidation: To a solution of this compound (1.0 eq) in dichloromethane at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude epoxide, which can be used in the next step without further purification.

  • Ring-Opening: To a solution of the crude epoxide in a suitable solvent (e.g., THF/water), the desired nucleophile (e.g., sodium azide, 1.5 eq) is added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Hydroformylation

Rhodium-catalyzed hydroformylation introduces a formyl group and a hydrogen atom across the double bond. For terminal alkenes, a mixture of linear and branched aldehydes can be formed. The regioselectivity is highly dependent on the catalyst, ligands, and reaction conditions. With appropriate ligand design, the linear aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, can be obtained as the major product.

Reaction Scheme:

cluster_2 Hydroformylation Start This compound Reagents_hydro CO, H₂, Rh catalyst, Ligand Start->Reagents_hydro Product_linear Tert-butyl 4-formylpiperidine-1-carboxylate (Linear, Major) Reagents_hydro->Product_linear Product_branched Tert-butyl 4-(1-oxoethyl)piperidine-1-carboxylate (Branched, Minor) Reagents_hydro->Product_branched

Caption: Hydroformylation leading to linear and branched aldehydes.

Experimental Protocol: A high-pressure reactor is charged with this compound (1.0 eq), a rhodium catalyst (e.g., Rh(acac)(CO)₂), and a suitable phosphine ligand in a degassed solvent such as toluene. The reactor is sealed, purged with syngas (CO/H₂), and then pressurized to the desired pressure (e.g., 20-50 bar). The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for several hours. After cooling and venting the reactor, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to separate the regioisomers.

Characterization Data for tert-butyl 4-formylpiperidine-1-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.65 (s, 1H), 4.15 (br d, J = 13.2 Hz, 2H), 2.80 (t, J = 12.4 Hz, 2H), 2.35-2.25 (m, 1H), 1.90-1.80 (m, 2H), 1.60-1.50 (m, 2H), 1.46 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 203.8, 154.6, 79.7, 50.8, 42.9, 28.4, 26.5.

  • MS (ESI): m/z 214.1 [M+H]⁺.[3][4]

Alternative Synthetic Approaches

While direct functionalization of this compound is a common strategy, alternative methods exist for the synthesis of 4-substituted piperidines, which may offer advantages in terms of regioselectivity or stereocontrol.

  • Wittig Reaction: The starting material, this compound, is often synthesized via a Wittig reaction from tert-butyl 4-oxopiperidine-1-carboxylate and methyltriphenylphosphonium bromide.[5] This highlights that many 4-substituted piperidines can be accessed from the corresponding ketone.

  • Reductive Amination: Tert-butyl 4-oxopiperidine-1-carboxylate can undergo reductive amination with a variety of amines to introduce nitrogen-containing substituents at the 4-position.[6]

  • Organometallic Addition to Ketones: Grignard reagents or other organometallic nucleophiles can add to tert-butyl 4-oxopiperidine-1-carboxylate to generate tertiary alcohols at the 4-position.

Conclusion

The choice of reaction to functionalize this compound significantly influences the regiochemical outcome. Hydroboration-oxidation provides a reliable route to the primary alcohol at the 4-position. Epoxidation followed by nucleophilic ring-opening offers a pathway to 1,2-difunctionalized products, with the nucleophile predominantly adding to the terminal carbon. Hydroformylation can yield the corresponding aldehyde, though careful control of reaction conditions is necessary to achieve high regioselectivity for the linear product. For applications where these direct functionalization methods may not be suitable, alternative strategies starting from the corresponding 4-oxo-piperidine derivative provide a versatile platform for accessing a wide range of 4-substituted piperidines. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers in the design and execution of synthetic routes toward novel piperidine-based compounds.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tert-butyl 4-methylenepiperidine-1-carboxylate, a key reagent in various synthetic applications. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE and other essential safety measures.

Equipment/MeasureSpecificationRationale
Respiratory Protection NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2 for higher-level protection).[1]To prevent inhalation of harmful vapors, mists, or aerosols.
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be used if there is a splash potential.[1][2]To protect eyes from splashes and irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1] Follow proper glove removal techniques.[1]To prevent skin contact and absorption.[3]
Protective Clothing Impervious clothing, such as a lab coat or coveralls, to prevent skin exposure.[1]To protect the body from accidental spills and contamination.
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.[1][5]To minimize the concentration of airborne contaminants.
Hygiene Practices Do not eat, drink, or smoke in handling areas.[3][4] Wash hands thoroughly after handling.[1][3][4]To prevent accidental ingestion and contamination.

Procedural Guidance: From Receipt to Disposal

A systematic approach to the entire lifecycle of handling this chemical is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][5][6][7]

  • Keep the container tightly closed to prevent contamination and exposure.[1][6][7]

  • Store away from incompatible materials such as strong oxidizing agents.

2. Handling and Use:

  • Always handle this chemical within a properly functioning chemical fume hood.[5]

  • Before use, ensure all necessary personal protective equipment is correctly donned.

  • Use non-sparking tools and explosion-proof equipment.[5]

  • Avoid contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[1][5]

  • Avoid the formation of dust and aerosols.[1][5]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[5]

  • Ventilate the area and wash the spill site after material pickup is complete.[6]

  • Prevent the spilled material from entering drains or waterways.[5]

4. Disposal Plan:

  • All waste material should be considered hazardous.

  • Dispose of the chemical and any contaminated materials through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

  • Do not dispose of the material into sewer systems.[5]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[5]

  • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

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Feasible Synthetic Routes

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Tert-butyl 4-methylenepiperidine-1-carboxylate
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Tert-butyl 4-methylenepiperidine-1-carboxylate

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